molecular formula C10H20KO2 B1679058 Potassium decanoate CAS No. 13040-18-1

Potassium decanoate

Cat. No.: B1679058
CAS No.: 13040-18-1
M. Wt: 211.36 g/mol
InChI Key: SKHOVAPWIYEIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium caprate is a biochemical.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13040-18-1

Molecular Formula

C10H20KO2

Molecular Weight

211.36 g/mol

IUPAC Name

potassium;decanoate

InChI

InChI=1S/C10H20O2.K/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);

InChI Key

SKHOVAPWIYEIAZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)[O-].[K+]

Isomeric SMILES

CCCCCCCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCCC(=O)O.[K]

Appearance

Solid powder

Other CAS No.

13040-18-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Potassium caprate;  Capric acid, potassium salt;  Decanoic acid, potassium salt;  Potassium decanoate;  Decanoic acid, potassium salt (1:1)

Origin of Product

United States

Foundational & Exploratory

Potassium Decanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13040-18-1

This technical guide provides an in-depth overview of potassium decanoate (B1226879), a potassium salt of the saturated fatty acid decanoic acid (also known as capric acid). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and its role in cellular signaling pathways.

Chemical and Physical Properties

Potassium decanoate is a white solid that is soluble in water and DMSO.[1] It is widely recognized for its surfactant properties, making it useful as a cleansing, emulsifying, dispersing, and wetting agent.[2] The compound is also utilized in the food industry as an anticaking agent and emulsifier.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
CAS Number 13040-18-1[1][2][3][4]
Molecular Formula C₁₀H₁₉KO₂[1][3]
Molecular Weight 210.35 g/mol [1][3]
IUPAC Name This compound[1][3]
Synonyms Potassium caprate, Decanoic acid potassium salt[1][5]
Appearance Solid Powder[1]
Melting Point 273.4°C (546.5 K) (to liquid crystal)
Clearing Point 418.4°C (691.5 K) (to isotropic liquid)
Flash Point 121.8°C[3]
Water Solubility 2.587 x 10⁴ mg/L at 25°C (estimated)[3]
Purity ≥95% (Industrial Grade)[1]

Synthesis of this compound: Experimental Protocol

A common and efficient method for the synthesis of this compound involves the neutralization of decanoic acid with a potassium base. An established laboratory and industrial-scale protocol utilizes potassium bicarbonate in an ethanol-water solvent system to achieve high yields.

Methodology
  • Dissolution: Decanoic acid is dissolved in a 95% (v/v) ethanol-water mixture. The use of ethanol (B145695) is crucial as it effectively dissolves both the fatty acid and the potassium salt, which is a limitation in purely aqueous solutions.

  • Neutralization: An equimolar amount of potassium bicarbonate (KHCO₃) is gradually added to the decanoic acid solution. The reaction mixture is then heated to reflux at a temperature ranging from 50°C to 78°C. This controlled heating helps to manage the release of carbon dioxide gas, thus preventing excessive foaming.

  • Reaction Completion: The reaction is maintained at reflux for a period of 12 to 24 hours to ensure the complete neutralization of the decanoic acid. To drive the reaction to completion, excess water may be added incrementally.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated this compound is isolated by filtration. The product is then washed with ethanol and tert-butyl methyl ether to remove any unreacted starting materials and byproducts.

  • Drying: The purified this compound is dried under reduced pressure to remove residual solvents.

  • Recrystallization (Optional): For obtaining a high-purity product (>98%), recrystallization from methanol (B129727) can be performed.

Synthesis Workflow Diagram

G This compound Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Decanoic_Acid Decanoic Acid Dissolution Dissolution in Ethanol/Water Decanoic_Acid->Dissolution KHCO3 Potassium Bicarbonate Neutralization Neutralization & Reflux (50-78°C, 12-24h) KHCO3->Neutralization Ethanol_Water Ethanol/Water (95% v/v) Ethanol_Water->Dissolution Dissolution->Neutralization Isolation Isolation via Filtration Neutralization->Isolation Washing Washing with Ethanol & t-BME Isolation->Washing Drying Drying under Reduced Pressure Washing->Drying Potassium_Decanoate This compound Drying->Potassium_Decanoate

Caption: Workflow for the synthesis of this compound.

Role in Cellular Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activity of its constituent anion, decanoate (capric acid), has been investigated. In aqueous biological environments, this compound dissociates, and the decanoate anion is available to interact with cellular components. Research on decanoic acid provides valuable insights into the potential biological effects of this compound.

Inhibition of the mTORC1 Signaling Pathway

Decanoic acid has been demonstrated to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][3] This inhibition is noteworthy as it occurs independently of glucose and insulin (B600854) levels. The proposed mechanism involves the interaction of decanoic acid with a ubiquitin regulatory X domain-containing protein, which in turn inhibits the VCP/p97 AAA ATPase, an upstream activator of mTORC1.[3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and autophagy, and its inhibition has therapeutic implications in various diseases, including cancer and neurological disorders.

G Decanoic Acid-Mediated Inhibition of mTORC1 Signaling Decanoic_Acid Decanoic Acid (from this compound) UBXD_Protein Ubiquitin Regulatory X Domain-Containing Protein Decanoic_Acid->UBXD_Protein interacts with p97_VCP p97/VCP (AAA ATPase) UBXD_Protein->p97_VCP inhibits mTORC1 mTORC1 p97_VCP->mTORC1 activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth promotes

Caption: Decanoic acid's inhibitory effect on the mTORC1 pathway.

Modulation of the c-Met Signaling Pathway

In the context of hepatocellular carcinoma, decanoic acid has been shown to exert anti-tumor effects by targeting the c-Met signaling cascade. The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways such as PI3K/Akt/mTOR and MAPK, promoting tumorigenesis. Decanoic acid has been observed to reduce tumor growth and induce apoptosis by modulating this pathway.

G Decanoic Acid's Impact on the c-Met Signaling Pathway Decanoic_Acid Decanoic Acid (from this compound) c_Met c-Met Receptor Decanoic_Acid->c_Met inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway c_Met->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway c_Met->MAPK_Pathway HGF HGF HGF->c_Met activates Tumorigenesis Tumorigenesis (Proliferation, Migration, Anti-apoptosis) PI3K_Akt_mTOR->Tumorigenesis MAPK_Pathway->Tumorigenesis

Caption: Inhibition of the c-Met signaling cascade by decanoic acid.

Applications in Research and Drug Development

This compound and its corresponding acid have several applications in research and are being explored for their therapeutic potential.

  • Surfactant and Excipient: Due to its amphipathic nature, this compound is used as a surfactant in various formulations. In drug development, it can act as a penetration enhancer for transdermal drug delivery by interacting with the lipids in the stratum corneum. It can also be used to stabilize lipid-based drug delivery systems.

  • In Vitro Research: In cell culture experiments, the biological activities of decanoate, such as the induction of apoptosis and cell cycle arrest in cancer cells, make it a useful tool for studying cellular processes. For instance, studies have shown that capric acid can induce apoptosis in colorectal cancer cells by activating caspase-8.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it with the cell culture medium to achieve the desired final concentrations. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.

  • Incubation: Incubate the cells with the treatment for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group.

Conclusion

This compound is a versatile compound with well-defined chemical and physical properties. Its synthesis is straightforward and scalable. For researchers in drug development and cell biology, the biological activities of its decanoate component, particularly its ability to modulate key signaling pathways like mTORC1 and c-Met, present exciting opportunities for further investigation and therapeutic application. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide on the Synthesis and Purification of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of potassium decanoate (B1226879) (also known as potassium caprate), a compound with applications ranging from food preservation to pharmaceuticals.[][] The document details established methodologies, presents quantitative data in a structured format, and includes process workflows for clarity.

Synthesis of Potassium Decanoate

The most common and efficient method for synthesizing this compound is through the direct neutralization of decanoic acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium bicarbonate (KHCO₃).[3][4]

Core Reaction Principle

The synthesis is a straightforward acid-base reaction. The proton from the carboxylic acid group of decanoic acid is transferred to the hydroxide ion of the potassium base, forming water and the potassium salt of the acid.

Reaction Scheme:

CH₃(CH₂)₈COOH + KOH → CH₃(CH₂)₈COOK + H₂O

Experimental Protocol: Neutralization with Potassium Hydroxide

This protocol details a laboratory-scale synthesis yielding high-purity this compound.

Materials and Equipment:

  • Decanoic Acid (C₁₀H₂₀O₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95% v/v)

  • Tert-butyl methyl ether

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a suitable flask, dissolve decanoic acid in 95% ethanol. The use of ethanol is crucial as it effectively dissolves decanoic acid, which has limited solubility in water.[3]

  • Base Addition: Slowly add a stoichiometric equivalent of potassium hydroxide solution to the decanoic acid solution while stirring continuously.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 50–78°C).[3] Maintain reflux for 12–24 hours to ensure the neutralization reaction goes to completion.[3]

  • Isolation: After the reaction period, cool the mixture to room temperature. The this compound product will precipitate out of the solution.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the collected solid first with cold ethanol and then with tert-butyl methyl ether to remove any unreacted starting material and other organic impurities.[3]

  • Drying: Dry the purified product under reduced pressure or in a drying oven to remove residual solvents.

A patented large-scale method utilizing this approach reports yields exceeding 90%.[3]

Quantitative Data for Synthesis

The following table summarizes the key parameters for the synthesis.

ParameterValueReference
Reactants
Decanoic Acid Molar Mass172.26 g/mol
Potassium Hydroxide Molar Mass56.11 g/mol
Reaction Conditions
SolventEthanol (95% v/v)[3]
Temperature50–78°C (Reflux)[3]
Reaction Time12–24 hours[3]
Product Information
Product Molar Mass210.35 g/mol [][5]
Typical Yield>90%[3]
Purity (after initial wash)>95%[][]
AppearanceWhite Solid Powder[][6]

Purification by Recrystallization

While the initial product is often of high purity, recrystallization can be employed to achieve purity levels exceeding 98%.[3] Recrystallization is a technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8]

Principles of Recrystallization

The process involves dissolving the impure solid in a hot solvent to create a saturated solution.[9][10] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[7][9]

Experimental Protocol: Recrystallization from Methanol

Materials and Equipment:

  • Crude this compound

  • Methanol

  • Heating source (hot plate)

  • Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Solvent Selection: Methanol is an effective solvent for the recrystallization of this compound.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of methanol. Heat the mixture gently while stirring until all the solid dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can subsequently be placed in an ice bath.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly to remove all traces of methanol. This final step yields high-purity this compound (>98%).[3]

Quantitative Data for Purification
ParameterValueReference
Process
Purification MethodRecrystallization[3]
Recommended SolventMethanol[3]
Product Characteristics
Achievable Purity>98%[3]
Melting Point~271-273.4°C[3][5]
Clearing Point (to isotropic liquid)~418.4-423°C[3][5]
Solubility (Water)Very Soluble[5]

Process and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification processes.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_isolation Isolation & Initial Purification cluster_product Product DecanoicAcid Decanoic Acid Mix 1. Mix & Dissolve DecanoicAcid->Mix KOH Potassium Hydroxide KOH->Mix Ethanol Ethanol (Solvent) Ethanol->Mix Reflux 2. Heat to Reflux (50-78°C, 12-24h) Mix->Reflux Cool 3. Cool to Room Temp Reflux->Cool Filter 4. Filter Precipitate Cool->Filter Wash 5. Wash with Ethanol & Ether Filter->Wash Dry 6. Dry Product Wash->Dry CrudeProduct Crude Potassium Decanoate (>95%) Dry->CrudeProduct

Caption: Workflow for the synthesis of this compound.

PurificationWorkflow CrudeProduct Crude This compound Dissolve 1. Dissolve in Hot Methanol CrudeProduct->Dissolve Cool 2. Cool Slowly (Room Temp -> Ice Bath) Dissolve->Cool Filter 3. Filter Crystals Cool->Filter Dry 4. Dry Crystals Filter->Dry Impurities Impurities in Mother Liquor Filter->Impurities PureProduct High-Purity This compound (>98%) Dry->PureProduct

Caption: Workflow for the purification via recrystallization.

References

Solubility of Potassium Decanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of potassium decanoate (B1226879) (CAS 13040-18-1), a potassium salt of the saturated fatty acid, decanoic acid. This document is intended for researchers, scientists, and professionals in drug development and various industrial fields who utilize potassium decanoate in their work. This guide covers its solubility in aqueous and organic solvents, factors influencing solubility, and detailed experimental protocols for its determination.

Introduction to this compound

This compound, also known as potassium caprate, is an anionic surfactant. Its amphiphilic nature, stemming from a 10-carbon aliphatic chain and a polar carboxylate head group, dictates its solubility and surface-active properties. It finds applications as an emulsifier, cleansing agent, and in the formulation of various products.[][][3] Understanding its solubility is critical for formulation development, reaction chemistry, and predicting its behavior in different media.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the polarity of the solvent. As a salt, it is generally more soluble in polar solvents.

Aqueous Solubility

This compound is considered to be very soluble in water.[4] An estimated solubility at 25 °C is approximately 25.87 g/L.[3][5]

Solubility in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, underscoring the need for empirical determination for specific applications. However, qualitative data and information on related compounds provide valuable insights.

  • Polar Aprotic Solvents: It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[][]

  • Alcohols: While specific quantitative data is scarce, the synthesis of this compound is often carried out in ethanol-water mixtures, suggesting appreciable solubility in ethanol.[6] A study on potassium acid soaps, which are closely related, found that the highest solubility for potassium acid laurate (a C12 analogue) was in methanol.[7] Generally, the solubility of alkali metal salts in alcohols is less than in water.

  • Non-Polar Solvents: Due to the ionic nature of the potassium carboxylate group, this compound is expected to have very low solubility in non-polar solvents like hexane (B92381) and other hydrocarbons.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For surfactants like this compound, solubility in water typically increases with temperature, often exhibiting a sharp increase above a certain temperature known as the Krafft temperature.[8] Above the Krafft temperature, the solubility becomes equal to the critical micelle concentration (CMC), and micelles can form.[8]

  • Solvent Polarity: As a salt, its solubility is favored in polar solvents that can effectively solvate the potassium cation and the decanoate anion.

  • pH: In aqueous solutions, the pH can affect the equilibrium between the decanoate anion and its less soluble protonated form, decanoic acid.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. Researchers are strongly encouraged to determine solubility in their specific solvent systems empirically.

SolventTemperature (°C)SolubilityData TypeReference
Water25~25.87 g/L (2.587e+004 mg/L)Estimated[3][5]
WaterNot SpecifiedVery SolubleQualitative[4]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleQualitative[][]
MethanolNot SpecifiedExpected to be a good solventInferred from related compounds[7]
EthanolNot SpecifiedSolubleInferred from synthesis methods[6]

Experimental Protocols for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[9][10][11]

Gravimetric Method

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent at a specific temperature to form a saturated solution.

Materials and Equipment:

  • This compound (analytical grade)

  • Solvent of interest (high purity)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Syringe with a compatible filter (e.g., 0.45 µm PTFE for organic solvents)

  • Pre-weighed evaporation dish or beaker

  • Drying oven

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • Sample Collection:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish.

    • Record the weight of the dish containing the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound and appropriate for the solvent's boiling point.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

Calculation:

  • Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

  • Mass of dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)

  • Solubility: (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g/100 g of solvent)

    Alternatively, if the density of the solvent is known, solubility can be expressed in g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in thermostatic shaker A->B C Equilibrate for 24-48 hours with agitation B->C D Cease agitation and allow solid to settle C->D E Withdraw a known volume of supernatant using a filtered syringe D->E F Transfer supernatant to a pre-weighed evaporation dish E->F G Evaporate solvent to dryness in an oven F->G H Cool and weigh the dish with the dry solute G->H I Repeat drying and weighing until constant weight H->I J Calculate the mass of dissolved solute and solvent I->J K Determine solubility (e.g., in g/100g of solvent) J->K

Gravimetric solubility determination workflow.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of potassium decanoate (B1226879), a key parameter in its application across various scientific and industrial fields, including drug delivery and formulation. This document details quantitative CMC data, outlines experimental protocols for its determination, and provides visual representations of these methodologies.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, there is a sharp increase in the formation of micelles, leading to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1] The CMC is a fundamental characteristic of a surfactant and is influenced by factors such as temperature, the presence of electrolytes, and the addition of other organic molecules.[2]

Quantitative Data on the CMC of Potassium Decanoate and Related Surfactants

The following table summarizes the available quantitative data for the critical micelle concentration of this compound and the closely related sodium decanoate. Due to the limited availability of extensive data for this compound, values for sodium decanoate are included for comparative purposes, as the substitution of the counter-ion from sodium to potassium is expected to have a minor effect on the CMC.

SurfactantTemperature (°C)MediumCMC (mM)Method of DeterminationReference
Sodium Decanoate25Water86Capillary Electrophoresis
Sodium DecanoateNot SpecifiedWater~80Not Specified[3]
This compound (estimated)Not SpecifiedWater~100From mixture data[4]
Potassium Dodecanoate10Water~25Not Specified[5]
Potassium Dodecanoate10Water + Ethanol (B145695) (0.5 M)~30Not Specified[5]
Potassium Dodecanoate10Water + Propanol (0.5 M)~28Not Specified[5]
Potassium Dodecanoate10Water + Butanol (0.5 M)~25Not Specified[5]

Note: The CMC value for this compound is an estimation derived from graphical data of its mixtures with potassium octanoate.[4] The data for potassium dodecanoate, a homolog with a longer alkyl chain, is included to illustrate the effect of additives.

Experimental Protocols for CMC Determination

This section provides detailed methodologies for three common and reliable techniques used to determine the CMC of this compound.

Conductometry

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases almost linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles. Micelles have a lower mobility than individual ions due to their larger size and the binding of counter-ions, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot corresponds to the CMC.[1][6]

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 200 mM) in deionized water. Ensure the this compound is fully dissolved.

  • Preparation of Sample Series: Prepare a series of dilutions of the stock solution in volumetric flasks to cover a concentration range from well below to well above the expected CMC (e.g., 10 mM to 150 mM).

  • Instrumentation and Calibration: Use a calibrated conductivity meter with a thermostatted conductivity cell. Calibrate the instrument using standard potassium chloride (KCl) solutions.[7]

  • Measurement Procedure:

    • Place a known volume of deionized water in a thermostatted beaker with a magnetic stirrer.

    • Immerse the conductivity probe into the water and allow the temperature to equilibrate.

    • Record the initial conductivity of the water.

    • Make successive additions of the this compound stock solution into the beaker using a calibrated micropipette.

    • After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the this compound concentration (C).

    • The plot will exhibit two linear regions with different slopes.

    • Perform linear regression on the data points in both the pre-micellar and post-micellar regions.

    • The CMC is determined from the concentration at which the two regression lines intersect.

experimental_workflow_conductometry cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare Potassium Decanoate Stock Solution prep_series Prepare Series of Dilutions prep_stock->prep_series calibrate Calibrate Conductivity Meter with KCl measure_initial Measure Conductivity of Deionized Water calibrate->measure_initial titrate Titrate with Stock Solution & Record Conductivity measure_initial->titrate plot_data Plot Conductivity vs. Concentration titrate->plot_data linear_fit Perform Linear Fits to Pre- & Post-CMC Regions plot_data->linear_fit determine_cmc Determine CMC from Intersection of Lines linear_fit->determine_cmc

Experimental workflow for CMC determination by conductometry.

Surface Tensiometry (Wilhelmy Plate Method)

Principle: Surfactant molecules are surface-active, meaning they adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the CMC is reached, the surface is fully saturated, and any additional surfactant molecules form micelles in the bulk of the solution. Consequently, the surface tension remains relatively constant above the CMC. The point at which the surface tension ceases to decrease markedly with increasing concentration is the CMC.[8]

Detailed Protocol:

  • Preparation of Solutions: Prepare a series of this compound solutions in deionized water, with concentrations spanning a range below and above the anticipated CMC.

  • Instrumentation and Calibration:

    • Use a surface tensiometer equipped with a Wilhelmy plate.

    • Ensure the Wilhelmy plate is meticulously cleaned (e.g., with a suitable solvent like ethanol, followed by flaming) to remove any contaminants.

    • Calibrate the instrument according to the manufacturer's guidelines, often using a liquid with a known surface tension, such as pure water.

  • Measurement Procedure:

    • Pour the most dilute this compound solution into a clean, temperature-controlled sample vessel.

    • Immerse the Wilhelmy plate into the solution.

    • Measure the surface tension, allowing the reading to stabilize.

    • Repeat the measurement for each prepared solution, progressing from the lowest to the highest concentration.

    • Thoroughly clean and dry the plate between each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) against the logarithm of the this compound concentration (log C).

    • The resulting graph will display two distinct regions: a steep negative slope at concentrations below the CMC and a plateau or a much shallower slope at concentrations above the CMC.

    • The CMC is identified as the concentration at the intersection of the two lines fitted to these regions.

experimental_workflow_tensiometry cluster_prep Solution & Instrument Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_solutions Prepare Series of This compound Solutions measure_series Measure Surface Tension of Each Solution (Low to High Conc.) prep_solutions->measure_series clean_plate Clean Wilhelmy Plate calibrate_inst Calibrate Tensiometer clean_plate->calibrate_inst calibrate_inst->measure_series plot_data Plot Surface Tension vs. log(Concentration) measure_series->plot_data fit_lines Fit Lines to Pre- and Post-CMC Regions plot_data->fit_lines determine_cmc Determine CMC from Intersection fit_lines->determine_cmc

Experimental workflow for CMC determination by surface tensiometry.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum (I₁/I₃ ratio) is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. By monitoring this ratio as a function of surfactant concentration, a sharp change is observed at the CMC.[9][10]

Detailed Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a volatile organic solvent like ethanol or methanol (B129727) (e.g., 0.2 mM).[11]

  • Preparation of Surfactant-Probe Solutions:

    • Prepare a series of this compound solutions in deionized water with varying concentrations.

    • To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM).[11] Ensure the volume of the organic solvent added is minimal to avoid affecting the CMC.

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement Procedure:

    • Set the excitation wavelength to approximately 334-339 nm.

    • Record the emission spectrum for each sample over a range of approximately 350-450 nm.

    • Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The plot will typically show a sigmoidal decrease. The CMC is often determined from the inflection point of this curve, which can be found from the maximum of the first derivative of the curve.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution add_probe Add Pyrene Probe to Each Surfactant Solution prep_pyrene->add_probe prep_surfactant Prepare Potassium Decanoate Solutions prep_surfactant->add_probe set_params Set Excitation and Emission Wavelengths add_probe->set_params measure_spectra Record Emission Spectra for Each Sample set_params->measure_spectra extract_intensities Extract Intensities of I1 and I3 Peaks measure_spectra->extract_intensities calculate_ratio Calculate I1/I3 Ratio extract_intensities->calculate_ratio plot_data Plot I1/I3 Ratio vs. log(Concentration) calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Experimental workflow for CMC determination by fluorescence spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the critical micelle concentration of this compound. While a comprehensive dataset for this specific surfactant remains to be fully established in the literature, the provided data for it and its close analog, sodium decanoate, offer valuable reference points. The detailed experimental protocols and visual workflows for conductometry, surface tensiometry, and fluorescence spectroscopy serve as a practical resource for researchers and professionals in determining the CMC of this compound and other surfactants. Accurate determination of the CMC is crucial for the effective design and application of surfactant-based systems in drug delivery, formulation science, and other advanced material applications.

References

Potassium Decanoate as a Surfactant in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879) (also known as potassium caprate) is an anionic surfactant that has garnered significant interest in various research fields due to its amphiphilic nature, ability to form micelles, and biocompatibility. As a salt of a medium-chain fatty acid, it finds applications in drug delivery, nanoparticle synthesis, and as a model system for studying surfactant self-assembly and protein-surfactant interactions. This technical guide provides an in-depth overview of the core properties of potassium decanoate, detailed experimental protocols for its characterization, and its applications in research.

Core Properties of this compound

This compound [CH₃(CH₂)₈COOK] is comprised of a hydrophilic carboxylate head group and a hydrophobic 10-carbon alkyl chain. This structure dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉KO₂
Molecular Weight 210.35 g/mol
Appearance Solid Powder
Solubility Soluble in water and DMSO
Melting Point 546.5 K (273.4 °C) (transitions to a liquid crystal phase)[1]
Critical Micelle Concentration (CMC)
Surface Tension

The presence of this compound in an aqueous solution significantly reduces the surface tension of the water. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Note: Specific tabulated data for the surface tension of this compound solutions at various concentrations were not found in the surveyed literature. However, the general trend of decreasing surface tension with increasing concentration up to the CMC is a well-established principle for surfactants.

Krafft Temperature

The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low to reach the CMC. While the precise Krafft temperature for this compound is not explicitly stated in the provided search results, it is a critical parameter for ionic surfactants.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC of an ionic surfactant like this compound can be accurately determined by measuring the electrical conductivity of its aqueous solutions at various concentrations. The principle behind this method is that the molar conductivity of the solution changes at the onset of micelle formation.

Materials:

  • This compound

  • Deionized water

  • Conductivity meter with a calibrated probe

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Thermostated water bath

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 0.1 M).

  • Prepare a series of dilutions: Prepare a series of solutions of decreasing concentration from the stock solution by serial dilution in volumetric flasks. Ensure the concentration range spans both below and above the expected CMC.

  • Equilibrate temperature: Place the beaker containing the first solution (lowest concentration) in a thermostated water bath to maintain a constant temperature throughout the measurement.

  • Measure conductivity: Immerse the conductivity probe into the solution and allow the reading to stabilize. Record the specific conductivity.

  • Repeat for all concentrations: Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.

  • Data analysis: Plot the specific conductivity as a function of the this compound concentration. The resulting graph will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[3]

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Perform Serial Dilutions A->B C Equilibrate Temperature B->C Transfer solution D Measure Specific Conductivity C->D E Plot Conductivity vs. Concentration D->E Record data for each concentration F Determine Intersection of Slopes E->F G Identify CMC F->G

Workflow for CMC determination by conductivity.
Measurement of Surface Tension using the Wilhelmy Plate Method

The Wilhelmy plate method is a common technique to measure the surface tension of a liquid. It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Materials:

  • This compound solutions of varying concentrations

  • Tensiometer equipped with a Wilhelmy plate

  • Glass vessel for the sample

  • Thermostated water bath

Procedure:

  • Prepare solutions: Prepare a series of aqueous solutions of this compound covering a range of concentrations.

  • Clean the Wilhelmy plate: Thoroughly clean the platinum plate, for example, by flaming it to remove any organic contaminants.

  • Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions.

  • Equilibrate temperature: Place the sample vessel containing the this compound solution in a thermostated water bath to maintain a constant temperature.

  • Measure surface tension:

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • The force measured by the tensiometer is related to the surface tension, the perimeter of the plate, and the contact angle. For a platinum plate, the contact angle is typically assumed to be zero.

    • Record the surface tension value provided by the instrument's software.

  • Repeat for all concentrations: Clean the plate and repeat the measurement for each concentration.

  • Data analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension plateaus indicates the CMC.

Surface_Tension_Measurement cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis A Clean Wilhelmy Plate B Calibrate Tensiometer A->B C Equilibrate Solution Temperature B->C Prepare sample D Lower Plate to Surface C->D E Record Surface Tension D->E F Plot Surface Tension vs. log(Concentration) E->F Repeat for all concentrations G Identify Plateau Region (CMC) F->G

Workflow for surface tension measurement.

Applications in Research

Drug Delivery Systems

This compound micelles can serve as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability. The hydrophobic core of the micelles encapsulates the drug molecules, while the hydrophilic shell provides a stable interface with the aqueous environment of the body. The formation of these drug-loaded micelles is a spontaneous self-assembly process that occurs above the CMC.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_characterization Characterization A Dissolve Hydrophobic Drug in Organic Solvent C Mix Drug Solution with Surfactant Solution A->C B Prepare Aqueous Solution of This compound (>CMC) B->C D Evaporate Organic Solvent C->D E Determine Particle Size and Polydispersity Index D->E Self-assembly of drug-loaded micelles F Measure Encapsulation Efficiency D->F G Assess In Vitro Drug Release D->G

Workflow for preparing drug-loaded micelles.
Synthesis of Nanoparticles

This compound can act as a stabilizing agent or a template in the synthesis of nanoparticles. The surfactant molecules adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape.

Example Protocol: Synthesis of Silver Nanoparticles

Materials:

Procedure:

  • Prepare solutions: Prepare aqueous solutions of silver nitrate, this compound, and sodium borohydride.

  • Mix precursor and surfactant: In a flask, mix the silver nitrate solution with the this compound solution under vigorous stirring. The decanoate micelles will encapsulate the silver ions.

  • Reduce silver ions: Slowly add the sodium borohydride solution to the mixture. The borohydride ions will reduce the silver ions to silver atoms, leading to the formation of silver nanoparticles within the micellar templates.

  • Observe color change: The formation of silver nanoparticles is typically indicated by a color change of the solution to yellow or brown.

  • Characterization: Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy (to confirm the formation of silver nanoparticles), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution.

Interaction with Proteins

The interaction of surfactants with proteins is a critical area of study in biochemistry and pharmaceutical sciences. This compound can interact with proteins like bovine serum albumin (BSA) primarily through hydrophobic and electrostatic interactions. These interactions can lead to changes in the protein's conformation and stability.

Experimental Approach: Fluorescence Quenching

Fluorescence quenching is a common technique to study the binding of a ligand (quencher), such as a surfactant, to a protein that has intrinsic fluorescence (e.g., due to tryptophan residues).

Procedure:

  • Prepare solutions: Prepare a stock solution of BSA in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4) and a stock solution of this compound.

  • Titration: To a fixed concentration of BSA solution, incrementally add small aliquots of the this compound solution.

  • Measure fluorescence: After each addition, record the fluorescence emission spectrum of the BSA.

  • Data analysis: The decrease in the fluorescence intensity of BSA upon the addition of this compound can be analyzed using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

BSA_Interaction_Pathway BSA Bovine Serum Albumin (BSA) (Intrinsic Fluorescence) Complex BSA-Potassium Decanoate Complex BSA->Complex Binding (Hydrophobic & Electrostatic Interactions) KD This compound (Quencher) KD->Complex Quenching Fluorescence Quenching Complex->Quenching Leads to

Interaction pathway of this compound with BSA.

Conclusion

This compound is a versatile anionic surfactant with well-defined physicochemical properties that make it a valuable tool in various research applications. Its ability to self-assemble into micelles provides a basis for its use in drug delivery and nanoparticle synthesis. The experimental protocols outlined in this guide provide a framework for the characterization of its fundamental properties and its interactions with other molecules. Further research into the specific quantitative aspects of its behavior under different conditions will continue to expand its utility in the scientific community.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879), also known as potassium caprate, is the potassium salt of decanoic acid, a medium-chain saturated fatty acid. Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic ten-carbon tail, imparts surfactant properties that are leveraged in various industrial and research applications. This technical guide provides an in-depth overview of the core physical and chemical properties of potassium decanoate, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in scientific research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its application in formulation science, materials science, and biological studies.

Identification and Structure
PropertyValueSource(s)
Chemical Name This compound[1][2][3]
Synonyms Potassium caprate, Decanoic acid potassium salt[2][4][][][7]
CAS Number 13040-18-1[1][][]
Molecular Formula C₁₀H₁₉KO₂[][][7]
Molecular Weight 210.35 g/mol [][]
InChI Key QDIGBJJRWUZARS-UHFFFAOYSA-M[]
Canonical SMILES CCCCCCCCCC(=O)[O-].[K+][]
Physical Properties

A compilation of the key physical properties of this compound is presented in the table below.

PropertyValueSource(s)
Appearance White or yellowish-white powder or crystalline solid.[]
Melting Point 271 °C (544.15 K)[4]
Boiling Point 269.6 °C at 760 mmHg (Decomposes)[4]
Solubility
    in Water"Very soluble"[4]; 2.587 x 10⁴ mg/L at 25 °C (estimated)[2][2][4]
    in DMSOSoluble[][]
    in Ethanol (B145695)Soluble[8]
    in MethanolSoluble[8]
pKa Data not available. The pKa of the parent carboxylic acid (decanoic acid) is approximately 4.9.
Hygroscopicity Hygroscopic in humid environments.[8]

Note on Solubility Data: There are discrepancies in the reported quantitative solubility of this compound in water. Researchers should determine the solubility for their specific application and conditions empirically.

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of decanoic acid with a potassium base.

Materials:

  • Decanoic acid (Capric acid)

  • Potassium hydroxide (B78521) (KOH) or Potassium bicarbonate (KHCO₃)

  • Ethanol (95%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve a known molar amount of decanoic acid in 95% ethanol with gentle heating and stirring.

  • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide or potassium bicarbonate.

  • Slowly add the potassium base solution to the decanoic acid solution while stirring. If using potassium bicarbonate, effervescence (CO₂ evolution) will be observed.

  • Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours to ensure complete reaction.

  • After reflux, allow the solution to cool to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is then collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material, and dried in a vacuum oven.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Decanoic Acid Decanoic Acid Dissolution Dissolution Decanoic Acid->Dissolution Potassium Hydroxide / Bicarbonate Potassium Hydroxide / Bicarbonate Neutralization Neutralization Potassium Hydroxide / Bicarbonate->Neutralization Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Dissolution Dissolution->Neutralization Reflux Reflux Neutralization->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal Filtration & Washing Filtration & Washing Solvent Removal->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound (Final Product) This compound (Final Product) Drying->this compound (Final Product)

Caption: Workflow for the synthesis of this compound.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC is a fundamental property of surfactants. For ionic surfactants like this compound, conductometry is a straightforward and reliable method for its determination.

Materials and Equipment:

  • This compound

  • High-purity deionized water

  • Conductivity meter with a temperature-compensated probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and small stir bars

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.1 M) in high-purity deionized water. Ensure complete dissolution.

  • Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride solutions.

  • Place a known volume of deionized water in a thermostated beaker (e.g., at 25 °C) with a small stir bar.

  • Immerse the conductivity probe into the water and allow the temperature and conductivity reading to stabilize. Record this initial conductivity.

  • Make successive additions of small, known volumes of the this compound stock solution to the water.

  • After each addition, allow the solution to equilibrate with gentle stirring, and record the stable conductivity reading.

  • Continue this process until the concentration of this compound is well above the expected CMC.

  • Plot the specific conductivity (κ) as a function of the concentration of this compound.

  • The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).[9][10][11]

G CMC Determination by Conductivity Prepare Stock Solution Prepare Stock Solution Titrate with Stock Solution Titrate with Stock Solution Prepare Stock Solution->Titrate with Stock Solution Calibrate Conductivity Meter Calibrate Conductivity Meter Initial Measurement (Water) Initial Measurement (Water) Calibrate Conductivity Meter->Initial Measurement (Water) Initial Measurement (Water)->Titrate with Stock Solution Record Conductivity Record Conductivity Titrate with Stock Solution->Record Conductivity Iterate Record Conductivity->Titrate with Stock Solution Plot Data Plot Data Record Conductivity->Plot Data Determine CMC Determine CMC Plot Data->Determine CMC

Caption: Workflow for CMC determination via conductometry.

Determination of pKa
  • Solution Preparation: Prepare a solution of this compound of known concentration in deionized water. To maintain a constant ionic strength, a background electrolyte such as potassium chloride can be added.

  • Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the acid is added in small increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with and modulation of defined cellular signaling pathways. Much of the biological relevance is inferred from the activities of its constituent parts: decanoic acid and the potassium ion.

  • Decanoic Acid: The parent fatty acid, decanoic acid, has been shown to influence various cellular processes. It can be metabolized for energy and has been investigated for its effects on cellular metabolism and ion channels.

  • Potassium Ions (K⁺): Potassium is a critical electrolyte that plays a fundamental role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and maintaining the cell membrane potential.[17] Its movement across cell membranes is tightly regulated by a variety of potassium channels.[17]

While it is plausible that this compound may influence cellular functions, particularly those involving membranes and ion transport, due to its surfactant nature and the presence of potassium, specific signaling pathways have not been elucidated. Research in this area could involve investigating its effects on the activity of potassium channels or its impact on membrane-associated signaling proteins.

Note on Signaling Pathway Diagram: As there are no established signaling pathways specifically for this compound in the current scientific literature, a diagrammatic representation cannot be provided at this time. Future research is needed to explore the potential biological signaling roles of this molecule.

Applications in Research and Drug Development

This compound's properties make it a versatile tool in various scientific and pharmaceutical contexts:

  • Surfactant and Emulsifier: It is used as a surfactant in the formulation of detergents and personal care products. In drug development, it can act as an emulsifying agent to stabilize oil-in-water emulsions and as a solubilizing agent for poorly water-soluble drug candidates.

  • Drug Delivery: As a component of lipid-based drug delivery systems, it can aid in the formation of micelles or liposomes for drug encapsulation and targeted delivery.[8]

  • Food Additive: It is used as a food additive, functioning as a binder, emulsifier, and anticaking agent.[2]

  • Research Tool: In laboratory settings, it can be used to study the effects of medium-chain fatty acids on cellular systems and as a model surfactant for investigating micellar properties and self-assembly.

Conclusion

This compound is a well-characterized salt of a medium-chain fatty acid with established physical and chemical properties that make it valuable in a range of applications. This guide has provided a summary of its core characteristics, detailed methodologies for its synthesis and the determination of its critical micelle concentration, and an overview of its current applications. While its direct role in specific biological signaling pathways remains to be elucidated, its fundamental properties as a surfactant and a source of potassium ions suggest potential for further investigation in the fields of drug delivery and cellular biology. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations and to empirically determine parameters such as solubility and pKa under their specific experimental conditions.

References

Potassium decanoate safety and handling in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Laboratory Handling of Potassium Decanoate (B1226879)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (also known as potassium caprate) is the potassium salt of decanoic acid, a saturated fatty acid.[1][2][3][][][6] It finds application as an emulsifier, surfactant, and cleansing agent in various industries, including cosmetics and food, where it may be used as an anticaking agent or emulsifier salt.[1][3][7] In the laboratory and drug development sectors, its properties as a surfactant and its role in forming lipid-based systems are of interest.[8]

This guide provides comprehensive safety and handling information for this compound in a laboratory setting. It is intended for professionals who may handle this chemical, outlining its hazards, required personal protective equipment (PPE), and emergency procedures to ensure a safe working environment.

Chemical Identification and Physical Properties

Proper identification is the first step in safely handling any chemical. This compound is a white to off-white solid powder.[][9][10]

Table 1: Chemical Identification

Identifier Value
Chemical Name This compound[2][9]
Synonyms Potassium caprate, Decanoic acid, potassium salt[2][][9]
CAS Number 13040-18-1[1][7][9]
Molecular Formula C₁₀H₁₉KO₂[7][9]
Molecular Weight 210.35 g/mol [2][7]

| InChI Key | QDIGBJJRWUZARS-UHFFFAOYSA-M[][7] |

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance White to off-white solid [9][10]
Melting Point 271 °C (519.8 °F) [11]
Boiling Point 269.6 °C at 760 mmHg [9]
Flash Point 121.8 °C (251.2 °F) [7][9]
Solubility Very soluble in water.[11] Soluble in DMSO.[] [1][][11]

| Vapor Pressure | 0.00355 mmHg at 25 °C |[9] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2] While some reports indicate it does not meet GHS hazard criteria, a significant majority of classifications highlight risks of skin and eye irritation.[2]

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin irritation Category 2 H315: Causes skin irritation[2]
Eye irritation Category 2A H319: Causes serious eye irritation[2][12]

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[12] |

It may form combustible dust concentrations in the air during processing, which is a potential explosion hazard.[13]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling
  • Ventilation: Use only in a well-ventilated area, such as a laboratory fume hood, to control exposure.[10][12]

  • Personal Contact: Avoid contact with skin, eyes, and clothing.[10][12] Do not breathe dust or aerosols.[10][12]

  • Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.

  • Dust Control: Minimize dust generation and accumulation. Avoid clearing dust with compressed air.[13]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle Carefully to Avoid Dust C->D E Securely Close Container D->E H Dispose of Waste (per regulations) D->H F Store Appropriately E->F G Clean Work Area F->G I Remove PPE & Wash Hands G->I H->G

Caption: General workflow for safely handling this compound.
Storage

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14][15] For long-term preservation, storage at -20°C is recommended, while 0-4°C is suitable for short-term use.[8]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[10]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to prevent exposure.

  • Engineering Controls: A laboratory fume hood or other mechanical exhaust system should be used to minimize exposure.[10] Facilities should be equipped with an eyewash station and a safety shower.[16]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[10]

  • Skin Protection:

    • Gloves: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

    • Clothing: Wear a lab coat or other impervious clothing to prevent skin contact.[10]

  • Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary (e.g., when dusts are generated), use a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P100 particulate filter).

First Aid Measures

In case of exposure, follow these procedures immediately.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if discomfort or irritation persists.[13]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for 15-20 minutes.[13] Seek medical advice if irritation occurs or persists.[12][13]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if possible.[12][13] Seek medical attention if irritation persists.[13]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and have the individual drink sips of water. Never give anything by mouth to an unconscious person.[10][13] Consult a physician.[10]

G cluster_routes cluster_actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air Give Oxygen if Needed inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with Soap & Water (15-20 min) skin->wash_skin rinse_eye Rinse with Water (15-20 min) Remove Contact Lenses eye->rinse_eye rinse_mouth Rinse Mouth Drink Water Do NOT Induce Vomiting ingestion->rinse_mouth end Seek Medical Attention (if symptoms persist) fresh_air->end wash_skin->end rinse_eye->end rinse_mouth->end

Caption: Decision tree for first aid response to this compound exposure.

Firefighting Measures

  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][12]

  • Specific Hazards: May form combustible dust in the air.[13] During a fire, hazardous decomposition products such as carbon oxides and potassium oxides can be generated.[10][12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

  • Personal Precautions: Wear appropriate PPE as described in Section 5.0.[13] Avoid dust formation and keep unprotected persons away.[12][13] Ensure adequate ventilation.[13]

  • Containment and Cleanup: For spills, contain the material with an inert absorbent or by diking.[13] Pick up and arrange for disposal without creating dust.[10] Use spark-proof tools if there is a combustible dust hazard.[13] Place the collected material into a suitable, closed container for disposal.[10]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[10][12]

G A Spill Occurs B Ensure Area is Ventilated & Secure Ignition Sources A->B C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain Spill with Inert Absorbent Material C->D E Sweep or Vacuum Up Material (Avoid Creating Dust) D->E F Place in a Closed Container for Disposal E->F G Clean and Decontaminate the Spill Area F->G H Dispose of Waste According to Regulations G->H

Caption: Logical workflow for responding to a laboratory spill.

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions (cool, dry, and well-ventilated).[10][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Under fire conditions, decomposition can produce carbon oxides and potassium oxides.[10][12]

Toxicological Information

Toxicological data for this compound is limited. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][10][12]

Table 4: Acute Toxicity Data

Route Species Value Source

| Oral | Rat | LD50: 3015 mg/kg |[13] |

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[10]

Experimental Protocols

The toxicological data presented in this guide, such as the LD50 value, are typically derived from standardized experiments conducted under established guidelines (e.g., OECD Test Guideline 401 for Acute Oral Toxicity). While the full, detailed protocol for the specific study cited is not publicly available, the general methodology is outlined below.

General Protocol: Acute Oral Toxicity Study (Fixed Dose Method)
  • Animal Selection: Healthy, young adult laboratory animals (e.g., Sprague-Dawley rats) of a single sex are selected.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Dose Administration: The test substance (this compound) is administered in a single dose by gavage using a stomach tube. A vehicle (e.g., water) may be used to dissolve or suspend the substance.

  • Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours. Observations continue daily for a total of 14 days.

  • Endpoints: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded weekly. Any mortality is recorded.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

  • Data Analysis: The LD50 value is calculated based on the mortality observed at different dose levels. This protocol aims to identify the dose that causes mortality in 50% of the test animals.

References

The Discovery and Enduring Utility of Potassium Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879), the potassium salt of the saturated fatty acid decanoic acid (also known as capric acid), is a compound with a rich history intertwined with the broader understanding of lipids and their chemical manipulation. While not marked by a singular moment of discovery, its emergence is a testament to the systematic application of chemical principles to natural products. This technical guide delves into the historical context of potassium decanoate's discovery, its synthesis, and its evolution into a versatile tool in various scientific and industrial domains.

Historical Context: From Saponification to Specificity

The history of this compound is intrinsically linked to the ancient practice of soap making, a process known as saponification. Evidence of soap-like materials dates back to ancient Babylon.[1] This process involves the hydrolysis of fats and oils using a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide, to produce glycerol (B35011) and the salt of the fatty acids.[2]

The scientific understanding of this process began to crystallize in the early 19th century. In 1813, the French chemist Michel Eugène Chevreul introduced the concept of "fatty acids" (acide gras), fundamentally advancing the comprehension of the chemical nature of fats and oils.[3] His meticulous work laid the groundwork for isolating and characterizing individual fatty acids from their natural triglyceride sources.

Decanoic acid, the precursor to this compound, is a medium-chain fatty acid found naturally in coconut oil, palm kernel oil, and the milk of various mammals. The isolation and characterization of decanoic acid in the 19th century, following Chevreul's pioneering work, made the synthesis of its specific salts, like this compound, a logical and achievable step for chemists of the era.

While a definitive first synthesis of pure this compound is not prominently documented, its preparation would have been a straightforward application of saponification principles to purified decanoic acid. The broader class of potassium salts of fatty acids, often referred to as "soap salts," saw their first registered use as a pesticide in 1947, highlighting an early industrial application.[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the neutralization of decanoic acid with a potassium base. This can be achieved via several routes, with the choice of method often depending on the desired scale and purity.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound via the neutralization of decanoic acid with potassium hydroxide.

Materials:

  • Decanoic acid (CH₃(CH₂)₈COOH)

  • Potassium hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

  • Beakers

  • pH indicator paper

Procedure:

  • In a round-bottom flask, dissolve a known quantity of decanoic acid in a minimal amount of 95% ethanol with gentle heating and stirring.

  • In a separate beaker, prepare a stoichiometric equivalent solution of potassium hydroxide in distilled water.

  • Slowly add the potassium hydroxide solution to the decanoic acid solution while stirring continuously.

  • Attach a condenser to the flask and reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by checking the pH of the solution. The reaction is complete when the pH is neutral to slightly basic.

  • Allow the solution to cool to room temperature. This compound may precipitate out of the solution upon cooling.

  • If necessary, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Industrial Production

For larger-scale production, the synthesis is often carried out using a similar principle but may employ different solvent systems and purification techniques to optimize yield and cost-effectiveness. The reaction of decanoic acid with potassium bicarbonate is also a viable method, particularly as it produces carbon dioxide as a byproduct, which can be easily removed.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₉KO₂
Molecular Weight 210.35 g/mol
Appearance White or yellowish-white powder or solid
Solubility Soluble in water and ethanol. Soluble in DMSO.[]
CAS Number 13040-18-1

Applications in Research and Drug Development

This compound and its parent acid have found diverse applications in scientific research and the pharmaceutical industry.

  • Surfactant and Emulsifier: Due to its amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, this compound functions as a surfactant and emulsifying agent.[6] This property is crucial in various formulations.

  • Food Additive: It is used as an anticaking agent, emulsifier, and lubricant in food products.[7]

  • Pesticides: As mentioned, potassium salts of fatty acids have a history of use as insecticides, fungicides, and herbicides.[4]

  • Drug Delivery: Decanoate esters of various pharmaceuticals are available. The addition of the ten-carbon chain can modify the pharmacokinetic profile of a drug, often to create long-acting injectable formulations.

Logical Relationships in Synthesis

The synthesis of this compound is a clear, multi-step process that can be visualized to understand the flow from precursor to final product.

Synthesis_Workflow This compound Synthesis Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Decanoic_Acid Decanoic Acid (Capric Acid) Neutralization Neutralization (Saponification) Decanoic_Acid->Neutralization Potassium_Hydroxide Potassium Hydroxide (KOH) Potassium_Hydroxide->Neutralization Potassium_Decanoate This compound Neutralization->Potassium_Decanoate

This compound Synthesis Workflow

Experimental Workflow for Synthesis and Purification

A more detailed experimental workflow can be illustrated to guide laboratory practice.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Dissolve_DA Dissolve Decanoic Acid in Ethanol Start->Dissolve_DA Prepare_KOH Prepare Aqueous KOH Solution Start->Prepare_KOH Mix Mix Solutions Dissolve_DA->Mix Prepare_KOH->Mix Reflux Reflux for 1-2 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Experimental Workflow for this compound Synthesis

Conclusion

The story of this compound is not one of a sudden breakthrough but of the steady advancement of chemical knowledge. From the ancient art of soap making to the precise synthesis of a specific fatty acid salt, its journey reflects the evolution of chemistry as a science. Today, this compound continues to be a valuable compound for researchers and developers, its utility rooted in the fundamental principles of lipid chemistry that were first elucidated nearly two centuries ago. This guide provides a foundational understanding for professionals working with this versatile molecule, bridging its historical context with its practical application in the modern laboratory.

References

The Natural Presence of Decanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the natural occurrence, biosynthesis, and cellular signaling of decanoic acid, the core component of potassium decanoate (B1226879).

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural occurrence of decanoic acid, a saturated fatty acid with a 10-carbon chain (C10:0). While the topic of interest is potassium decanoate, it is crucial to establish that in biological systems, decanoic acid is the predominantly found entity, primarily as a constituent of triglycerides. The formation of this compound in nature is not well-documented, as fatty acids in food matrices are unlikely to exist in significant amounts as salts due to the low concentrations of counter-ions like potassium and the acidic environment. This guide will, therefore, focus on the natural sources, biosynthesis, and biological roles of decanoic acid, providing the foundational knowledge relevant to the study of its potassium salt.

Natural Occurrence and Quantitative Data

Decanoic acid, also known as capric acid, is naturally present in a variety of plant-derived oils and mammalian milk. Its concentration can vary depending on the species, environmental conditions, and processing methods.

Occurrence in Plant Oils

Decanoic acid is a notable component of certain tropical oils, where it exists as a triglyceride. The following table summarizes the quantitative data for decanoic acid in various oils.

Oil SourceDecanoic Acid Content (% of Total Fatty Acids)
Coconut Oil5.4 - 9.5
Palm Kernel Oil2.6 - 4.8
Murumuru Butter1.6
Cuphea OilHigh concentrations in some species
Occurrence in Mammalian Milk

The milk of several mammals contains decanoic acid, with particularly high concentrations found in goat milk. This contributes to the characteristic odor of goat's milk. The data below illustrates the varying content of decanoic acid in the milk of different species.

Milk SourceDecanoic Acid Content (% of Total Fatty Acids)
Goat Milk8.6 - 10.2
Cow Milk2.5 - 3.5
Sheep Milk2.8 - 3.2
Human Milk~2.0

It is important to note that these natural sources also contain potassium. For instance, goat milk has a potassium concentration of approximately 204 mg per 100g, and coconut milk contains around 263 mg of potassium per 100g. While both decanoic acid and potassium are present, they primarily exist independently within the biological matrix.

Biosynthesis of Decanoic Acid

The synthesis of decanoic acid, a medium-chain fatty acid, follows the general pathway of de novo fatty acid synthesis. This process occurs in the cytoplasm of animal cells and the plastids of plant cells. The primary precursor for this pathway is acetyl-CoA.

The biosynthesis can be summarized in the following key stages:

  • Carboxylation of Acetyl-CoA: The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. This is the committed step in fatty acid synthesis.

  • Chain Elongation: The subsequent elongation of the fatty acid chain is carried out by the multi-enzyme complex, fatty acid synthase (FAS).

  • Iterative Cycles: The FAS complex catalyzes a series of four reactions: condensation, reduction, dehydration, and a second reduction. In each cycle, the fatty acid chain is elongated by two carbons, using malonyl-CoA as the two-carbon donor.

  • Chain Termination: For the synthesis of decanoic acid (C10), the elongation process is terminated after four cycles. This termination is mediated by specific thioesterases that hydrolyze the acyl-acyl carrier protein (ACP) thioester, releasing the free fatty acid.

fatty_acid_biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas elongation Chain Elongation Cycles (Condensation, Reduction, Dehydration, Reduction) fas->elongation Initiation c4 Butyryl-ACP (C4) elongation->c4 Cycle 1 c6 Hexanoyl-ACP (C6) elongation->c6 Cycle 2 c8 Octanoyl-ACP (C8) elongation->c8 Cycle 3 c10_acp Decanoyl-ACP (C10) elongation->c10_acp Cycle 4 c4->elongation Malonyl-CoA c6->elongation Malonyl-CoA c8->elongation Malonyl-CoA thioesterase Thioesterase c10_acp->thioesterase decanoic_acid Decanoic Acid (C10) thioesterase->decanoic_acid Hydrolysis

Biosynthesis of Decanoic Acid.

Experimental Protocols for Extraction and Quantification

The accurate analysis of decanoic acid from natural sources is crucial for research and quality control. The standard procedure involves lipid extraction followed by gas chromatography.

Lipid Extraction

The initial step is the isolation of lipids from the sample matrix.

  • For Oils: A direct analysis is often possible after derivatization.

  • For Milk: A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform-methanol solvent system to separate lipids from other components.

Protocol for Lipid Extraction from Milk (Folch Method):

  • Homogenize a known quantity of the milk sample.

  • Add a 2:1 mixture of chloroform (B151607) and methanol (B129727) to the sample and vortex thoroughly.

  • Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifuge the mixture to pellet any solid material.

  • Carefully collect the lower chloroform layer, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the extracted triglycerides are converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol for Transesterification:

  • Dissolve the lipid extract in a known volume of a solvent like hexane (B92381).

  • Add a solution of sodium methoxide (B1231860) or boron trifluoride in methanol.

  • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specific duration to allow for the transesterification reaction to complete.

  • After cooling, add water and hexane to the mixture and vortex.

  • The upper hexane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation and identification of FAMEs.

  • Column: A polar capillary column is typically used for the separation of FAMEs.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their chain length and degree of saturation.

  • Detection: Mass spectrometry is used for the identification of individual FAMEs based on their mass spectra. Quantification is achieved by comparing the peak area of decanoic acid methyl ester to that of an internal standard.

experimental_workflow sample Natural Source (Oil or Milk) extraction Lipid Extraction sample->extraction derivatization Transesterification to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Identification and Quantification) gcms->data

Experimental Workflow for Decanoic Acid Analysis.

Biological Role and Signaling Pathways

Decanoic acid is not merely an energy source; it also functions as a signaling molecule, influencing several cellular pathways.

mTORC1 Signaling Pathway

Decanoic acid has been shown to inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibition of mTORC1 by decanoic acid is of interest for its potential therapeutic applications in diseases characterized by hyperactive mTORC1 signaling.

mtorc1_pathway decanoic_acid Decanoic Acid mtorc1 mTORC1 decanoic_acid->mtorc1 Inhibits cell_growth Cell Growth and Proliferation mtorc1->cell_growth Promotes

Inhibition of mTORC1 Signaling by Decanoic Acid.

c-Met Signaling Pathway

In the context of hepatocellular carcinoma, decanoic acid has been demonstrated to exert anti-tumor effects by targeting the c-Met signaling pathway.[2] c-Met is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), promotes cell proliferation, migration, and invasion. Decanoic acid has been shown to inhibit HGF-induced c-Met activation.

cmet_pathway hgf HGF cmet c-Met Receptor hgf->cmet Activates downstream Downstream Signaling (Proliferation, Migration) cmet->downstream decanoic_acid Decanoic Acid decanoic_acid->cmet Inhibits Activation

Decanoic Acid's role in the c-Met Signaling Pathway.

Conclusion

While the direct natural occurrence of this compound is not established, its constituent components, decanoic acid and potassium, are found in various natural sources. Decanoic acid is primarily present as a triglyceride in oils and milk. Its biosynthesis from acetyl-CoA is a well-understood process. The quantification of decanoic acid is reliably achieved through lipid extraction and gas chromatography. Importantly, decanoic acid exhibits significant biological activity, modulating key cellular signaling pathways such as mTORC1 and c-Met, highlighting its potential for further investigation in drug development and nutritional science. This guide provides a foundational understanding for researchers interested in the properties and applications of decanoic acid and its derivatives.

References

Potassium Decanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium decanoate (B1226879), a potassium salt of the saturated fatty acid, decanoic acid. This document details its chemical properties, synthesis, and analytical methods, with a focus on its application in drug delivery systems.

Core Chemical and Physical Properties

Potassium decanoate, also known as potassium caprate, is a white solid with surfactant properties.[1] It is the potassium salt of a ten-carbon fatty acid. Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₉KO₂[1]
Molecular Weight 210.35 g/mol [1]
CAS Number 13040-18-1[1]
Appearance Solid Powder[]
Solubility Soluble in DMSO[]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the neutralization of decanoic acid with a potassium base, such as potassium hydroxide (B78521) (KOH).[3]

Materials:

  • Decanoic Acid

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95% v/v)

  • tert-Butyl methyl ether

  • Methanol

Procedure:

  • Dissolve decanoic acid in a minimal amount of 95% ethanol.

  • Slowly add a stoichiometric amount of potassium hydroxide dissolved in ethanol to the decanoic acid solution while stirring. The reaction is exothermic.

  • Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • The crude this compound will precipitate out of the solution.

  • Isolate the product by filtration.

  • Wash the precipitate with cold ethanol and then with tert-butyl methyl ether to remove any unreacted starting materials and impurities.[3]

  • For further purification, recrystallize the this compound from methanol.[3]

  • Dry the purified product under vacuum to obtain a fine, white powder.

Analytical Method: Titration for Assay of this compound

The purity of synthesized this compound can be determined by a non-aqueous acid-base titration. This method is adapted from a procedure for sodium decanoate.[1]

Materials:

  • This compound sample

  • Glacial Acetic Acid

  • 0.1 N Perchloric Acid in glacial acetic acid (standardized)

  • Crystal Violet indicator solution (1% in glacial acetic acid)

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator to the solution. The solution will have a violet color.

  • Titrate the solution with standardized 0.1 N perchloric acid.

  • The endpoint is reached when the color of the solution changes from violet to a blue-green.[1]

  • Record the volume of the titrant used.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = (V × N × MW) / (W × 10)

    Where:

    • V = Volume of perchloric acid in mL

    • N = Normality of perchloric acid

    • MW = Molecular weight of this compound (210.35 g/mol )

    • W = Weight of the sample in grams

Role in Drug Delivery

This compound is recognized for its role as a penetration enhancer in transdermal and oral drug delivery systems.[4][5] Its amphiphilic nature allows it to interact with the lipid bilayers of cell membranes, temporarily and reversibly increasing their permeability. This facilitates the transport of drug molecules across biological barriers such as the stratum corneum in the skin or the intestinal epithelium.

The mechanism of action as a penetration enhancer involves the disruption of the highly ordered lipid structures within the cell membrane, leading to increased fluidity and the creation of transient pores. This allows for the passage of co-administered drug molecules.

Below is a diagram illustrating the proposed mechanism of this compound as a penetration enhancer.

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space l1 l2 l3 l4 l5 l6 Drug_in Drug Molecule l7 l8 KD Potassium Decanoate KD->l2 Interaction & Disruption of Lipid Packing Drug Drug Molecule Drug->l6 Increased Permeability G cluster_micelle This compound Micelle center Hydrophobic Drug p1 p1->center Hydrophobic Tail p2 p2->center p3 p3->center p4 p4->center p5 p5->center p6 p6->center

References

An In-depth Technical Guide to the Phase Behavior of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium decanoate (B1226879) (C₁₀H₁₉KO₂), the potassium salt of decanoic acid, is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals. Its amphiphilic nature drives self-assembly in aqueous solutions, leading to a rich and complex phase behavior that is crucial for its application in drug delivery systems as a solubilizing agent and penetration enhancer. This technical guide provides a comprehensive overview of the phase behavior of potassium decanoate, detailing its micellization, liquid crystalline phases, and the thermodynamic principles governing these transitions. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and includes visualizations to elucidate the complex relationships and processes involved.

Introduction

Surfactants are fundamental to a myriad of scientific and technological applications due to their ability to adsorb at interfaces and self-assemble in bulk solution. This compound, a straight-chain saturated fatty acid salt, is a classic example of an anionic surfactant that exhibits lyotropic liquid crystalline behavior in water. The sequence and structure of the phases formed by this compound in an aqueous environment are dependent on both concentration and temperature.

Understanding this phase behavior is paramount for its application in drug development. The formation of micelles above a certain concentration and temperature allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, the interaction of this compound with biological membranes, which is influenced by its aggregation state, is key to its function as a penetration enhancer for transdermal and oral drug delivery. This guide aims to provide a detailed technical overview of the phase behavior of this compound to aid researchers and professionals in harnessing its properties for pharmaceutical applications.

Micellization and Thermodynamics

In aqueous solution, this compound monomers exist in equilibrium with aggregates known as micelles above a specific concentration, the Critical Micelle Concentration (CMC) . This process is driven by the hydrophobic effect, where the hydrophobic alkyl chains of the surfactant molecules are sequestered from water in the micellar core, while the hydrophilic carboxylate head groups remain in contact with the aqueous environment.

The CMC of ionic surfactants like this compound exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases with increasing temperature, reaching a minimum, and then increases at higher temperatures.

The thermodynamics of micellization can be described by the changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). The process is spontaneous, with a negative ΔG°mic. At lower temperatures, micellization is primarily an entropy-driven process due to the release of ordered water molecules from around the hydrophobic tails. At higher temperatures, the process can become more enthalpy-driven.[1]

Data Presentation: Thermodynamic Parameters of Micellization
Temperature (°C)CMC (mM)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
10~95-11.5+2.0+13.5
25~86-12.8+0.5+13.3
40~82-13.9-1.0+12.9
50~85-14.5-2.5+12.0

Note: Data is illustrative and compiled from various sources on decanoate and similar anionic surfactants. The exact values for this compound may vary.

Phase Behavior and Liquid Crystalline Structures

The Krafft temperature (Tk) is a critical parameter for ionic surfactants. It is the temperature at which the solubility of the surfactant equals its CMC.[2] Below the Krafft temperature, micelles do not form, and the surfactant exists in its crystalline form. For this compound, the Krafft temperature is expected to be in the range of 20-25°C.

Illustrative Phase Diagram of this compound-Water System

G Illustrative Phase Diagram of this compound-Water cluster_phases Illustrative Phase Diagram of this compound-Water Concentration of this compound (wt%) Concentration of this compound (wt%) 0 0 20 20 40 40 60 60 80 80 100 100 Micellar (L1) Micellar (L1) Hexagonal (H1) Hexagonal (H1) Lamellar (Lα) Lamellar (Lα) Crystalline + Water Crystalline + Water Isotropic Liquid Isotropic Liquid p1 p2 p1->p2 CMC p3 p2->p3 p5 p2->p5 CMC p4 p3->p4 p6 p3->p6 p7 p4->p7

Caption: Illustrative temperature-concentration phase diagram for this compound-water.

Experimental Protocols

The characterization of the phase behavior of this compound involves several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the system, such as the Krafft temperature and the transition temperatures between different liquid crystalline phases.

Methodology:

  • Sample Preparation: Prepare a series of this compound-water samples of varying concentrations (e.g., 10, 20, 40, 60, 80 wt%). Accurately weigh 5-10 mg of each sample into hermetically sealed aluminum DSC pans. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected transitions (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 5 or 10°C/min) to a temperature above all expected transitions (e.g., 100°C).

    • Hold at the final temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The onset temperature of a peak is typically taken as the transition temperature.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Prepare K-Decanoate solutions (various concentrations) B Weigh 5-10 mg into hermetic Al pans A->B C Seal pans B->C D Place sample & reference in DSC C->D E Equilibrate at 0°C D->E F Heat at 10°C/min to 100°C E->F G Cool at 10°C/min to 0°C F->G H Identify transition peaks in thermogram G->H I Determine transition temperatures & enthalpies H->I

Caption: Experimental workflow for DSC analysis of this compound-water systems.

Polarized Light Microscopy (PLM)

PLM is used to identify the type of liquid crystalline phase based on the characteristic optical textures they exhibit.

Methodology:

  • Sample Preparation: Place a small drop of the this compound solution onto a clean glass microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles. Seal the edges of the coverslip with nail polish or a sealant to prevent water evaporation.

  • Microscope Setup: Use a polarizing microscope equipped with a rotating stage and a camera. Cross the polarizer and analyzer to obtain a dark field of view.

  • Observation: Place the slide on the microscope stage. Observe the sample as a function of temperature (using a hot stage) and concentration. Rotate the stage to observe changes in birefringence.

  • Texture Identification: Identify the liquid crystalline phases by their characteristic textures:

    • Isotropic (Micellar, Cubic): Appears dark under crossed polarizers.

    • Hexagonal: Exhibits fan-like or non-geometric textures.

    • Lamellar: Shows Maltese crosses and oily streak textures.

G A Place sample on slide, cover with coverslip B Seal edges of coverslip A->B C Mount on PLM stage B->C D Cross polarizers C->D E Observe texture D->E F Rotate stage E->F G Identify phase (Isotropic, Hexagonal, Lamellar) F->G G cluster_drug Drug Molecule cluster_kdec This compound System cluster_application Pharmaceutical Application Drug Poorly Soluble API Solubilization Enhanced Solubilization Drug->Solubilization KDec_Monomer Monomers KDec_Micelle Micelles KDec_Monomer->KDec_Micelle > CMC Penetration Increased Membrane Permeation KDec_Monomer->Penetration KDec_LC Liquid Crystals KDec_Micelle->KDec_LC Increasing Conc. KDec_Micelle->Solubilization KDec_Micelle->Penetration

References

A Technical Guide to the Core Principles of Potassium Decanoate Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles governing the formation of micelles by potassium decanoate (B1226879), an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document provides a comprehensive overview of the thermodynamic driving forces, quantitative parameters, and experimental methodologies crucial for understanding and manipulating these self-assembling systems.

Core Principles of Micellization

Potassium decanoate (C₁₀H₁₉KO₂) is an amphiphilic molecule consisting of a hydrophilic carboxylate head group and a hydrophobic decyl tail. In aqueous solutions, these molecules exhibit unique behavior driven by the hydrophobic effect. At low concentrations, this compound exists as individual monomers. However, as the concentration increases and surpasses a critical threshold known as the Critical Micelle Concentration (CMC) , the surfactant molecules spontaneously self-assemble into organized aggregates called micelles.

This self-assembly is a thermodynamically favorable process governed by a delicate interplay of enthalpic and entropic contributions. The primary driving force is the increase in entropy of the system that results from the removal of the hydrophobic tails from the surrounding water molecules. This allows the water molecules to be more disordered, leading to a net increase in the entropy of the system.[1]

The structure of a this compound micelle is typically spherical, with the hydrophobic decyl tails sequestered in the core, minimizing their contact with water. The hydrophilic carboxylate head groups form the outer corona of the micelle, interacting with the surrounding aqueous environment. This arrangement creates a microenvironment within the micelle core that is capable of solubilizing non-polar substances, a property that is extensively utilized in drug delivery and other applications.

Quantitative Data on this compound Micellization

The formation of this compound micelles is characterized by several key quantitative parameters, including the Critical Micelle Concentration (CMC), aggregation number (Nₐ), and the thermodynamic parameters of micellization (Gibbs free energy, enthalpy, and entropy).

Critical Micelle Concentration (CMC) and Aggregation Number

The CMC is a fundamental property of a surfactant and is influenced by factors such as temperature, pH, and the presence of electrolytes. While specific CMC values for this compound can vary slightly depending on the experimental method and conditions, a representative value is approximately 109 mM at 298.15 K.

The aggregation number (Nₐ) represents the average number of surfactant monomers that constitute a single micelle. For decanoate micelles, the aggregation number is influenced by factors like the nature of the counter-ion. For the closely related sodium decanoate, the mean aggregation number has been reported to be around 34.

ParameterValueReference
Critical Micelle Concentration (CMC) at 298.15 K~109 mMVlachy et al., 2017[2]
Mean Aggregation Number (Nₐ) of Sodium Decanoate~34[3]
Thermodynamics of Micellization

The thermodynamic parameters of micellization provide insight into the spontaneity and driving forces of the process. For this compound, these parameters have been determined using techniques such as Isothermal Titration Calorimetry (ITC).[2] Studies have revealed that the micellization of this compound can be described by a two-step model.[2]

The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process. The enthalpy of micellization (ΔH°mic) for this compound is endothermic at lower temperatures, suggesting that the process is primarily entropy-driven.[2] This is consistent with the hydrophobic effect being the main driving force. At higher temperatures, the micellization can become exothermic.[2]

Table of Thermodynamic Parameters for this compound (KC10) Micellization (Two-Step Model)

Note: The following table is a representative summary based on the findings of Vlachy et al. (2017)[2]. The study proposes a two-step micellization process, and the thermodynamic parameters are estimated for both steps.

Temperature (K)ΔG°mic,1 (kJ/mol)ΔH°mic,1 (kJ/mol)TΔS°mic,1 (kJ/mol)ΔG°mic,2 (kJ/mol)ΔH°mic,2 (kJ/mol)TΔS°mic,2 (kJ/mol)
288.15-10.51.812.3-11.20.912.1
298.15-10.82.112.9-11.50.512.0
308.15-11.12.413.5-11.80.111.9
318.15-11.42.714.1-12.0-0.311.7
328.15-11.73.014.7-12.2-0.711.5

Experimental Protocols for Characterization

The characterization of this compound micelle formation involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Methodology:

    • Prepare a series of this compound solutions of varying concentrations in deionized water.

    • Measure the surface tension of each solution using a surface tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

b) Conductivity Measurement

  • Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC.

  • Methodology:

    • Prepare a range of this compound solutions of different concentrations.

    • Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific or molar conductivity against the concentration of this compound.

    • The CMC is identified as the concentration at the point of inflection in the curve.

Determination of Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat changes that occur upon the formation or dissociation of micelles during a titration experiment, allowing for the determination of ΔH°mic, the binding constant (from which ΔG°mic can be calculated), and the stoichiometry of micellization.

  • Methodology:

    • Prepare a concentrated solution of this compound (titrant) and a dilute solution (in the sample cell), both in the same buffer.

    • Perform a series of small, sequential injections of the concentrated surfactant solution into the dilute solution in the ITC sample cell, while maintaining a constant temperature.

    • The heat released or absorbed during each injection is measured.

    • The data is plotted as heat change per injection versus the total surfactant concentration.

    • The resulting titration curve is fitted to a suitable model (e.g., a two-step micellization model) to extract the thermodynamic parameters.[2]

Determination of Aggregation Number (Nₐ)

Static Light Scattering (SLS)

  • Principle: The intensity of light scattered by a solution of micelles is proportional to their molar mass and concentration. By measuring the scattered light at different concentrations above the CMC, the molar mass of the micelles can be determined, and subsequently, the aggregation number can be calculated.

  • Methodology:

    • Prepare a series of this compound solutions at concentrations above the CMC.

    • Measure the intensity of scattered light from each solution using a light scattering photometer at a specific angle and wavelength.

    • Plot the reciprocal of the excess scattered intensity against the concentration.

    • The molar mass of the micelle is determined from the intercept of the plot.

    • The aggregation number is calculated by dividing the molar mass of the micelle by the molar mass of a single this compound monomer.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound micelle formation.

MicelleFormation cluster_0 Below CMC cluster_1 Above CMC Monomers This compound Monomers Micelle Micelle Monomers->Micelle Self-Assembly (Hydrophobic Effect)

Diagram 1: The process of micelle formation from monomers.

ExperimentalWorkflow_CMC A Prepare Potassium Decanoate Solutions (Varying Concentrations) B Measure Physical Property (Surface Tension or Conductivity) A->B C Plot Data (Property vs. log[Concentration]) B->C D Determine CMC (Intersection/Inflection Point) C->D

Diagram 2: Experimental workflow for CMC determination.

Thermodynamics_ITC ITC Isothermal Titration Calorimetry (ITC) Data Heat Change vs. Concentration Data ITC->Data Model Fit to Thermodynamic Model Data->Model Params ΔG°, ΔH°, ΔS° Model->Params

Diagram 3: Logic flow for determining thermodynamic parameters via ITC.

References

Methodological & Application

Application Notes and Protocols for Micellar Catalysis Using Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium decanoate (B1226879) as a surfactant in micellar catalysis, a green and sustainable chemical methodology. The information is intended for researchers, scientists, and professionals in drug development who are interested in exploring the advantages of performing organic reactions in aqueous media.

Introduction to Micellar Catalysis

Micellar catalysis is a powerful technique that utilizes surfactant micelles to create nanoreactors in an aqueous solution.[1][2] These micelles, formed when the surfactant concentration exceeds its critical micelle concentration (CMC), possess a hydrophobic core and a hydrophilic surface.[1][2] This unique structure allows for the solubilization of nonpolar organic reactants in the core, while the reaction can be influenced by the aqueous environment and the charged micellar surface. This approach offers several advantages over traditional organic solvents, including enhanced reaction rates, improved selectivity, milder reaction conditions, and a significantly reduced environmental footprint.[1][2]

Potassium Decanoate as a Surfactant

This compound (CH₃(CH₂)₈COOK) is an anionic surfactant that can be effectively employed in micellar catalysis. Its properties make it a suitable candidate for a range of organic transformations.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₉KO₂--INVALID-LINK--
Molecular Weight210.35 g/mol --INVALID-LINK--
AppearanceSolid Powder--INVALID-LINK--
Critical Micelle Concentration (CMC)0.105 M--INVALID-LINK--

Applications in Organic Synthesis

Micellar catalysis using this compound can be applied to various organic reactions. Below are detailed protocols for selected applications.

Application 1: Hydrolysis of Esters

Principle

The hydrophobic interior of this compound micelles provides a favorable environment for the hydrolysis of water-insoluble esters. The negatively charged surface of the micelles can influence the reaction kinetics, particularly in base-catalyzed hydrolysis, by concentrating counter-ions.

Experimental Protocol: Alkaline Hydrolysis of p-Nitrophenylacetate

This protocol is adapted from a study on the competitive hydrolysis of esters in decanoate micelles.[3]

Materials:

Procedure:

  • Preparation of this compound Solution: Prepare a 120 mM solution of this compound in 50 mM phosphate buffer (pH 11.0).

  • Preparation of Substrate Stock Solution: Prepare a 0.8 mM stock solution of p-nitrophenylacetate in DMSO.

  • Reaction Setup:

    • In a quartz cuvette, place 1.9 mL of the 120 mM this compound solution.

    • Initiate the reaction by adding 0.1 mL of the 0.8 mM p-nitrophenylacetate stock solution. The final concentrations will be approximately 114 mM for this compound and 40 µM for p-nitrophenylacetate.

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the formation of the product, p-nitrophenolate, by measuring the absorbance at 400 nm over time.

Data Presentation:

The rate of hydrolysis can be determined by monitoring the increase in absorbance at 400 nm. The pseudo-first-order rate constant can be calculated from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

ReactantInitial ConcentrationSurfactantSurfactant ConcentrationpHTemperature (°C)
p-Nitrophenylacetate40 µMThis compound120 mM11.025

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_kd Prepare 120 mM This compound in Buffer (pH 11.0) mix Mix 1.9 mL KD solution with 0.1 mL PNPA solution in a cuvette prep_kd->mix prep_pnpa Prepare 0.8 mM p-Nitrophenylacetate in DMSO prep_pnpa->mix measure Monitor Absorbance at 400 nm over time mix->measure calculate Calculate Rate Constant measure->calculate

Caption: Workflow for the hydrolysis of p-nitrophenylacetate.

Application 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Principle

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone). The hydrophobic core of the micelles can bring the reactants together, while the anionic head groups can influence the basicity at the micelle-water interface, thereby catalyzing the reaction. While specific data for this compound is limited in the reviewed literature, a general protocol adapted from similar micellar systems is provided.

Generalized Experimental Protocol

This protocol is a generalized procedure based on methodologies for Claisen-Schmidt reactions in other anionic micellar systems. Optimization will be required for specific substrates.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aryl methyl ketone (e.g., acetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate (B1210297) for extraction

  • TLC plates, NMR spectrometer for analysis

Procedure:

  • Preparation of Micellar Solution: Prepare a solution of this compound in deionized water at a concentration above its CMC (e.g., 0.2 M).

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the aryl methyl ketone (1 mmol) in the this compound solution (e.g., 10 mL).

    • Add the base (e.g., KOH, 1.2 mmol).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product by NMR spectroscopy.

Expected Data (Hypothetical - requires experimental verification):

AldehydeKetoneBaseSurfactant Conc.Temp (°C)Time (h)Yield (%)
BenzaldehydeAcetophenoneKOH0.2 M406>80
4-ChlorobenzaldehydeAcetophenoneNaOH0.2 M508>75

Reaction Mechanism:

G cluster_mechanism Claisen-Schmidt Condensation Mechanism ketone Ketone (e.g., Acetophenone) enolate Enolate (nucleophile) ketone->enolate Base (OH⁻) aldol_adduct Aldol Adduct (β-hydroxy ketone) enolate->aldol_adduct Nucleophilic Attack aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->aldol_adduct chalcone Chalcone (α,β-unsaturated ketone) aldol_adduct->chalcone Dehydration water H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

Principle

This compound micelles can serve as nanoreactors for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The hydrophobic core of the micelles can solubilize the organic substrates and the palladium catalyst, facilitating the reaction in an aqueous medium.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for specific substrates and catalyst systems.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Deionized water

Procedure:

  • Preparation of Micellar Solution: Prepare a solution of this compound in deionized water (e.g., 2 wt%).

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (e.g., 1-2 mol%).

    • Add the this compound solution (e.g., 5 mL).

    • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Characterization: Purify the product by column chromatography and characterize by NMR and mass spectrometry.

Expected Data (Hypothetical - requires experimental verification):

Aryl HalideArylboronic AcidCatalystBaseSurfactant Conc.Temp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃2 wt%604>90
1-Iodonaphthalene4-Methylphenylboronic acidPd/CK₃PO₄2 wt%806>85

Catalytic Cycle:

G pd0 Pd(0)Lₙ pd_ox Ar-Pd(II)-X Lₙ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar' Lₙ pd_ox->pd_trans Transmetalation (Ar'B(OH)₂ / Base) pd_trans->pd0 Reductive Elimination biaryl Ar-Ar' pd_trans->biaryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is a readily available and effective surfactant for facilitating a variety of organic reactions in aqueous media through micellar catalysis. The protocols provided herein serve as a starting point for researchers to explore this green and efficient methodology. It is important to note that for many reaction types, specific quantitative data for this compound is not yet widely available in the literature, and therefore, optimization of the generalized protocols is crucial for achieving high yields and efficiency for specific applications. The use of micellar catalysis with surfactants like this compound holds significant promise for the development of more sustainable and environmentally friendly chemical processes in research and industry.

References

Application Notes and Protocols for Potassium Decanoate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium decanoate (B1226879) as a penetration enhancer in various drug delivery systems. Detailed protocols for key experiments are included to facilitate the practical application of this excipient in research and development settings.

Introduction

Potassium decanoate, the potassium salt of decanoic acid, is a medium-chain fatty acid that has garnered significant interest in drug delivery for its ability to enhance the absorption of poorly permeable drugs. Its primary mechanism of action involves the transient and reversible opening of tight junctions between epithelial cells, thereby increasing paracellular transport.[1][2][3] This property makes it a valuable tool for improving the oral and transmucosal bioavailability of a wide range of therapeutic agents.

Applications in Drug Delivery

This compound can be incorporated into various drug delivery formulations to improve drug absorption across biological membranes.

  • Oral Drug Delivery: It can be used in solid and liquid oral dosage forms to enhance the absorption of drugs through the intestinal epithelium.[1]

  • Transdermal and Mucosal Delivery: As a penetration enhancer, it can facilitate the transport of drugs across the skin and mucosal tissues.

  • Nanoparticle and Liposomal Formulations: this compound can be integrated into lipid-based nanocarriers to improve drug loading, stability, and cellular uptake.

Quantitative Data on Permeability Enhancement

The efficacy of this compound as a penetration enhancer has been quantified in various in vitro studies, primarily using the Caco-2 cell monolayer model, which is a well-established surrogate for the human intestinal epithelium.[4][5][6] The following table summarizes key quantitative data from representative studies.

Drug/MarkerSystemThis compound ConcentrationChange in Apparent Permeability (Papp)Change in Transepithelial Electrical Resistance (TEER)Reference
MinoxidilCaco-2 Monolayers10 mM (as Sodium Decanoate)Significant IncreaseNot Reported[1]
ZanamivirCaco-2 MonolayersNot Specified (as Sodium Caprate)Significant IncreaseDecrease[7]
Mangiferin (B1668620)Isolated Rabbit Corneas1.0% - 3.0% (as Labrasol containing caprylic/capric glycerides)1.80 to 4.76-fold increaseNot Applicable[8]
Fluorescein Isothiocyanate Dextran (FD-4)Caco-2 MonolayersNot Specified (as Decanoic Acid)Significant IncreaseDecrease[9]

Mechanism of Action: Signaling Pathway

This compound enhances paracellular permeability primarily by modulating the integrity of tight junctions. This process is initiated by the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration, which in turn triggers a cascade of events that results in the contraction of the actin cytoskeleton and the opening of the paracellular pathway.[2][10][11][12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Potassium_Decanoate Potassium Decanoate PLC Phospholipase C (PLC) Potassium_Decanoate->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers Ca_Influx Increased Intracellular Ca²⁺ Ca_ER->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin activates Actin Actin Cytoskeleton Contraction Calmodulin->Actin induces TJ_Opening Tight Junction Opening Actin->TJ_Opening leads to Paracellular_Transport Increased Paracellular Transport TJ_Opening->Paracellular_Transport results in

Caption: Signaling pathway of this compound-mediated enhancement of paracellular transport.

Experimental Protocols

Preparation of Liposomes with this compound

This protocol describes a general method for preparing liposomes incorporating this compound using the thin-film hydration technique.

G A 1. Dissolve lipids, drug, and potassium decanoate in organic solvent. B 2. Evaporate solvent to form a thin lipid film. A->B C 3. Hydrate the film with aqueous buffer above lipid Tc. B->C D 4. Agitate to form Multilamellar Vesicles (MLVs). C->D E 5. (Optional) Extrude or sonicate to form Unilamellar Vesicles (SUVs/LUVs). D->E

Caption: Workflow for the preparation of liposomes containing this compound.

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Drug of interest

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the phospholipids, cholesterol, drug, and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids) to the flask.

  • Agitate the flask by vortexing or mechanical shaking to detach the lipid film and form multilamellar vesicles (MLVs).

  • For a more uniform size distribution, the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Characterization:

  • Encapsulation Efficiency: Determine the amount of drug encapsulated within the liposomes. This is typically done by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomal fraction.[13][14][]

  • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the liposomes using dynamic light scattering (DLS).

  • In Vitro Drug Release: Study the release profile of the drug from the liposomes over time in a relevant release medium.[16]

Preparation of this compound-Containing Nanoparticles

This protocol outlines a general method for preparing polymeric nanoparticles with this compound, for instance, by an oil-in-water emulsion solvent evaporation method.

G A 1. Dissolve polymer, drug, and potassium decanoate in an organic solvent. B 2. Emulsify the organic phase in an aqueous surfactant solution. A->B C 3. Evaporate the organic solvent to form nanoparticles. B->C D 4. Purify the nanoparticle suspension. C->D

Caption: General workflow for the preparation of polymeric nanoparticles with this compound.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Drug of interest

  • This compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA))

Procedure:

  • Dissolve the polymer, drug, and this compound in the organic solvent.

  • Add the organic phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Collect and purify the nanoparticles by centrifugation or filtration, followed by washing to remove unencapsulated drug and excess surfactant.

Characterization:

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of drug loaded into the nanoparticles.[17]

  • Particle Size and Morphology: Determine the size, size distribution, and shape of the nanoparticles using techniques like DLS and scanning electron microscopy (SEM).[18]

  • In Vitro Drug Release: Evaluate the drug release kinetics from the nanoparticles.[16]

Caco-2 Cell Permeability Assay

This protocol provides a method to assess the effect of this compound on the permeability of a drug across a Caco-2 cell monolayer.[1][19][20]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Caco-2 cells on Transwell inserts. B 2. Culture for 21-28 days to form a confluent monolayer. A->B C 3. Measure initial TEER to confirm monolayer integrity. B->C D 4. Add drug solution (with/without potassium decanoate) to the apical chamber. C->D E 5. Incubate and collect samples from the basolateral chamber at time points. D->E F 6. Measure final TEER. E->F G 7. Quantify drug concentration in samples. F->G H 8. Calculate Papp and Enhancement Ratio. G->H

Caption: Experimental workflow for the Caco-2 cell permeability assay with this compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell permeable supports

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test drug

  • This compound

  • TEER meter

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).[5]

  • Permeability Study: a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test drug with and without this compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.[6][21]

    • Calculate the enhancement ratio (ER) by dividing the Papp value of the drug with this compound by the Papp value of the drug alone.

Conclusion

This compound is a versatile and effective excipient for enhancing the permeability of drugs in various delivery systems. The provided application notes and protocols offer a foundation for researchers to explore its potential in their specific drug development projects. Careful optimization of the formulation and concentration of this compound is crucial to achieve the desired enhancement in bioavailability while ensuring the safety and stability of the drug product.

References

Application Notes and Protocols for the Preparation of Potassium Decanoate Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879), the potassium salt of the medium-chain fatty acid decanoic acid, is an anionic surfactant that self-assembles into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have garnered significant interest in various applications, including as drug delivery vehicles, due to their biocompatibility and ability to encapsulate hydrophobic molecules. This document provides a detailed experimental protocol for the preparation and characterization of potassium decanoate micelles, intended for use in research and development settings.

Data Presentation

The formation and properties of this compound micelles are influenced by several factors, including temperature and the composition of the aqueous medium. The following table summarizes key quantitative data related to this compound and similar surfactant micelles.

ParameterValueConditionsSurfactantReference
Critical Micelle Concentration (CMC) ~50 - 100 mMHigh pH (>8.5), Room TemperatureSodium/Potassium Decanoate[1]
~50 mMpH 11.5, Room TemperatureSodium Decanoate
Aggregation Number (Nagg) 34-Sodium Decanoate
Hydrodynamic Diameter Not Specified-This compound

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from decanoic acid and potassium hydroxide (B78521).

Materials:

  • Decanoic acid (reagent grade)

  • Potassium hydroxide (KOH) pellets (reagent grade)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Round-bottom flask

  • Condenser

  • Rotary evaporator

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve a known molar amount of decanoic acid in a minimal amount of 95% ethanol with gentle heating and stirring.

  • Prepare an equimolar aqueous solution of potassium hydroxide.

  • Slowly add the potassium hydroxide solution to the decanoic acid solution while stirring continuously. The reaction is an exothermic neutralization.

  • After the addition is complete, attach a condenser to the flask and reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Remove the solvent (ethanol and water) using a rotary evaporator until a viscous liquid or solid precipitate is obtained.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified this compound crystals in a vacuum oven at a low temperature to remove any residual solvent.

Preparation of this compound Micelle Solutions

Objective: To prepare aqueous solutions of this compound micelles.

Materials:

  • This compound

  • Deionized water (or desired buffer solution)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Determine the desired concentration of the this compound solution. This concentration should be above the expected CMC (Critical Micelle Concentration), which for decanoate salts is in the range of 50-100 mM at alkaline pH.[1]

  • Accurately weigh the required amount of this compound using an analytical balance.

  • Transfer the weighed this compound to a volumetric flask of the desired volume.

  • Add a portion of the deionized water or buffer to the flask and dissolve the solid by gentle swirling or stirring. A vortex mixer can be used to aid dissolution.

  • Once the solid is completely dissolved, add the remaining solvent to the volumetric mark.

  • Invert the flask several times to ensure a homogeneous solution. The resulting solution will contain this compound micelles.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Objective: To determine the CMC of this compound in an aqueous solution by measuring the change in conductivity with concentration.

Materials:

  • This compound stock solution (e.g., 200 mM)

  • Deionized water

  • Conductivity meter with a temperature-controlled cell

  • Burette or micropipettes

  • Beaker or measuring vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Place a known volume of deionized water into the measuring vessel and immerse the conductivity probe.

  • Allow the temperature to equilibrate to the desired value (e.g., 25°C).

  • Record the initial conductivity of the water.

  • incrementally add small, precise volumes of the this compound stock solution to the water.

  • After each addition, stir the solution to ensure homogeneity and allow the conductivity reading to stabilize before recording the value.

  • Continue this process until the concentration of this compound is well above the expected CMC.

  • Plot the specific conductivity (κ) as a function of the this compound concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter of this compound micelles.

Materials:

  • This compound micelle solution (prepared above the CMC)

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or quartz cuvettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Filter a portion of the this compound micelle solution through a syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Place the cuvette in the DLS instrument.

  • Allow the sample to thermally equilibrate to the desired temperature within the instrument.

  • Set the instrument parameters, including the solvent viscosity and refractive index (for water at the measurement temperature).

  • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the micelles.

  • The software will analyze the correlation function to determine the diffusion coefficient and, subsequently, the hydrodynamic diameter of the micelles using the Stokes-Einstein equation.

  • Perform multiple measurements to ensure reproducibility.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Objective: To estimate the average number of this compound molecules per micelle (aggregation number).

Materials:

  • This compound micelle solutions at various concentrations above the CMC

  • Hydrophobic fluorescent probe (e.g., pyrene)

  • Hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride)

  • Stock solutions of the probe and quencher in a suitable solvent (e.g., methanol)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of this compound solutions with a fixed concentration of the fluorescent probe (e.g., 1 µM pyrene). The this compound concentration should be varied above the CMC.

  • Prepare another series of solutions with a fixed concentration of both the probe and this compound (above the CMC), and varying concentrations of the quencher.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of the probe in each sample using the fluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission is monitored at around 373 nm and 384 nm.

  • Plot the ratio of fluorescence intensities in the absence (I0) and presence (I) of the quencher versus the quencher concentration.

  • The aggregation number (Nagg) can be calculated from the slope of the linear portion of the plot of ln(I0/I) versus the quencher concentration, using the following equation, which is based on a Poisson distribution of the quencher among the micelles: ln(I0/I) = [Quencher] / [Micelle] where [Micelle] = ( [Total Surfactant] - CMC ) / Nagg

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Micelle Preparation and Characterization cluster_prep Preparation cluster_char Characterization cluster_data Data Analysis start Start synthesis Synthesis of This compound start->synthesis Neutralization of Decanoic Acid dissolution Dissolution in Aqueous Medium synthesis->dissolution micelle_formation Micelle Solution (Concentration > CMC) dissolution->micelle_formation cmc_determination CMC Determination (Conductivity) micelle_formation->cmc_determination size_analysis Size Analysis (DLS) micelle_formation->size_analysis agg_number Aggregation Number (Fluorescence Quenching) micelle_formation->agg_number cmc_plot Plot Conductivity vs. Concentration cmc_determination->cmc_plot dls_correlation Analyze Correlation Function size_analysis->dls_correlation quenching_plot Plot ln(I0/I) vs. [Quencher] agg_number->quenching_plot results Results cmc_plot->results Determine CMC dls_correlation->results Determine Hydrodynamic Diameter quenching_plot->results Calculate Aggregation Number

Caption: Workflow for this compound micelle synthesis and characterization.

References

Application Notes and Protocols for the Analytical Characterization of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879) (also known as potassium caprate) is the potassium salt of decanoic acid, a medium-chain fatty acid. Its amphiphilic nature imparts surfactant properties, leading to its use in various applications, including as an emulsifier, cleansing agent, and potentially in drug delivery systems.[1] Thorough analytical characterization is crucial for ensuring the quality, purity, and performance of potassium decanoate in research and product development.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, complete with detailed experimental protocols and data presentation guidelines.

Physicochemical Properties

A fundamental step in the characterization of any chemical substance is the determination of its physicochemical properties. These properties are critical for identification, purity assessment, and formulation development.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties of this compound gathered from various sources.

PropertyValueReference
Molecular Formula C₁₀H₁₉KO₂[]
Molecular Weight 210.35 g/mol []
Appearance Solid Powder[3]
Melting Point 271 °C (544.15 K)
Clearing Point 423 °C (696.15 K)
Solubility Very soluble in water; Soluble in DMSO[3]
Enthalpy of Fusion (ΔfusH) 12.2 kJ/mol
Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to investigate the thermal properties of this compound, including phase transitions and thermal stability.[4][5][6]

DSC studies have revealed a complex thermal behavior for this compound, characterized by multiple solid-solid transitions before melting.[7]

Thermal EventTemperatureEnthalpy Change (ΔH)Reference
Solid-Solid Transition 1346.3 K (73.15 °C)27 kJ/kg[7]
Solid-Solid Transition 2528 K (254.85 °C)40 kJ/kg[7]
Melting to Liquid Crystal546.5 K (273.35 °C)182 kJ/kg[7]
Clearing to Isotropic Liquid691.5 K (418.35 °C)-[7]

Identification Techniques

A combination of spectroscopic and diffraction techniques is recommended for the unambiguous identification and structural confirmation of this compound.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by the absence of the broad O-H stretching band of the carboxylic acid and the presence of strong carboxylate anion stretches.

Key Spectral Features:

  • ~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

  • ~1560 cm⁻¹: Asymmetric stretching vibration of the carboxylate group (COO⁻).

  • ~1410 cm⁻¹: Symmetric stretching vibration of the carboxylate group (COO⁻).

  • Absence of a broad band around 3000 cm⁻¹: Confirms the deprotonation of the carboxylic acid.

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.[8][9]

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and identify the wavenumbers of the major absorption bands.

    • Assign the observed bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the structure of the decanoate anion.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • ~2.1-2.2 ppm (triplet): Protons on the α-carbon to the carboxylate group (-CH₂-COO⁻).

  • ~1.4-1.6 ppm (multiplet): Protons on the β-carbon to the carboxylate group (-CH₂-CH₂-COO⁻).

  • ~1.2-1.4 ppm (multiplet): Protons of the methylene (B1212753) groups in the middle of the alkyl chain (-(CH₂)₆-).

  • ~0.8-0.9 ppm (triplet): Protons of the terminal methyl group (-CH₃).

Expected ¹³C NMR Chemical Shifts (in D₂O):

  • ~180-185 ppm: Carbonyl carbon of the carboxylate group (-COO⁻).

  • ~40-45 ppm: α-carbon to the carboxylate group.

  • ~25-35 ppm: Other methylene carbons of the alkyl chain.

  • ~14 ppm: Terminal methyl carbon.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the decanoate anion. Electrospray ionization (ESI) in negative ion mode is a suitable technique.

Expected Mass Spectrum (ESI-):

  • [M-K]⁻ ion: A prominent peak corresponding to the decanoate anion at m/z 171.2.

  • Fragmentation: Further fragmentation of the decanoate anion may occur, leading to characteristic losses of small neutral molecules.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or a methanol/water mixture.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in negative ion mode over a suitable m/z range (e.g., 50-300).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Data Analysis:

    • Identify the peak corresponding to the deprotonated molecule [M-K]⁻.

    • If fragmentation is observed, analyze the fragmentation pattern to gain further structural information.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the crystalline structure of solid materials. The resulting diffraction pattern is a fingerprint of the crystalline phase.

  • Sample Preparation:

    • Gently grind the this compound powder to ensure a random orientation of the crystallites.

    • Mount the powdered sample on a sample holder.

  • Data Acquisition:

    • Use a powder diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable counting time per step.[10]

  • Data Analysis:

    • Identify the 2θ positions and relative intensities of the diffraction peaks.

    • The resulting pattern can be used for phase identification and comparison with reference data.

Quantification and Purity Assessment

Several techniques can be employed for the quantitative analysis and purity assessment of this compound.

Titration

A non-aqueous acid-base titration can be used to determine the assay of this compound. This method is based on the reaction of the basic carboxylate with a standardized acid in a non-aqueous solvent. A similar method has been described for sodium decanoate.[11][12]

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

    • Glacial acetic acid.

    • Crystal Violet indicator solution (1% in glacial acetic acid).

  • Procedure:

    • Accurately weigh approximately 0.5 g of this compound and dissolve it in about 50 mL of glacial acetic acid.[11]

    • Add a few drops of Crystal Violet indicator.

    • Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.[11]

    • Perform a blank titration with 50 mL of glacial acetic acid.

  • Calculation:

    • Calculate the percentage assay using the following formula:

      where:

      • V_sample = Volume of titrant consumed by the sample (L)

      • V_blank = Volume of titrant consumed by the blank (L)

      • N = Normality of the perchloric acid titrant

      • MW = Molecular weight of this compound (210.35 g/mol )

      • W = Weight of the sample (g)

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used for the quantification of the decanoate anion and for the separation and quantification of related fatty acid impurities. A reversed-phase method is generally suitable for this purpose.[11][13][14][15][16]

  • Chromatographic Conditions:

    • Column: C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the protonation of the carboxylate.[11][14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 205-210 nm or Evaporative Light Scattering Detector (ELSD).[13][16]

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a concentration within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of decanoate in the sample solution from the calibration curve.

    • Assess purity by identifying and quantifying any impurity peaks.

Elemental Analysis

The potassium content of this compound can be determined using atomic spectroscopy techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[17][18][19]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in deionized water to a known volume.

    • Further dilute the sample solution to fall within the linear working range of the instrument.

  • Standard Preparation:

    • Prepare a series of potassium standard solutions from a certified potassium standard.

    • Matrix-match the standards and samples if necessary, for example, by adding an ionization suppressant like cesium chloride.[18]

  • Instrumental Parameters:

    • Wavelength: 766.5 nm for potassium.

    • Slit Width: As recommended by the instrument manufacturer.

    • Lamp Current: As recommended by the instrument manufacturer.

    • Fuel/Oxidant: Acetylene/Air.

  • Data Analysis:

    • Generate a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Measure the absorbance of the sample solution and determine its potassium concentration from the calibration curve.

    • Calculate the percentage of potassium in the original sample.

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for surfactants, representing the concentration at which micelles begin to form.[7][20] This can be determined by monitoring a physical property of the surfactant solution as a function of concentration.

Conductivity Method

For ionic surfactants like this compound, the conductivity of the solution changes at the CMC due to the lower mobility of the micelles compared to the free ions.[7][21][22][23]

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of solutions with decreasing concentrations by serial dilution.

    • Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis:

    • Plot the specific conductivity versus the concentration of this compound.

    • The plot will show two linear regions with different slopes.

    • The concentration at the intersection of these two lines is the CMC.

Surface Tension Method

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[20][24]

  • Procedure:

    • Prepare a series of this compound solutions of different concentrations in deionized water.

    • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis:

    • Plot the surface tension versus the logarithm of the concentration of this compound.

    • The plot will show a sharp break. The concentration at this inflection point is the CMC.[7]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.

G cluster_0 Sample Receipt and Initial Assessment cluster_1 Structural Identification cluster_2 Quantification and Purity cluster_3 Functional Characterization cluster_4 Final Report Sample This compound Sample Physicochemical Physicochemical Properties (Appearance, Solubility) Sample->Physicochemical FTIR FT-IR Spectroscopy Physicochemical->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Physicochemical->NMR MS Mass Spectrometry Physicochemical->MS PXRD Powder X-Ray Diffraction Physicochemical->PXRD Titration Titration (Assay) PXRD->Titration HPLC HPLC (Purity, Impurities) PXRD->HPLC Elemental Elemental Analysis (K⁺ content) PXRD->Elemental CMC CMC Determination (Conductivity, Surface Tension) Elemental->CMC Thermal Thermal Analysis (DSC/TGA) Elemental->Thermal Report Comprehensive Characterization Report CMC->Report Thermal->Report

Caption: Workflow for the analytical characterization of this compound.

Logic for CMC Determination

The determination of the Critical Micelle Concentration (CMC) relies on observing a distinct change in a physical property of the surfactant solution as micelles begin to form.

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC Monomers Surfactant as Free Monomers PropertyChange1 Property changes linearly with concentration Monomers->PropertyChange1 MicelleFormation Micelle Formation Begins PropertyChange1->MicelleFormation [Surfactant] increases Micelles Monomers in Equilibrium with Micelles MicelleFormation->Micelles [Surfactant] increases PropertyChange2 Property shows a different linear trend or plateaus Micelles->PropertyChange2

Caption: Logical relationship for determining the CMC of a surfactant.

References

Application Notes and Protocols: Potassium Decanoate as a Cleansing and Emulsifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879) (CH₃(CH₂)₈COOK), the potassium salt of decanoic acid, is an anionic surfactant widely utilized for its effective cleansing and emulsifying properties. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic ten-carbon tail, allows it to reduce surface tension at interfaces, making it a valuable ingredient in various formulations across the pharmaceutical, cosmetic, and research sectors. These notes provide detailed technical information, experimental protocols, and safety guidelines for the application of potassium decanoate.

Physicochemical Properties

This compound is a white, crystalline solid with good solubility in water and polar organic solvents.[1] Its surfactant properties are concentration-dependent, with the formation of micelles occurring above a certain concentration known as the Critical Micelle Concentration (CMC).

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₉KO₂[2]
Molecular Weight 210.35 g/mol [2]
Appearance White solid powder[]
Solubility in Water (25 °C) 2.587 x 10⁴ mg/L (estimated)[4]
Melting Point 273.4 °C (546.5 K)[5]
Flash Point 121.8 °C[4]
Critical Micelle Concentration (CMC) Estimated 50-100 mM in aqueous solution*[6]

*Note: The precise CMC of this compound can vary with temperature and the presence of electrolytes. The value for the closely related sodium decanoate is reported to be in this range.[6]

Mechanism of Action

Emulsification

This compound facilitates the formation of stable emulsions by adsorbing at the oil-water interface. The hydrophobic tails penetrate the oil droplets while the hydrophilic heads remain in the aqueous phase, creating a protective layer that prevents droplet coalescence.

Emulsification_Mechanism cluster_micelle Micelle Oil Oil Phase p1 Oil->p1 Hydrophobic Tails (Decanoate Chain) Water cluster_micelle m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 m6 m5->m6 m7 m6->m7 m8 m7->m8 m8->m1 p1->Water Hydrophilic Heads (Carboxylate Group) p2 p3 p4 p5 p6

Mechanism of Emulsification by this compound.
Cleansing

The cleansing action of this compound is attributed to its ability to form micelles in aqueous solutions. These micelles encapsulate hydrophobic substances like oils and dirt within their core, allowing them to be washed away with water.

Applications in Research and Drug Development

Emulsifying Agent

This compound is used to formulate stable oil-in-water (O/W) emulsions for various applications, including:

  • Drug Delivery: Encapsulation of lipophilic active pharmaceutical ingredients (APIs) in the oil phase of an emulsion for improved solubility and bioavailability.[7]

  • Topical Formulations: Creation of creams and lotions with desirable sensory properties and effective delivery of active ingredients to the skin.

Cleansing Agent

Due to its detergency, this compound is employed in:

  • Laboratory Glassware Cleaning: As a component in cleaning solutions to remove organic residues.

  • Cell Lysis Buffers: In specific, mild cell lysis protocols where membrane disruption is required.

Solubilizing Agent

Above its CMC, this compound forms micelles that can solubilize hydrophobic compounds in aqueous media, which is particularly useful for:

  • Drug Formulation: Enhancing the aqueous solubility of poorly soluble drugs.

  • In Vitro Assays: Dissolving hydrophobic substrates or compounds for biological testing.

Experimental Protocols

Protocol for Determination of Critical Micelle Concentration (CMC)

This protocol describes the determination of the CMC of this compound using the surface tension method.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a concentration well above the expected CMC (e.g., 200 mM).

  • Prepare a series of dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a range of concentrations both below and above the expected CMC (e.g., from 1 mM to 150 mM).

  • Measure surface tension: Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer at a constant temperature.

  • Plot the data: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • Determine the CMC: The plot will show two linear regions. The CMC is the concentration at the intersection of the two lines.

CMC_Determination_Workflow A Prepare Stock Solution (e.g., 200 mM this compound) B Create Serial Dilutions (1 mM to 150 mM) A->B C Measure Surface Tension (γ) of each dilution B->C D Plot γ vs. log(Concentration) C->D E Identify Intersection of Two Linear Regions D->E F Determine CMC E->F

Workflow for CMC Determination by Surface Tension Method.

Table 2: Representative Surface Tension Data for a Decanoate Surfactant

Concentration (mM)log(Concentration)Surface Tension (mN/m)
1068
50.7055
101.0048
201.3040
501.7032
80 1.90 30
1002.0030
1502.1830

Note: This is illustrative data based on the typical behavior of anionic surfactants. The actual values for this compound should be determined experimentally.

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing a simple O/W emulsion using this compound.

Materials:

  • This compound

  • Hydrophobic oil (e.g., mineral oil, vegetable oil)

  • Deionized water

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Beakers

  • Heating plate with magnetic stirrer

Procedure:

  • Prepare the aqueous phase: Dissolve this compound in deionized water at a concentration above its CMC (e.g., 1-5% w/w). Heat the solution to 60-70 °C.

  • Prepare the oil phase: Heat the oil to 60-70 °C in a separate beaker.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

  • Homogenization: Continue homogenization for 5-10 minutes until a uniform, milky-white emulsion is formed.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Evaluation: Assess the stability of the emulsion by observing for any phase separation over time (e.g., 24 hours, 1 week). Droplet size can be analyzed using light microscopy or particle size analysis.

Protocol for Evaluating Cleansing Efficacy

This protocol outlines a simple method to evaluate the cleansing efficacy of a this compound solution on an oily surface.

Materials:

  • This compound solution (e.g., 2% w/w in water)

  • Hydrophobic soil (e.g., a mixture of oil and a colored dye)

  • Glass slides

  • Pipettes

  • Wash bottle with deionized water

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Soil Application: Apply a small, uniform amount of the hydrophobic soil to a clean glass slide and spread it evenly.

  • Cleansing: Apply a known volume of the this compound solution to the soiled area.

  • Washing: Gently agitate the slide for a set period (e.g., 30 seconds) and then rinse thoroughly with a stream of deionized water.

  • Evaluation (Qualitative): Visually assess the removal of the colored soil from the glass slide.

  • Evaluation (Quantitative): If a colored dye is used, the remaining soil can be dissolved in a suitable solvent and the absorbance measured with a spectrophotometer to quantify the amount of soil removed.

Role in Drug Delivery Systems

This compound can be a key excipient in the development of drug delivery systems, particularly for enhancing the delivery of poorly soluble drugs.

  • Micellar Solubilization: Above its CMC, this compound forms micelles that can encapsulate hydrophobic drugs, increasing their apparent aqueous solubility and potentially enhancing their absorption.

  • Permeation Enhancement: As a fatty acid salt, this compound can interact with the lipid bilayers of biological membranes, such as the stratum corneum of the skin, transiently increasing their permeability and facilitating drug penetration.

Drug_Delivery_System cluster_formulation Drug Formulation A Hydrophobic Drug D Micellar Encapsulation A->D B This compound (> CMC) B->D C Aqueous Vehicle C->D E Enhanced Drug Solubility and Stability D->E F Improved Bioavailability E->F

Role of this compound in a Micellar Drug Delivery System.

Safety and Handling

Table 3: Safety and Handling Precautions for this compound

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat.
Handling Avoid generating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place.
Spills For small spills, sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Clean the area with water.
Disposal Dispose of in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: Potassium Decanoate in Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879) (CAS: 13040-18-1), the potassium salt of decanoic acid, is a versatile anionic surfactant with significant potential in the formulation of personal care products.[1][2][] Its amphiphilic nature, comprising a hydrophilic carboxylate head and a lipophilic ten-carbon chain, allows it to function as an emulsifier, cleansing agent, and stabilizer in a variety of cosmetic and dermatological preparations.[1][2] This document provides detailed application notes and experimental protocols to facilitate the evaluation and utilization of potassium decanoate in research and product development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in formulations.

PropertyValueSource
CAS Number 13040-18-1[1][2][]
Molecular Formula C10H19KO2[1][2][][]
Molecular Weight 210.35 g/mol [1][2][]
Appearance Solid Powder[1][][]
Solubility Soluble in water (2.587e+004 mg/L @ 25 °C est.) and DMSO.[1][]
Critical Micelle Concentration (CMC) ~86 mM (for Sodium Decanoate)

Note: The CMC value provided is for sodium decanoate, which is expected to be a close approximation for this compound due to the identical fatty acid chain length.

Applications in Personal Care

This compound's properties make it a suitable ingredient for a range of personal care applications:

  • Primary and Secondary Surfactant in Cleansers: Due to its ability to lower surface tension, it can be used in facial cleansers, body washes, and hand soaps for its cleansing and foaming properties.

  • Emulsifier in Creams and Lotions: It can be employed to create and stabilize oil-in-water (O/W) emulsions, which are common in many skincare products.

  • Antimicrobial Preservative: As a salt of a medium-chain fatty acid, this compound is expected to exhibit antimicrobial properties, potentially contributing to the preservation of formulations.

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in personal care formulations are provided below.

Determination of Emulsifying Capacity and Stability

This protocol outlines the procedure for assessing the ability of this compound to form and maintain a stable emulsion.

Objective: To determine the maximum oil concentration that can be stably emulsified by a fixed concentration of this compound and to evaluate the emulsion's stability under stress conditions.

Materials:

  • This compound

  • Selected oil phase (e.g., mineral oil, sunflower oil, caprylic/capric triglycerides)

  • Deionized water

  • Homogenizer (e.g., high-shear mixer)

  • Centrifuge

  • Incubators/ovens

  • pH meter

  • Viscometer

  • Microscope with a camera

Protocol:

  • Preparation of Aqueous Phase: Prepare a solution of this compound in deionized water at a predetermined concentration (e.g., 1%, 2%, 5% w/w).

  • Emulsion Formation:

    • Heat the aqueous and oil phases separately to 70-75°C.

    • Slowly add the oil phase to the aqueous phase while homogenizing at a high speed for 5-10 minutes.

    • Continue mixing at a lower speed while allowing the emulsion to cool to room temperature.

  • Initial Characterization:

    • Measure the pH and viscosity of the freshly prepared emulsion.

    • Observe the emulsion under a microscope to assess the initial droplet size and distribution.

  • Stability Testing:

    • Centrifugation Test: Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or coalescence.

    • Thermal Stability (Accelerated Aging):

      • Store samples of the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C, and 50°C) for a period of 1 to 3 months.

      • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in appearance, color, odor, pH, and viscosity compared to the initial measurements.

    • Freeze-Thaw Cycle Test:

      • Subject the emulsion to a minimum of three freeze-thaw cycles. Each cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.

      • After the cycles, visually inspect the emulsion for any signs of instability.

Data Presentation:

This compound Conc. (% w/w)Oil Phase Conc. (% w/w)Initial pHInitial Viscosity (cP)Centrifugation StabilityThermal Stability (40°C, 4 weeks)Freeze-Thaw Stability (3 cycles)
(Pass/Fail)(Pass/Fail)(Pass/Fail)

Experimental Workflow for Emulsion Stability Testing

Emulsion_Stability_Workflow cluster_prep Preparation cluster_emulsification Emulsification cluster_eval Evaluation cluster_results Results prep_aq Prepare Aqueous Phase (this compound Solution) heat Heat both phases to 70-75°C prep_aq->heat prep_oil Prepare Oil Phase prep_oil->heat homogenize Homogenize heat->homogenize cool Cool to Room Temperature homogenize->cool initial_char Initial Characterization (pH, Viscosity, Microscopy) cool->initial_char centrifuge Centrifugation Test initial_char->centrifuge thermal Thermal Stability Test initial_char->thermal freeze_thaw Freeze-Thaw Cycle Test initial_char->freeze_thaw results Data Analysis & Comparison centrifuge->results thermal->results freeze_thaw->results AET_Logic cluster_prep Preparation cluster_procedure Procedure cluster_sampling Sampling & Enumeration cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Formulations prep_inoculum->inoculate prep_product Prepare Test and Control Formulations prep_product->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sample_t0 Sample at Day 0 incubate->sample_t0 sample_t7 Sample at Day 7 incubate->sample_t7 sample_t14 Sample at Day 14 incubate->sample_t14 sample_t28 Sample at Day 28 incubate->sample_t28 enumerate Microbial Enumeration (Plate Counts) sample_t0->enumerate sample_t7->enumerate sample_t14->enumerate sample_t28->enumerate calc_log_reduction Calculate Log Reduction enumerate->calc_log_reduction compare_criteria Compare to USP 51 Criteria calc_log_reduction->compare_criteria Skin_Irritation_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_inflammatory_cascade Inflammatory Cascade cluster_clinical_signs Clinical Signs irritant Irritant Chemical (e.g., High Conc. Surfactant) keratinocytes Keratinocytes irritant->keratinocytes cell_stress Cell Stress & Damage keratinocytes->cell_stress mediator_release Release of Inflammatory Mediators (e.g., Cytokines, Chemokines) cell_stress->mediator_release immune_cell Recruitment of Immune Cells (e.g., T-cells, Neutrophils) mediator_release->immune_cell vasodilation Vasodilation & Increased Permeability mediator_release->vasodilation erythema Erythema (Redness) immune_cell->erythema edema Edema (Swelling) vasodilation->edema

References

Application Notes and Protocols for Potassium Decanoate as a Food Additive and Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879), the potassium salt of decanoic acid (a medium-chain fatty acid), is recognized in the food industry for its functional properties as an anticaking agent, emulsifier, and release agent.[1][2] While its primary applications are not as a direct antimicrobial agent, there is growing interest in the potential preservative properties of medium-chain fatty acids and their salts. This document provides a comprehensive overview of the current understanding of potassium decanoate's role as a food additive, its potential antimicrobial activity, and detailed protocols for its evaluation as a food preservative.

Regulatory Status: In the United States, this compound (also known as potassium caprate) is listed under the Code of Federal Regulations (CFR) Title 21, Section 172.863 as a salt of a fatty acid that is permitted for direct addition to food for human consumption.[2]

Antimicrobial Properties of Decanoic Acid and its Salts

The antimicrobial activity of fatty acids is primarily attributed to their ability to disrupt the cell membranes of microorganisms.[3] The lipophilic carbon chain of the fatty acid intercalates into the lipid bilayer of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

While specific data on the antimicrobial efficacy of this compound is limited, studies on related compounds provide some insights:

  • Comparative Efficacy: Research comparing the antimicrobial activity of different sodium and potassium salts of carboxylic acids has indicated that, in general, sodium salts exhibit a more pronounced inhibitory effect on microbial growth than their potassium counterparts. Furthermore, the same study suggested that the antimicrobial efficacy of aliphatic salts decreases as the carbon chain length increases, with butanoic acid salts being more effective than decanoic acid salts.

  • Activity of Decanoic Acid: Decanoic acid itself has been shown to possess antibacterial and antifungal properties.[3] Its mechanism of action involves the disruption of the cell membrane, leading to the inhibition of cellular processes.[3]

Quantitative Data

CompoundTarget Microorganism(s)Observed EffectReference
Sodium and Potassium Salts of Carboxylic Acids Leuconostoc mesenteroides, Lactobacillus plantarum, Enterococcus faecalis, Candida albicans, Pseudomonas aeruginosa, Salmonella Enteritidis, Listeria monocytogenesSodium salts were generally more inhibitory than potassium salts. Inhibitory effect of aliphatic salts decreased with increasing chain length (butanoic > hexanoic > octanoic > decanoic).
Caprylic Acid (C8) and Potassium Sorbate Combination Listeria monocytogenes ATCC 7644Synergistic antimicrobial effects observed in both planktonic and biofilm cultures.[4][4]
Monocaprylin (a derivative of caprylic acid) Escherichia coli and Staphylococcus aureusExhibited excellent antibacterial activity with MIC and MBC of 1.28 mg/mL.[5][5]

Experimental Protocols

Given the limited specific data on this compound, the following are detailed, standardized protocols for evaluating its potential as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC and MBC of an antimicrobial agent.[6]

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Cultures of target microorganisms (e.g., Listeria monocytogenes, Escherichia coli, Salmonella enterica, Staphylococcus aureus) grown overnight

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a co-solvent if necessary). Sterilize the solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a concentration gradient of this compound.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each microorganism.

  • Inoculation:

    • Dilute the overnight cultures of the target microorganisms in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 10 µL of the diluted inoculum to each well (except the negative control).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, measure the optical density (OD) of each well at 600 nm using a spectrophotometer.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., no significant increase in OD compared to the negative control).

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto sterile agar plates.

    • Incubate the agar plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Protocol 2: Challenge Study for Efficacy in a Food Matrix

This protocol provides a framework for conducting a challenge study to evaluate the effectiveness of this compound as a preservative in a specific food product.[7][8]

Materials:

  • Food product to be tested

  • This compound

  • Cocktail of relevant pathogenic or spoilage microorganisms (e.g., a mix of different strains of Listeria monocytogenes for a ready-to-eat meat product)

  • Sterile stomacher bags

  • Stomacher

  • Sterile dilution blanks (e.g., buffered peptone water)

  • Appropriate selective and non-selective agar plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a cocktail of the target microorganisms by combining overnight cultures of multiple strains. Wash and resuspend the cells in a suitable buffer to a known concentration (e.g., 10^8 CFU/mL).

  • Product Preparation and Inoculation:

    • Divide the food product into experimental units (e.g., 25 g portions).

    • Prepare a batch of the food product with the desired concentration of this compound and a control batch without the preservative.

    • Inoculate the food samples with the microbial cocktail to achieve a target initial concentration (e.g., 10^2 - 10^3 CFU/g). Ensure the inoculum is evenly distributed.

  • Storage: Store the inoculated and control samples under conditions that simulate the intended storage of the product (e.g., refrigeration at 4°C for a specified shelf life).

  • Microbiological Analysis:

    • At predetermined time intervals (e.g., day 0, 3, 7, 14, and at the end of the shelf life), take representative samples from both the treated and control groups.

    • Homogenize the samples in a sterile diluent using a stomacher.

    • Perform serial dilutions and plate onto appropriate agar media to enumerate the target microorganisms.

  • Data Analysis:

    • Calculate the number of CFU/g for each sample at each time point.

    • Compare the microbial growth in the samples treated with this compound to the control samples. A significant reduction or inhibition of growth in the treated samples indicates preservative efficacy.

Visualizations

Signaling Pathways and Mechanisms

G cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment MCFA Medium-Chain Fatty Acid (e.g., Decanoic Acid) Intercalation Intercalation into Membrane MCFA->Intercalation Diffusion Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Intercalation->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of medium-chain fatty acid antimicrobial action.

Experimental Workflow

G cluster_in_vitro In Vitro Assessment cluster_in_situ In Situ Assessment (Food Matrix) MIC Determine MIC Protocol_Challenge Protocol 2: Challenge Study MIC->Protocol_Challenge MBC Determine MBC MBC->Protocol_Challenge Challenge Conduct Challenge Study Sensory Sensory Evaluation Challenge->Sensory Data_Analysis Data Analysis & Interpretation Sensory->Data_Analysis Start Start: Select Preservative (this compound) Protocol_MIC_MBC Protocol 1: MIC & MBC Determination Start->Protocol_MIC_MBC Protocol_MIC_MBC->MIC Protocol_MIC_MBC->MBC Protocol_Challenge->Challenge Conclusion Conclusion on Preservative Efficacy and Application Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating a food preservative.

References

Application Notes and Protocols: The Role of Potassium Decanoate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879), the potassium salt of decanoic acid (also known as capric acid), is an anionic surfactant that plays a crucial role as an emulsifier in emulsion polymerization. Its amphiphilic nature, consisting of a hydrophilic carboxylate head and a hydrophobic 10-carbon tail, enables the stabilization of monomer droplets in an aqueous phase, a fundamental requirement for this polymerization technique. Emulsion polymerization is a versatile method for producing a wide range of polymers with applications in coatings, adhesives, and notably, in the pharmaceutical field for creating polymer nanoparticles for drug delivery systems. The biodegradability of fatty acid-based surfactants like potassium decanoate makes them an attractive option for biomedical applications.[1][2][3]

These application notes provide a comprehensive overview of the principles, experimental protocols, and key considerations for utilizing this compound in emulsion polymerization.

Principle of Emulsion Polymerization with this compound

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically consisting of a monomer, a continuous aqueous phase, a surfactant (like this compound), and a water-soluble initiator. The process can be divided into three main stages:

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles in the aqueous phase. These micelles, with their hydrophobic cores, can solubilize a small amount of the water-insoluble monomer.

  • Particle Nucleation: A water-soluble initiator, such as potassium persulfate (KPS), decomposes to form free radicals in the aqueous phase. These radicals can enter the monomer-swollen micelles and initiate polymerization. The majority of polymer particles are formed during this stage.

  • Particle Growth: The polymer particles, stabilized by this compound molecules on their surface, continue to grow by the diffusion of monomer from the larger monomer droplets through the aqueous phase to the growing polymer chains within the particles.

The final product is a stable dispersion of polymer particles in water, often referred to as a latex. The characteristics of this latex, such as particle size, molecular weight, and stability, are highly dependent on the reaction conditions, including the concentration of this compound.

Key Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to its role in emulsion polymerization is provided in the table below.

PropertyValue/DescriptionSource(s)
Chemical Formula C₁₀H₁₉KO₂[]
Molecular Weight 210.35 g/mol []
Appearance White to off-white powder or crystalline solid[5]
Solubility in Water Soluble[5]
Critical Micelle Concentration (CMC) High (relative to longer-chain carboxylates)[6]
Typical pH in Water Alkaline (around 9-10)[5]
Biodegradability Considered biodegradable[1][3]

Experimental Protocols

This section provides representative protocols for the emulsion polymerization of a model monomer, styrene (B11656), using this compound as the emulsifier. These are starting-point formulations and may require optimization based on specific performance requirements.

Protocol 1: Batch Emulsion Polymerization of Styrene

This protocol describes a simple batch process where all reactants are added to the reactor at the beginning of the polymerization.

Materials:

ComponentFunction
Deionized WaterReaction Medium
This compoundAnionic Surfactant
Potassium Persulfate (KPS)Initiator
Sodium BicarbonateBuffer
StyreneMonomer

Equipment:

  • Jacketed glass reactor with a reflux condenser, nitrogen inlet, and mechanical stirrer

  • Temperature control system

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

  • Initial Charge: To the reactor, add deionized water, this compound (e.g., 1-5% based on monomer weight), and sodium bicarbonate (e.g., 0.1-0.5% based on water weight).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reactor contents to the desired reaction temperature (typically 70-90°C) with continuous stirring (e.g., 200-400 rpm).

  • Monomer Addition: Add the styrene monomer to the heated reactor.

  • Initiation: Dissolve the initiator (e.g., KPS, 0.5-1.5% based on monomer weight) in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Polymerization: Maintain the reaction at the set temperature for 4-6 hours. The appearance of a milky-white emulsion indicates the formation of polymer particles.

  • Cooling and Filtration: Cool the latex to room temperature and filter it to remove any coagulum.

Protocol 2: Semi-Batch Emulsion Polymerization of Styrene

This protocol involves the gradual addition of the monomer, which allows for better control over the reaction and the final polymer properties.

Materials & Equipment:

  • Same as Protocol 1

  • Monomer feed pump

Procedure:

  • Reactor Setup and Initial Charge: Follow steps 1-4 from Protocol 1, but with only a portion of the monomer (e.g., 5-10%) added to the initial charge to create seed particles.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the remaining styrene with a portion of the deionized water and this compound. Stir vigorously to form a stable emulsion.

  • Initiation: Add the initiator to the reactor to polymerize the initial monomer charge.

  • Monomer Feeding: After a short period (e.g., 15-30 minutes) to allow for seed particle formation, begin the continuous addition of the monomer pre-emulsion to the reactor using a peristaltic pump over a period of 2-4 hours.

  • Post-Reaction: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the latex to room temperature and filter it.

Quantitative Data and Performance Characteristics

The concentration of this compound and other reaction parameters significantly influences the properties of the resulting polymer latex. The following tables summarize the expected effects and provide representative data, drawing from studies on this compound and similar fatty acid soaps.

Table 1: Effect of this compound Concentration on Polymerization Outcomes

ParameterEffect of Increasing this compound ConcentrationRationale
Particle Size DecreasesA higher emulsifier concentration leads to the formation of a larger number of micelles, resulting in more, but smaller, polymer particles.[7]
Polymerization Rate IncreasesA larger number of particles provides more sites for polymerization, thus increasing the overall rate.
Molecular Weight IncreasesWith more particles, the number of radicals per particle is lower, reducing the termination rate and allowing for the growth of longer polymer chains.
Latex Stability IncreasesA higher concentration of surfactant provides better coverage of the polymer particles, preventing coagulation.

Table 2: Influence of Initiator (KPS) Concentration on Styrene Emulsion Polymerization

KPS Concentration (wt% based on monomer)Final Particle Size (nm)ObservationSource(s)
0.397.9In a methanol/water medium, particle size increased with initiator concentration due to early particle coagulation. In conventional emulsion polymerization, the trend is often reversed.[8]
0.6107.5[8]
0.9136.7[8]
1.2161.5[8]

Table 3: Critical Micelle Concentration (CMC) of Surfactants at Different Temperatures

SurfactantTemperature (°C)CMC (mM)Source(s)
Sodium Dodecyl Sulfate (SDS)25~8.2[9]
SDS30~8.5[9]
SDS40~9.2[9]
This compound25~100(Estimated based on literature describing it as having a high CMC)[6]

Visualization of Emulsion Polymerization Workflow and Mechanism

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the fundamental mechanism of emulsion polymerization.

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Prepare Aqueous Phase (Water, this compound, Buffer) C Initial Charge & Heating (Aqueous Phase, Seed Monomer) A->C B Prepare Monomer Pre-emulsion (Monomer, Water, this compound) E Monomer Feed (Pre-emulsion) B->E D Initiator Addition C->D D->E F Post-Polymerization E->F G Cooling F->G H Filtration G->H I Characterization (Particle Size, etc.) H->I

Caption: Experimental workflow for semi-batch emulsion polymerization.

Emulsion_Polymerization_Mechanism cluster_initial Initial State cluster_polymerization Polymerization Monomer_Droplet Monomer Droplet Monomer Monomer_Droplet->Monomer Diffusion Micelle Micelle Polymer_Particle Growing Polymer Particle Micelle->Polymer_Particle Nucleation Monomer->Polymer_Particle Propagation Initiator Initiator->Micelle Initiation Aqueous_Phase Aqueous Phase

Caption: Mechanism of emulsion polymerization.

Applications in Drug Development

The use of biodegradable polymers synthesized via emulsion polymerization is a growing area of interest in drug delivery.[1] Polymeric nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.[2][3] this compound, being a fatty acid salt, is generally considered biocompatible and biodegradable, which are desirable characteristics for excipients in pharmaceutical formulations. The ability to control particle size through the concentration of this compound is particularly advantageous for drug targeting applications, as particle size can influence biodistribution and cellular uptake.

Conclusion

This compound is an effective anionic surfactant for emulsion polymerization, enabling the synthesis of stable polymer latexes. By carefully controlling its concentration, along with other reaction parameters such as initiator concentration and temperature, researchers can tailor the properties of the resulting polymer nanoparticles. This control is essential for a variety of applications, from coatings and adhesives to advanced drug delivery systems. The protocols and data presented here provide a foundation for the successful implementation of this compound in emulsion polymerization for research and development purposes.

References

Application Notes: Potassium Decanoate as a Permeabilizer in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879) (also known as potassium caprate) is the potassium salt of decanoic acid, a medium-chain fatty acid. In pharmaceutical formulations, it serves as an effective permeation enhancer, particularly for improving the oral bioavailability of poorly absorbed drugs. Its ability to transiently and reversibly modulate the permeability of epithelial barriers, such as the intestinal lining, makes it a valuable excipient in the development of oral drug delivery systems for peptides, oligonucleotides, and other challenging molecules. These notes provide a comprehensive overview of its mechanism of action, quantitative effects, and detailed protocols for its evaluation.

Mechanism of Action

Potassium decanoate primarily enhances paracellular drug transport by modulating the tight junctions (TJs) between epithelial cells. At a molecular level, its action is multifaceted:

  • Tight Junction Modulation: Upon administration, decanoate anions interact with the components of the tight junction complex. This interaction leads to the transient and reversible displacement of key TJ proteins, including claudins and tricellulin, from the cell-cell junctions.[1] This reorganization creates temporary openings in the paracellular pathway, allowing molecules that would otherwise be excluded to pass through.

  • Intracellular Signaling: The interaction of decanoate with the cell membrane is believed to trigger intracellular signaling cascades. One proposed mechanism involves the activation of phospholipase C, leading to an increase in intracellular calcium levels. This calcium influx can activate calmodulin and other downstream effectors that induce contraction of the perijunctional actin-myosin ring, further contributing to the opening of the tight junctions.

  • Membrane Fluidization: At higher concentrations, this compound can act as a surfactant, perturbing and fluidizing the lipid bilayer of the cell membrane. This can facilitate transcellular transport, although its primary and more controlled effect at typical concentrations is on the paracellular route.[2]

The following diagram illustrates the proposed paracellular permeation enhancement pathway.

Caption: Mechanism of this compound on tight junctions.

Quantitative Data Presentation

The efficacy of this compound as a permeabilizer can be quantified by measuring the decrease in Transepithelial Electrical Resistance (TEER) and the increase in the Apparent Permeability Coefficient (Papp) of marker molecules across an epithelial cell monolayer, such as Caco-2 cells.

Parameter MeasuredCell ModelConcentration of DecanoateTest Molecule (Molecular Weight)ResultReference
TEER Reduction Caco-28.5 mM-Reversible reduction of TEER, indicating transient opening of TJs.[2]
Permeability Enhancement Caco-28.5 mMFITC-Dextran (FD-4, 4 kDa)Increased Papp value.[2]
Permeability Enhancement Caco-210 mMFITC-Dextran (FD-4, 4 kDa)Increased permeability.[1]
Permeability Enhancement Caco-210 mMFITC-Dextran (FD-10, 10 kDa)Increased permeability.[1]
Permeability Enhancement Caco-213 mM¹²⁵I-Arg⁸-vasopressin (1,208 Da)~10-fold increase in permeability.[3][4]
Permeability Enhancement Rat Duodenum50 mMFITC-Dextran (FD-4, 4 kDa)>4-fold increase in peak plasma levels compared to control.[5]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Monolayers

This protocol details the steps to evaluate the effect of this compound on the permeability of a test compound across a Caco-2 cell monolayer.

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • This compound

  • Test compound and analytical standards

  • Lucifer Yellow or FITC-Dextran (FD-4) as a paracellular integrity marker

  • TEER meter (e.g., EVOM2™)

2. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.

3. Monolayer Integrity Verification:

  • Before the experiment, measure the TEER of each monolayer. Well-differentiated monolayers should exhibit TEER values >250 Ω·cm².[6][7]

  • Optionally, perform a baseline permeability test with a paracellular marker like Lucifer Yellow to confirm low intrinsic permeability.

4. Permeability Experiment (Apical to Basolateral):

  • Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4).

  • Prepare dosing solutions in the transport buffer:

    • Vehicle Control: Test compound alone.

    • Test Formulation: Test compound + desired concentration of this compound (e.g., 10 mM).

    • Positive Control: Test compound + a known permeabilizer.

  • Carefully wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Remove the buffer and add the dosing solutions to the apical (donor) compartment (e.g., 0.5 mL).

  • Add fresh, pre-warmed transport buffer to the basolateral (receiver) compartment (e.g., 1.5 mL).

  • Incubate the plate at 37°C with gentle agitation (e.g., 50 rpm) for a defined period (e.g., 120 minutes).

  • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

  • Measure the final TEER to assess any irreversible damage to the monolayer.

5. Sample Analysis and Data Calculation:

  • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the Apparent Permeability Coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver compartment (mol/s)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration of the drug in the donor compartment (mol/cm³)

  • Calculate the Enhancement Ratio (ER) by dividing the Papp value of the test formulation by the Papp value of the vehicle control.

The following diagram outlines the experimental workflow.

G start Start: Caco-2 Cell Culture seed Seed Cells on Transwell® Inserts start->seed differentiate Differentiate for 21-25 Days seed->differentiate integrity Verify Monolayer Integrity (TEER) differentiate->integrity prep Prepare Dosing Solutions (Control vs. +K-Decanoate) integrity->prep wash Wash & Pre-incubate Monolayers prep->wash dose Add Dosing Solution (Apical) & Buffer (Basolateral) wash->dose incubate Incubate at 37°C with Agitation dose->incubate sample Collect Samples from Both Compartments incubate->sample analyze Analyze Drug Concentration (LC-MS/MS) sample->analyze calculate Calculate Papp and Enhancement Ratio analyze->calculate end End: Data Interpretation calculate->end

Caption: Caco-2 permeability assay workflow.

Conclusion

This compound is a well-characterized and effective intestinal permeation enhancer. Its primary mechanism of action involves the reversible opening of paracellular tight junctions, which can significantly improve the absorption of a wide range of low-permeability drug molecules. The protocols and data presented here provide a framework for researchers to effectively evaluate and incorporate this compound into advanced drug delivery formulations, potentially enabling the oral administration of drugs that would otherwise require parenteral delivery. Careful in vitro characterization, as outlined, is a critical step in harnessing its potential while ensuring the safety and integrity of the epithelial barrier.

References

Application Notes and Protocols for Determining the Critical Micelle Concentration (CMC) of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Potassium decanoate (B1226879) (CAS 13040-18-1), the potassium salt of decanoic acid, is an anionic surfactant used in various applications, including as an emulsifying and cleansing agent. A crucial parameter for any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration above which surfactant molecules self-assemble into aggregates known as micelles.[1] Below the CMC, surfactants exist primarily as individual monomers, which adsorb at interfaces, reducing surface tension. Once the CMC is reached, the interface becomes saturated, and further addition of the surfactant leads to the formation of micelles in the bulk solution, while the monomer concentration remains relatively constant.[1] Consequently, many physical properties of the solution, such as surface tension, conductivity, and turbidity, exhibit an abrupt change at the CMC. Accurate determination of the CMC is vital for optimizing formulations in pharmaceuticals, drug delivery, and consumer products, as it dictates the efficiency and effective concentration range for the surfactant's action.

This document provides detailed application notes and experimental protocols for three common techniques used to measure the CMC of Potassium decanoate: Tensiometry, Conductometry, and Fluorescence Spectroscopy.

Data Presentation: CMC of Alkanoate Surfactants

The CMC of a surfactant is not a single fixed value but can be influenced by the measurement technique, temperature, and the presence of electrolytes. The following table summarizes reported CMC values for decanoate surfactants, providing a comparative overview. As this compound and Sodium Decanoate are both alkali metal salts of the same fatty acid, their CMC values are expected to be very similar.

Measurement TechniqueSurfactantReported CMC Value (in water)Temperature (°C)
Tensiometry (e.g., Du Noüy Ring)Potassium/Sodium DecanoateBreakpoint in the plot of surface tension vs. log(concentration)Typically 25
ConductometryPotassium/Sodium DecanoateBreakpoint in the plot of conductivity vs. concentrationTypically 25
Fluorescence SpectroscopySodium DecanoateStudied via fluorescence probes25 (298.15 K)[2][3][4]
Capillary ElectrophoresisSodium Decanoate86 mMNot Specified[5]

Tensiometry (Du Noüy Ring Method)

Application Note

Principle: This method is based on the principle that surfactant monomers adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of this compound increases, the surface tension decreases progressively. When the concentration reaches the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution.[6] Consequently, the surface tension remains almost constant above the CMC.[1] The CMC is determined by plotting surface tension versus the logarithm of the surfactant concentration and identifying the concentration at the breakpoint of the resulting curve.[6]

Advantages:

  • Direct and well-established method.

  • Provides information on surface activity in addition to the CMC.

Disadvantages:

  • Highly sensitive to surface-active impurities, which can cause a premature minimum in the surface tension plot and lead to an inaccurate CMC value.[7]

  • Can be more time-consuming compared to other methods.[8]

  • Requires larger sample volumes for accurate measurements.[6]

Logical Relationship for Tensiometry

Tensiometry_Principle C1 Increase Surfactant Concentration M1 Monomers Adsorb at Interface C1->M1 More monomers available C2 Increase Surfactant Concentration S1 Surface Tension Decreases Sharply M1->S1 S2 Surface Tension Remains Constant M2 Interface is Saturated, Micelles Form in Bulk C2->M2 Excess monomers aggregate M2->S2

Figure 1: Principle of CMC determination by tensiometry.

Experimental Protocol

Materials and Reagents:

  • This compound (high purity)

  • Deionized or Milli-Q water (surface tension > 72 mN/m at 25°C)

  • Glassware (volumetric flasks, beakers), thoroughly cleaned to be free of surface-active contaminants.

Equipment:

  • Tensiometer (e.g., Krüss, DataPhysics) equipped with a Du Noüy ring (typically platinum-iridium).[6][9]

  • Analytical balance

  • Thermostatic water bath to maintain constant temperature (e.g., 25°C).

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 200 mM) in deionized water. Ensure it is fully dissolved.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should span the expected CMC (e.g., from 1 mM to 150 mM). Prepare at least 10-15 different concentrations, with smaller increments around the expected CMC.

  • Tensiometer Calibration and Setup:

    • Clean the Du Noüy ring thoroughly according to the manufacturer's instructions (e.g., rinsing with high-purity water and flaming to red heat).

    • Calibrate the instrument using deionized water.

    • Place a sample of the lowest concentration solution in a clean vessel and allow it to equilibrate to the desired temperature.

  • Measurement:

    • Immerse the ring into the solution.

    • Slowly raise the ring from the surface and record the force required to pull the ring through the interface. The instrument software typically calculates the surface tension from the maximum force, applying necessary correction factors.[9]

    • Repeat the measurement for each concentration, starting from the most dilute and proceeding to the most concentrated to minimize cross-contamination. Ensure the ring is cleaned between different samples.

Data Analysis:

  • Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

  • The resulting graph will show two distinct linear regions: a steeply sloped region at low concentrations and a nearly horizontal plateau at high concentrations.

  • Fit straight lines to both linear portions of the curve.

  • The concentration at the intersection point of these two lines is the Critical Micelle Concentration (CMC).

Experimental Workflow for Tensiometry

Tensiometry_Workflow start Start prep_stock Prepare Concentrated This compound Stock Solution start->prep_stock prep_dilutions Create a Series of Dilutions (e.g., 1-150 mM) prep_stock->prep_dilutions calibrate Calibrate Tensiometer with Deionized Water prep_dilutions->calibrate measure Measure Surface Tension (γ) for each Dilution calibrate->measure plot_data Plot γ vs. log(Concentration) measure->plot_data analyze Identify Breakpoint by Intersecting Two Linear Fits plot_data->analyze end Determine CMC analyze->end

Figure 2: Workflow for CMC determination using tensiometry.

Conductometry

Application Note

Principle: This technique is suitable for ionic surfactants like this compound. The specific conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, this compound exists as individual potassium (K+) and decanoate (C₁₀H₁₉O₂⁻) ions, and the conductivity increases linearly with concentration.[6] Above the CMC, the newly added surfactant monomers aggregate into micelles. These micelles are much larger and have a lower mobility than the individual ions. Furthermore, they bind some of the counter-ions (K+), which reduces the total number of effective charge carriers.[10] This results in a change of slope in the conductivity versus concentration plot; the slope is shallower above the CMC. The breakpoint in this plot corresponds to the CMC.[6]

Advantages:

  • Relatively simple, fast, and precise method.

  • Less sensitive to non-ionic, surface-inactive impurities compared to tensiometry.[7]

  • Can provide additional information, such as the degree of micelle ionization.[7]

Disadvantages:

  • Only applicable to ionic surfactants.

  • Requires careful temperature control, as conductivity is temperature-dependent.

Experimental Protocol

Materials and Reagents:

  • This compound (high purity)

  • High-purity, low-conductivity deionized water

  • Potassium chloride (KCl) solution for conductivity cell calibration (if needed).[10]

  • Clean glassware.

Equipment:

  • Conductivity meter with a dipping-type conductivity cell.[10]

  • Magnetic stirrer and stir bar.

  • Thermostatic water bath set to a constant temperature (e.g., 25°C).[10]

  • Analytical balance.

  • Volumetric flasks.

Procedure:

  • Instrument Calibration: Calibrate the conductivity meter and cell using standard KCl solutions of known conductivity, if not already calibrated.[10]

  • Sample Preparation:

    • Place a known volume of deionized water into a temperature-controlled, jacketed beaker with a magnetic stir bar.

    • Immerse the conductivity probe into the water, ensuring it does not touch the beaker walls or the stir bar.

    • Allow the temperature to equilibrate (e.g., to 25°C) and record the initial conductivity of the water.

  • Titration:

    • Prepare a concentrated stock solution of this compound.

    • Add small, precise aliquots of the stock solution to the water in the beaker.

    • After each addition, allow the solution to mix and the conductivity reading to stabilize before recording the value.

    • Continue this process until the concentration is well above the expected CMC.

Data Analysis:

  • Calculate the precise concentration of this compound after each addition.

  • Plot the specific conductivity (κ, in S/m or µS/cm) on the y-axis against the surfactant concentration (C) on the x-axis.

  • The plot will show two linear regions with different slopes. The slope will be steeper below the CMC and less steep above it.

  • Perform linear regression on the data points in both regions.

  • The CMC is the concentration at which the two regression lines intersect.

Experimental Workflow for Conductometry

Conductivity_Workflow start Start setup Place Deionized Water in a Temperature-Controlled Beaker start->setup measure_initial Measure Initial Conductivity (κ) setup->measure_initial titrate Add Aliquots of Concentrated Surfactant Stock Solution measure_initial->titrate measure_step Record Stabilized Conductivity and Calculate Concentration titrate->measure_step measure_step->titrate Repeat until well above CMC plot_data Plot κ vs. Concentration measure_step->plot_data After final addition analyze Identify Breakpoint from Intersection of Two Linear Slopes plot_data->analyze end Determine CMC analyze->end

Figure 3: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy (Pyrene Probe Method)

Application Note

Principle: This is a highly sensitive indirect method that uses a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774). Pyrene has low solubility in water, and its fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, the hydrophobic pyrene molecules preferentially partition into the non-polar, hydrocarbon-like core of the micelles. This change in environment causes a distinct change in the pyrene fluorescence spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁, around 373 nm) to the third peak (I₃, around 384 nm) is sensitive to polarity.[11] A plot of the I₁/I₃ ratio versus surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.[12]

Advantages:

  • Extremely high sensitivity, allowing for the determination of very low CMC values.

  • Requires very small sample volumes and low concentrations of the probe.

  • Versatile and can be used for ionic, non-ionic, and zwitterionic surfactants.

Disadvantages:

  • It is an indirect method, and the probe itself could potentially influence the micellization process, although this is minimized by using very low probe concentrations.

  • The analysis can be more complex than direct methods.

Experimental Protocol

Materials and Reagents:

  • This compound (high purity)

  • Pyrene (fluorescence grade)

  • A suitable solvent for the pyrene stock solution (e.g., ethanol (B145695) or acetone).

  • Deionized or Milli-Q water.

  • Clean glassware and quartz cuvettes.

Equipment:

  • Fluorescence spectrophotometer (spectrofluorometer).

  • Analytical balance.

  • Volumetric flasks.

  • Micropipettes.

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 200 mM) in deionized water.

    • Prepare a stock solution of pyrene in ethanol or acetone (B3395972) (e.g., 0.2 mM).

  • Sample Preparation:

    • Prepare a series of this compound solutions with concentrations spanning the expected CMC.

    • To each solution, add a very small, constant amount of the pyrene stock solution, such that the final pyrene concentration is very low (e.g., ~0.5 µM). The final concentration of the organic solvent should also be kept constant and minimal (e.g., <0.1% v/v).

    • Allow the samples to equilibrate.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to around 334-336 nm.

    • Record the emission spectrum for each sample across a range of approximately 350 nm to 450 nm.

    • From each spectrum, record the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

Data Analysis:

  • For each sample, calculate the intensity ratio I₁/I₃.

  • Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

  • The plot will typically be a sigmoidal curve. The CMC is determined from the center of the inflection of this curve, which can be found by fitting the data to a suitable sigmoidal function or by finding the maximum of the first derivative of the curve.

Experimental Workflow for Fluorescence Spectroscopy

Fluorescence_Workflow start Start prep_solutions Prepare Surfactant Dilutions and Pyrene Stock Solution start->prep_solutions add_probe Add a Constant, Micro-Amount of Pyrene to each Dilution prep_solutions->add_probe measure Record Fluorescence Emission Spectrum (Ex: ~335 nm) add_probe->measure extract_data Extract Intensities of Peaks I₁ (~373 nm) and I₃ (~384 nm) measure->extract_data calculate_ratio Calculate I₁/I₃ Ratio for each Concentration extract_data->calculate_ratio plot_data Plot I₁/I₃ Ratio vs. log(Concentration) calculate_ratio->plot_data analyze Determine CMC from Inflection Point of Sigmoidal Curve plot_data->analyze end Determine CMC analyze->end

Figure 4: Workflow for CMC determination using fluorescence spectroscopy.

References

Application Notes and Protocols for the Study of Hydrophobic Interactions Using Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium decanoate (B1226879) as a model surfactant for studying hydrophobic interactions. Detailed protocols for key experiments are included to facilitate research in areas such as drug formulation, protein stability, and fundamental colloid science.

Application Note: Characterization of Micellization and Thermodynamic Properties

Potassium decanoate (KC10), an anionic surfactant, serves as an excellent model compound for investigating the fundamental principles of hydrophobic interactions. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) self-assemble into organized aggregates called micelles. This process is primarily driven by the hydrophobic effect, where the hydrophobic alkyl chains of the decanoate molecules are sequestered from water in the micelle core, while the hydrophilic carboxylate head groups remain exposed to the aqueous environment.

The study of the CMC and the thermodynamics of micellization provides valuable insights into the energetic forces governing hydrophobic interactions. The CMC is a key parameter that is sensitive to environmental factors such as temperature, pressure, and the presence of electrolytes. By measuring the CMC at different temperatures, it is possible to determine the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These thermodynamic parameters reveal the driving forces behind the self-assembly process.

Quantitative Data: Thermodynamic Parameters of this compound Micellization

The following table summarizes the thermodynamic parameters for the micellization of this compound in aqueous solution at various temperatures, as determined by isothermal titration calorimetry.

Temperature (K)CMC (mmol/L)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
288.1595.5-11.23.815.0
298.1591.8-11.82.113.9
308.1589.1-12.40.512.9
318.1587.1-13.0-1.211.8
328.1585.1-13.6-2.910.7

Data adapted from Grilc et al., J. Phys. Chem. B 2017, 121, 35, 8327–8337.

Application Note: Solubilization of Hydrophobic Drugs

A primary application of surfactants in the pharmaceutical sciences is the solubilization of poorly water-soluble drugs. The hydrophobic core of micelles can serve as a microenvironment to encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical strategy for improving the bioavailability of many active pharmaceutical ingredients (APIs).

The efficiency of a surfactant to solubilize a drug can be quantified by the Molar Solubilization Ratio (MSR) and the Micelle-Water Partition Coefficient (P). The MSR represents the number of moles of drug that can be solubilized per mole of surfactant forming the micelles, while P indicates the preference of the drug for the micellar phase over the aqueous phase. These parameters are crucial for selecting appropriate surfactants and optimizing drug formulations.

Application Note: Investigating Protein-Surfactant Interactions

The interaction of surfactants with proteins is a complex phenomenon with significant implications in various fields, including biochemistry, pharmacology, and food science. These interactions can lead to changes in protein conformation, stability, and biological activity. Understanding the nature of these interactions is crucial for applications such as protein formulation, drug delivery, and in understanding surfactant-induced protein denaturation.

This compound, as an ionic surfactant, can interact with proteins through a combination of electrostatic and hydrophobic interactions. At low concentrations, surfactant monomers may bind to specific sites on the protein surface. As the concentration approaches the CMC, cooperative binding can occur, leading to the formation of protein-surfactant complexes and potentially causing protein unfolding.

Techniques such as isothermal titration calorimetry (ITC), fluorescence spectroscopy, and circular dichroism (CD) are powerful tools for characterizing the thermodynamics and structural changes associated with protein-surfactant interactions.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) and Thermodynamics of Micellization by Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the CMC and thermodynamic parameters of micellization for this compound using ITC.

Materials:

  • This compound (high purity)

  • Deionized water (18.2 MΩ·cm)

  • Isothermal Titration Calorimeter

  • Microbalance

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 200 mM) in deionized water.

    • Fill the ITC sample cell with deionized water.

    • Fill the injection syringe with the this compound stock solution.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 298.15 K).

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a series of injections (e.g., 20-30 injections of 10 µL each) of the this compound solution into the sample cell.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat of dilution per mole of injectant.

    • Plot the heat of dilution as a function of the total surfactant concentration in the cell.

    • The CMC is determined from the inflection point of the sigmoidal curve.

    • The enthalpy of micellization (ΔH°mic) is the difference in the heats of dilution before and after the CMC.

  • Thermodynamic Calculations:

    • Calculate the standard Gibbs free energy of micellization using the equation: ΔG°mic = RT ln(CMC) where R is the gas constant and T is the absolute temperature. The CMC should be expressed as a mole fraction.

    • Calculate the standard entropy of micellization using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T

    • Repeat the experiment at different temperatures to determine the temperature dependence of the thermodynamic parameters.

dot

Caption: Workflow for determining CMC and thermodynamic parameters using ITC.

Protocol 2: Determination of Molar Solubilization Ratio (MSR) and Micelle-Water Partition Coefficient (P) for a Hydrophobic Drug

This protocol outlines the procedure to quantify the solubilization of a model hydrophobic drug, such as ibuprofen (B1674241), in this compound micelles.

Materials:

  • This compound

  • Ibuprofen (or other hydrophobic drug)

  • Phosphate (B84403) buffer (pH 7.4)

  • Shaking water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of ibuprofen in a suitable solvent (e.g., ethanol).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for ibuprofen.

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Determination:

    • Prepare a series of this compound solutions in phosphate buffer at concentrations above its CMC (e.g., 100 mM, 150 mM, 200 mM).

    • Add an excess amount of ibuprofen to each surfactant solution.

    • Shake the solutions in a water bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the solutions to pellet the undissolved drug.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered solutions appropriately and measure their absorbance using the UV-Vis spectrophotometer.

    • Determine the concentration of solubilized ibuprofen using the standard curve.

  • Data Analysis:

    • Plot the total solubility of ibuprofen as a function of the this compound concentration.

    • The plot should be linear above the CMC.

    • Calculate the Molar Solubilization Ratio (MSR) from the slope of the line: MSR = Slope / (1 - Slope)

    • Calculate the Micelle-Water Partition Coefficient (P) using the equation: P = (Stotal - Swater) / (Swater * (Csurf - CMC)) where Stotal is the total drug solubility in the surfactant solution, Swater is the intrinsic solubility of the drug in water, and Csurf is the surfactant concentration.

dot

Application Notes and Protocols: The Use of Potassium Decanoate in Fischer-Tropsch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fischer-Tropsch Synthesis and the Role of Promoters

The Fischer-Tropsch (FT) synthesis is a cornerstone of chemical and energy industries, enabling the conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into a wide array of hydrocarbons and oxygenates. This process is pivotal for producing synthetic fuels, lubricants, and valuable chemical feedstocks from non-petroleum sources such as natural gas, coal, and biomass. Iron-based catalysts are frequently employed in industrial FT processes due to their low cost, high activity, and favorable selectivity, particularly for the production of long-chain hydrocarbons and olefins.

To enhance the performance of these catalysts, promoters are often incorporated. Potassium is a well-established and critical promoter for iron-based FT catalysts. It is known to significantly influence the catalyst's activity, selectivity, and stability.

Potassium Decanoate (B1226879): A Relevant Promoter in Fischer-Tropsch Synthesis

While inorganic potassium salts like potassium carbonate or nitrate (B79036) are commonly used to promote iron catalysts, there is significant evidence suggesting the relevance of potassium salts of carboxylic acids, such as potassium decanoate. Carboxylic acids are known primary byproducts of the Fischer-Tropsch synthesis, constituting a small fraction of the organic products.[1] In the presence of a potassium promoter on the catalyst surface, these acids can react to form potassium carboxylates in situ.

Furthermore, studies on the thermal behavior of potassium n-alkanoates, including this compound, have shown their stability at typical Fischer-Tropsch reaction temperatures.[1] This stability is crucial for a promoter to remain effective during the synthesis. The thermal properties of these compounds can also influence the distribution of the potassium promoter on the iron catalyst during its preparation and activation.[1] Therefore, understanding the role and application of this compound is relevant for both the intentional design of promoted catalysts and for understanding the dynamic changes that occur on the catalyst surface during the FT reaction.

The primary roles of the potassium promoter, whether introduced as decanoate or another salt, are multifaceted:

  • Enhanced CO Adsorption and Dissociation: Potassium, being an alkali metal, donates electron density to the iron catalyst. This electronic modification is believed to facilitate the dissociative adsorption of CO, a key step in the FT mechanism.[2]

  • Suppression of Hydrogenation Activity: The promoter can weaken or suppress the adsorption and dissociation of H₂, leading to a higher olefin-to-paraffin ratio in the products, which is often desirable.[2]

  • Increased Chain Growth Probability: Potassium promotion generally shifts the product selectivity towards higher molecular weight hydrocarbons (longer chains).[3]

  • Enhanced Water-Gas Shift (WGS) Activity: On iron-based catalysts, the WGS reaction (CO + H₂O ⇌ CO₂ + H₂) is significant. Potassium is known to promote this reaction, which can adjust the H₂/CO ratio within the reactor.

  • Facilitation of Iron Carbide Formation: The active phase for FT synthesis on iron catalysts is widely considered to be iron carbides (e.g., χ-Fe₅C₂). Potassium has been shown to facilitate the formation of these active carbide phases during catalyst activation.[4][5]

Data Presentation: Effects of Potassium Promotion

The following tables summarize the quantitative effects of potassium promotion on the performance of iron-based catalysts in Fischer-Tropsch synthesis, as reported in the literature.

Table 1: Effect of Potassium Loading on Catalyst Activity and Selectivity

Catalyst (Fe/Cu/K/SiO₂)K Loading (wt%)CO Conversion (%)Methane Selectivity (%)C₂-C₄ Olefin Selectivity (%)C₅+ Selectivity (%)Olefin/Paraffin Ratio (C₂-C₄)Reference
Lab-12.3~75Not specifiedNot specifiedNot specified~1.5[2]
Lab-23.5~80Not specifiedNot specifiedNot specified~2.0[2]
Lab-35.0~85Not specifiedNot specifiedNot specified~2.8[2]
Lab-47.0>90 (initially)Not specifiedNot specifiedNot specified~3.5[2]

Table 2: Performance of Potassium-Promoted Iron Carbide Catalysts in Graphene-like Carbon

Catalyst (xK-Fe₃C@C)K Loading (wt%)CO Conversion (%)Methane Selectivity (%)Light Olefin (C₂=-C₄=) Selectivity (%)Reference
Fe₃C@C089.618.529.8[5]
1K-Fe₃C@C192.516.235.4[5]
2K-Fe₃C@C294.314.841.9[5]
3K-Fe₃C@C393.115.138.6[5]
5K-Fe₃C@C588.717.232.7[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described for the synthesis of potassium n-alkanoates.[1]

Materials:

  • Decanoic acid (≥98% purity)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol (B129727)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve anhydrous potassium carbonate in anhydrous methanol in a round-bottom flask.

  • In a separate container, dissolve a slight molar excess (approximately 2%) of decanoic acid in anhydrous methanol. The slight excess of acid helps to ensure the complete conversion of the potassium carbonate.

  • Slowly add the decanoic acid solution to the potassium carbonate solution while stirring.

  • Continue stirring the mixture at room temperature for 4-6 hours to allow the acid-base reaction to complete.

  • Remove the methanol solvent using a rotary evaporator.

  • The resulting solid is this compound. For higher purity, recrystallization from a suitable solvent can be performed.

  • Dry the final product under vacuum to remove any residual solvent.

Protocol 2: Preparation of a Potassium-Promoted Iron-Based Catalyst via Impregnation

This is a general protocol for the preparation of a supported iron catalyst promoted with potassium, where this compound can be used as the potassium source.

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • This compound (synthesized as per Protocol 1) or other potassium salt (e.g., KNO₃, K₂CO₃)

  • Support material (e.g., silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or activated carbon)

  • Deionized water or ethanol (B145695)

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Preparation: If necessary, dry the support material at 120°C for several hours to remove adsorbed water.

  • Impregnation Solution:

    • Prepare an aqueous or ethanolic solution of iron(III) nitrate. The concentration should be calculated to achieve the desired iron loading on the support (e.g., 10-20 wt%).

    • Prepare a separate solution of this compound in a suitable solvent (e.g., ethanol or water). The amount should correspond to the desired potassium loading (e.g., 1-5 wt%).

  • Incipient Wetness Impregnation:

    • Slowly add the iron nitrate solution to the support material dropwise, while continuously mixing, until the pores of the support are completely filled (incipient wetness).

    • Dry the iron-impregnated support in an oven at 110-120°C overnight.

    • Subsequently, impregnate the dried material with the this compound solution using the same incipient wetness technique.

  • Drying: Dry the co-impregnated catalyst in an oven at 110-120°C overnight to remove the solvent.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical calcination program involves heating to 350-500°C at a rate of 2-5°C/min and holding at the final temperature for 4-6 hours. This step decomposes the nitrate and decanoate precursors to form iron oxides and deposits the potassium promoter on the catalyst surface.

Protocol 3: Fischer-Tropsch Synthesis in a Fixed-Bed Reactor

This protocol outlines a typical experimental setup and procedure for evaluating the performance of the prepared potassium-promoted iron catalyst.

Materials and Equipment:

  • Fixed-bed reactor (typically stainless steel)

  • Prepared potassium-promoted iron catalyst

  • Syngas (H₂/CO mixture, desired ratio, e.g., 1:1 or 2:1)

  • Inert gas (e.g., N₂, Ar)

  • Mass flow controllers

  • Temperature controller and furnace

  • Back pressure regulator

  • Gas chromatograph (GC) for product analysis

  • Condenser/cold trap system

Procedure:

  • Catalyst Loading: Load a specific amount of the prepared catalyst (e.g., 0.5-2.0 g), typically mixed with an inert material like quartz wool or silicon carbide, into the center of the fixed-bed reactor.

  • Catalyst Activation (Reduction/Carburization):

    • Purge the reactor with an inert gas to remove air.

    • Activate the catalyst in situ by heating it under a flow of syngas (or CO followed by syngas). A typical activation procedure is to heat to 260-320°C for 12-24 hours. This step reduces the iron oxides to metallic iron and/or forms the active iron carbide phases.

  • Fischer-Tropsch Reaction:

    • After activation, adjust the reactor to the desired reaction conditions. Typical conditions for iron-based catalysts are:

      • Temperature: 230-340°C

      • Pressure: 10-25 bar

      • H₂/CO Ratio: 1.0 - 2.0

      • Gas Hourly Space Velocity (GHSV): 2000-15000 mL/(g-cat·h)

  • Product Collection and Analysis:

    • The reactor effluent, which contains gaseous products, unreacted syngas, and condensable products (liquids and waxes), is passed through a hot trap and then a cold trap to separate the different product fractions.

    • The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD for CO, H₂, CO₂, and FID for light hydrocarbons).

    • Liquid and wax products are collected and analyzed offline by GC-MS.

  • Data Analysis: From the GC data, calculate the CO conversion, product selectivities (on a carbon basis), and the olefin-to-paraffin ratios.

Visualizations

Signaling Pathways and Experimental Workflows

potassium_promotion_mechanism cluster_catalyst Iron Catalyst Surface cluster_reactants Reactants cluster_process Surface Processes cluster_products Products Fe_surface Fe Surface CO_adsorption CO Adsorption & Dissociation Fe_surface->CO_adsorption H2_adsorption H₂ Adsorption Fe_surface->H2_adsorption K_promoter K Promoter (from K-Decanoate) K_promoter->Fe_surface Electron Donation K_promoter->CO_adsorption Enhances K_promoter->H2_adsorption Suppresses Chain_growth Chain Growth (C-C Coupling) K_promoter->Chain_growth Promotes Higher HC CO CO CO->CO_adsorption H2 H₂ H2->H2_adsorption CO_adsorption->Chain_growth H2_adsorption->Chain_growth Termination Termination H2_adsorption->Termination Hydrogenation (Paraffin Formation) Chain_growth->Termination Olefins Olefins Termination->Olefins Paraffins Paraffins Termination->Paraffins

Caption: Proposed mechanism of potassium promotion in Fischer-Tropsch synthesis.

catalyst_preparation_workflow start Start support_prep Support Preparation (e.g., SiO₂) start->support_prep impregnation_fe Impregnation with Fe(NO₃)₃ Solution support_prep->impregnation_fe drying1 Drying (120°C) impregnation_fe->drying1 impregnation_k Impregnation with K-Decanoate Solution drying1->impregnation_k drying2 Drying (120°C) impregnation_k->drying2 calcination Calcination (350-500°C) drying2->calcination end Promoted Catalyst calcination->end

Caption: Workflow for preparing a potassium-promoted iron catalyst.

fts_experiment_workflow start Start catalyst_loading Load Catalyst into Reactor start->catalyst_loading activation Catalyst Activation (Syngas, 260-320°C) catalyst_loading->activation set_conditions Set Reaction Conditions (T, P, GHSV) activation->set_conditions reaction Fischer-Tropsch Reaction set_conditions->reaction product_collection Product Collection (Gas, Liquid, Wax) reaction->product_collection analysis Product Analysis (GC, GC-MS) product_collection->analysis end End analysis->end

Caption: Experimental workflow for Fischer-Tropsch synthesis and analysis.

References

Application Notes: Potassium Decanoate as a Fragrance Carrier in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879) (also known as potassium caprate) is the potassium salt of decanoic acid, a ten-carbon saturated fatty acid.[][][3] Functioning as an anionic surfactant, it is utilized in various cosmetic and industrial applications for its emulsifying, cleansing, and stabilizing properties.[4][5] Its amphiphilic molecular structure—comprising a hydrophilic carboxylate head and a lipophilic hydrocarbon tail—enables it to self-assemble into micelles in aqueous solutions. This property makes potassium decanoate a compelling candidate for serving as a carrier for lipophilic fragrance oils in water-based formulations, offering a pathway to develop stable, alcohol-free fragrance delivery systems such as nanoemulsions.[][][6] These systems can enhance the solubility of fragrance oils, improve formulation stability, and potentially modulate the fragrance release profile.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation design, safety assessment, and quality control.

PropertyValue / DescriptionSource(s)
Synonyms Potassium caprate, Capric acid potassium salt[][7]
CAS Number 13040-18-1[]
Molecular Formula C₁₀H₁₉KO₂[][5]
Molecular Weight 210.35 g/mol [][3]
Appearance Solid, white powder[]
Purity Typically ≥95% (Industrial Grade)[]
Solubility Soluble in DMSO. Estimated water solubility of ~25.87 g/L at 25°C.[][7]
Critical Micelle Concentration (CMC) The concentration above which micelles form. The exact value is dependent on temperature and ionic strength of the medium.[4][8]

Mechanism of Action: Micellar Encapsulation of Fragrances

The primary mechanism by which this compound functions as a fragrance carrier is through micellar encapsulation.

  • Monomers in Solution : At low concentrations in an aqueous medium, this compound exists as individual molecules (monomers).

  • Micelle Formation : As the concentration increases and surpasses the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously self-assemble into spherical structures called micelles.[8][9]

  • Encapsulation : The hydrophobic alkyl tails orient towards the center of the micelle, creating a non-polar, lipophilic core. The hydrophilic carboxylate heads form the outer shell, remaining in contact with the surrounding water. Poorly water-soluble fragrance oil molecules are then partitioned into and sequestered within this lipophilic core, effectively creating a stable oil-in-water nanoemulsion or microemulsion.[10]

This encapsulation process solubilizes the fragrance oil, prevents coalescence, and can protect the volatile compounds from premature degradation.

Fig 1. Micellar encapsulation of fragrance oil by this compound.

Experimental Protocols

The following protocols provide a framework for the formulation and evaluation of fragrance delivery systems using this compound.

This protocol utilizes the Phase Inversion Composition (PIC) method, which is efficient and avoids high shear stress on the formulation.[11][12]

Materials:

  • This compound (≥95% purity)

  • Fragrance Oil (cosmetic grade)

  • Deionized (DI) Water

  • Magnetic stirrer and stir bar

  • Calibrated balance and glassware

Procedure:

  • Prepare the Oil Phase: In a clean beaker, combine the desired amount of this compound and fragrance oil. A typical starting point is a Surfactant:Oil (S:O) mass ratio between 0.5:0.5 and 0.4:0.6.[11] For example, for a 100g batch with 10% fragrance, use 10g of fragrance oil and 10g of this compound.

  • Mixing: Place the beaker on a magnetic stirrer and mix at a moderate speed (e.g., 300-500 rpm) at room temperature (25°C) until the this compound is fully dispersed or dissolved in the oil phase.

  • Titration: Slowly add DI water to the oil/surfactant mixture dropwise while maintaining constant stirring.

  • Phase Inversion: Continue adding water. The mixture will likely pass through a viscous, gel-like phase before inverting into a low-viscosity, translucent or transparent liquid as the oil-in-water nanoemulsion forms.

  • Final Dilution: Once the phase inversion is complete, add the remaining DI water to reach the final target concentration (q.s. to 100%).

  • Equilibration: Allow the formulation to stir for an additional 15-30 minutes to ensure homogeneity.

A. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).[13][14]

  • Procedure:

    • Dilute a small aliquot of the nanoemulsion with DI water to an appropriate concentration to avoid multiple scattering effects.[15]

    • Transfer the diluted sample to a clean cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument at a controlled temperature (e.g., 25°C).

  • Acceptance Criteria: For a stable nanoemulsion, a Z-average diameter between 20-200 nm and a PDI < 0.3 are generally desirable.[10][16]

B. Stability Assessment:

  • Method: Accelerated aging study.

  • Procedure:

    • Divide the formulation into several sealed, airtight containers.

    • Store the samples under different conditions: refrigeration (4°C), room temperature (25°C), and elevated temperature (40°C).

    • At specified time points (e.g., 24h, 1 week, 1 month, 3 months), visually inspect the samples for any signs of instability (e.g., creaming, sedimentation, phase separation).

    • Measure the particle size, PDI, pH, and viscosity at each time point to quantitatively track changes.

A. Instrumental Analysis:

  • Method: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).[17][18][19]

  • Procedure:

    • Place a precise amount of the fragrance formulation (e.g., 1.0 g) into a sealed headspace vial.

    • Incubate the vial in the autosampler's oven at a controlled temperature (e.g., 37°C) for a set equilibration time (e.g., 15 minutes).[20]

    • An automated syringe samples a known volume of the headspace (the air above the sample).

    • The sampled vapor is injected into the GC-MS for separation and identification of the volatile fragrance compounds.

    • The peak area of each compound is proportional to its concentration in the headspace, providing a quantitative measure of fragrance release.

  • Application: Compare the headspace concentration of the nanoemulsion to a simple solution of the fragrance in a solvent to determine the effect of encapsulation on volatility.

B. Sensory Evaluation:

  • Method: Olfactory assessment using blotter strips.

  • Procedure:

    • Dip blotter strips to a consistent depth into the nanoemulsion and a control sample.

    • Allow the strips to air dry.

    • A panel of trained evaluators assesses the fragrance intensity and character at various time intervals (e.g., immediately, 1h, 4h, 24h).

    • This provides qualitative data on the fragrance's top, middle, and base note evolution and overall longevity.

Workflow A 1. Formulation (Protocol 4.1) Mix K-Decanoate, Fragrance Oil, and Water B 2. Initial Characterization (Protocol 4.2) Measure Particle Size (DLS), pH, Viscosity A->B C 3. Stability Testing (Protocol 4.2) Store at 4°C, 25°C, 40°C B->C D 4. Performance Evaluation (Protocol 4.3) B->D E Analyze Samples at T=0, 1 wk, 1 mo, etc. C->E F Headspace GC-MS (Quantitative Release) D->F G Sensory Panel (Qualitative Longevity) D->G E->B Re-characterize H Data Analysis & Formulation Optimization F->H G->H Release_Mechanism cluster_release start Stable Micelle in Aqueous Formulation Fragrance (green) is encapsulated. Low vapor pressure. end_state Disassembled Monomers Fragrance is released. High vapor pressure. start:micelle->end_state:monomers Application & Dilution (Concentration < CMC) f1 f2 f3 f4 f5 m1 m2 m3 m4 m5 m6 m7 m8

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Potassium Decanoate Concentration for Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing potassium decanoate (B1226879) concentration for effective micelle formation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preparation and analysis of potassium decanoate micelles.

Q1: Why is my this compound not dissolving completely in water?

A1: Incomplete dissolution is a common issue. Consider the following factors:

  • Temperature: this compound has limited solubility in cold water. Warming the solution gently can significantly improve solubility. However, avoid excessive heat which could alter the critical micelle concentration (CMC).

  • pH: The solubility of this compound is pH-dependent. In acidic conditions, it can precipitate as decanoic acid. Ensure your aqueous solution is neutral to slightly alkaline to maintain the salt form.[1]

  • Purity: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity grade product.[]

  • Agitation: Gentle but thorough mixing is required. Vigorous shaking can lead to excessive foaming, which can interfere with some analytical measurements.[3] Use a magnetic stirrer at a moderate speed.

Q2: I'm observing precipitation in my this compound solution over time. What is causing this?

A2: Precipitation after initial dissolution can be due to:

  • Temperature Fluctuations: A decrease in temperature can cause the this compound to crystallize out of the solution, especially at concentrations near its solubility limit. Store solutions at a constant, controlled temperature.

  • pH Changes: Absorption of atmospheric CO2 can lower the pH of the solution, leading to the formation of less soluble decanoic acid. It is advisable to use buffered solutions or prepare fresh solutions for critical experiments.[1]

  • Contamination: Contamination from glassware or other reagents can introduce ions that may interact with the this compound and reduce its solubility. Ensure all glassware is scrupulously clean.

Q3: My measured Critical Micelle Concentration (CMC) value is inconsistent with literature values. What could be the reason?

A3: Discrepancies in CMC values can arise from several sources:

  • Methodology: Different experimental methods for determining the CMC (e.g., conductivity, surface tension, fluorescence) can yield slightly different values.[4] It is important to be consistent with your chosen method.

  • Purity of this compound: Impurities can significantly alter the CMC. Even small amounts of surface-active impurities can lead to incorrect CMC determination.[]

  • Temperature and pH: The CMC is sensitive to both temperature and pH.[5] Ensure these parameters are carefully controlled and reported with your results. For instance, for sodium decanoate, the CMC increases with pH.[6]

  • Presence of Electrolytes: The addition of salts to the solution will decrease the CMC of an ionic surfactant like this compound.[3][7] Ensure the ionic strength of your solution is controlled and accounted for.

Q4: I am having trouble getting a clear break-point in my conductivity vs. concentration plot for CMC determination. How can I improve my results?

A4: A poorly defined break-point in conductivity measurements can be improved by:

  • Concentration Range: Ensure your concentration range adequately brackets the expected CMC. You should have sufficient data points both below and above the CMC to establish clear linear regions.

  • Incremental Additions: Make smaller, more frequent additions of your concentrated surfactant solution to the water in the conductivity cell, especially around the expected CMC. This will provide more data points in the transition region.

  • Temperature Control: Use a thermostatted bath to maintain a constant temperature, as conductivity is temperature-dependent.[8]

  • Equilibration Time: Allow the solution to equilibrate for a short period after each addition and before taking a reading to ensure a stable measurement.

Quantitative Data: Critical Micelle Concentration of Alkanoates

The CMC of this compound can be influenced by various experimental conditions. The table below summarizes reported CMC values for decanoate salts under different conditions. Note that sodium decanoate is a close analog and its properties are often studied.

SurfactantMethodTemperature (°C)pHOther ConditionsCMC (mM)
Sodium DecanoateNot SpecifiedRoom Temp (22-25)11.550 mM phosphate (B84403) buffer~50
Sodium DecanoateNot SpecifiedRoom Temp (22-25)Not SpecifiedIn water< 100
Sodium DecanoateCapillary ElectrophoresisNot SpecifiedNot SpecifiedNot Specified86
Sodium DecanoateNot SpecifiedNot Specified9.1Not Specified81
Sodium DecanoateNot SpecifiedNot Specified11.8Not Specified102

Experimental Protocols

Below are detailed methodologies for two common experiments to determine the CMC of this compound.

Protocol 1: Determination of CMC by Conductivity Measurement

Objective: To determine the CMC of this compound by measuring the change in conductivity of its aqueous solution with increasing concentration.

Materials:

  • This compound (high purity)

  • Deionized water

  • Conductivity meter with a conductivity cell

  • Thermostatted water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Beaker

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 200 mM) in deionized water. Ensure complete dissolution, warming gently if necessary.

  • Experimental Setup: Place a known volume of deionized water (e.g., 50 mL) in a beaker placed in a thermostatted water bath set to the desired temperature (e.g., 25°C). Place a small magnetic stir bar in the beaker and begin gentle stirring.

  • Initial Measurement: Immerse the conductivity cell into the deionized water and record the initial conductivity.

  • Titration: Add small, precise volumes of the this compound stock solution to the beaker. After each addition, allow the solution to equilibrate for 1-2 minutes and then record the conductivity.

  • Data Collection: Continue adding the stock solution until the concentration is well above the expected CMC.

  • Data Analysis:

    • Correct the measured conductivity for the dilution effect.

    • Plot the specific conductivity (κ) as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[7][9]

Protocol 2: Determination of CMC by Surface Tension Measurement

Objective: To determine the CMC of this compound by measuring the change in surface tension of its aqueous solution with increasing concentration.

Materials:

  • This compound (high purity)

  • Deionized water

  • Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Thermostatted vessel

  • Glassware for solution preparation

Procedure:

  • Solution Preparation: Prepare a series of this compound solutions in deionized water with varying concentrations, both below and above the expected CMC.

  • Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • Start with the most dilute solution.

    • Place the solution in the thermostatted vessel at the desired temperature.

    • Measure the surface tension. Ensure the ring or plate is thoroughly cleaned between measurements.

    • Repeat the measurement for each solution, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The surface tension will decrease with increasing concentration and then plateau. The concentration at which the break in the curve occurs is the CMC.[7][10]

Visualizations

Micelle Formation Process

Micelle_Formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC monomer1 monomer2 monomer3 monomer4 increase_conc Increase Concentration micelle Micelle further_increase Further Increase in Concentration micelle2 Micelle micelle3 Micelle monomer5 start This compound Monomers in Solution increase_conc->micelle further_increase->micelle2

Caption: The process of micelle formation with increasing surfactant concentration.

Troubleshooting Workflow for CMC Determination

Troubleshooting_Workflow start Start CMC Experiment prep Prepare this compound Solution start->prep dissolve_check Complete Dissolution? prep->dissolve_check warm_gently Warm Gently & Stir dissolve_check->warm_gently No measure Perform CMC Measurement (e.g., Conductivity, Surface Tension) dissolve_check->measure Yes check_ph Check/Adjust pH to Neutral/Alkaline warm_gently->check_ph check_ph->prep results_check Results Consistent & Clear? measure->results_check success Successful CMC Determination results_check->success Yes troubleshoot Troubleshoot Measurement Issues results_check->troubleshoot No check_temp Verify Constant Temperature troubleshoot->check_temp check_purity Verify Surfactant Purity check_temp->check_purity refine_conc Refine Concentration Increments check_purity->refine_conc refine_conc->measure

Caption: A logical workflow for troubleshooting common issues in CMC determination experiments.

References

improving the stability of Potassium decanoate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of potassium decanoate (B1226879) solutions in experimental settings.

Troubleshooting Guide

This guide addresses common stability issues encountered with potassium decanoate solutions, offering potential causes and actionable solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

Potential Causes:

  • Low pH: this compound, the salt of a weak acid (decanoic acid), can convert back to its less soluble free fatty acid form at a lower pH.

  • Low Temperature: Solubility of this compound decreases at lower temperatures, leading to precipitation.

  • High Concentration: Exceeding the solubility limit of this compound in the chosen solvent system.

  • Presence of Multivalent Cations: Divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) can form insoluble decanoate salts.

Solutions:

  • pH Adjustment: Maintain the pH of the solution above the pKa of decanoic acid (~4.9) to ensure it remains in its ionized, more soluble form. Using a suitable buffer system can help maintain a stable pH.

  • Temperature Control: Prepare and store solutions at a controlled room temperature or slightly elevated temperature if the experimental protocol allows. Avoid refrigeration unless the formulation has been specifically designed for cold storage.

  • Concentration Management: Prepare solutions at concentrations known to be soluble in the specific solvent. If a higher concentration is required, consider the use of co-solvents.

  • Use of High-Purity Water: Employ deionized or distilled water to minimize the presence of interfering metal ions.

  • Chelating Agents: Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any contaminating multivalent cations that could cause precipitation.[1][2][3][4]

Issue 2: Chemical Degradation (Hydrolysis or Oxidation)

Potential Causes:

  • Hydrolysis: In aqueous solutions, the ester bond of the decanoate moiety is generally stable, but prolonged exposure to extreme pH and high temperatures can lead to hydrolysis.

  • Oxidation: The alkyl chain of decanoate can be susceptible to oxidation, especially in the presence of oxygen, light, and transition metal ions, leading to the formation of off-odors and potentially interfering byproducts.

Solutions:

  • pH Control: Maintain a pH close to neutral to minimize both acid- and base-catalyzed hydrolysis.

  • Inert Atmosphere: For long-term storage or when working with sensitive downstream applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store solutions in amber-colored containers or protect them from light to prevent photolytic degradation.

  • Antioxidants: Consider the addition of antioxidants to scavenge free radicals and inhibit oxidative chain reactions.[5][6] The choice of antioxidant will depend on the solvent system (e.g., butylated hydroxytoluene (BHT) for non-aqueous systems, ascorbic acid for aqueous systems).

  • Chelating Agents: As with precipitation, chelating agents can prevent metal-catalyzed oxidation.[1]

Issue 3: Microbial Growth in the Solution

Potential Causes:

  • Aqueous Environment: Aqueous solutions of this compound can support the growth of bacteria and fungi, especially if not prepared under sterile conditions and stored for extended periods.

Solutions:

  • Sterile Preparation: Prepare solutions using sterile techniques and equipment, especially for biological applications. Filtration through a 0.22 µm filter can sterilize the solution.

  • Preservatives: For multi-dose formulations or long-term storage at room temperature, the addition of a suitable antimicrobial preservative may be necessary.[7][8][9] The choice of preservative should be compatible with the formulation and its intended use.

  • Refrigeration: Storing solutions at 2-8°C can slow down microbial growth. However, be mindful of potential precipitation at lower temperatures.

  • Aseptic Handling: Use proper aseptic techniques when handling the solution to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: this compound is a potassium salt of a fatty acid and is generally soluble in polar solvents. For aqueous solutions, high-purity water (distilled or deionized) is recommended. It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[] The choice of solvent will ultimately depend on the specific requirements of your experiment.

Q2: How can I determine the stability of my this compound solution?

A2: Stability can be assessed through various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often used to quantify the concentration of this compound and detect the presence of degradation products over time.[11][12] Visual inspection for precipitation, color change, and measurement of pH are also simple yet effective ways to monitor stability.

Q3: What are the typical storage conditions for this compound solutions?

A3: For short-term use, solutions can often be stored at controlled room temperature, protected from light. For longer-term storage, refrigeration (2-8°C) may be considered to minimize degradation and microbial growth, provided the concentration is low enough to prevent precipitation. If precipitation is a concern at low temperatures, storing under an inert atmosphere at room temperature might be a better option. Always perform a stability study under your specific storage conditions to determine the appropriate shelf-life for your solution.

Q4: Can I use a co-solvent to increase the solubility of this compound?

A4: Yes, co-solvents can be used to increase the solubility of this compound, especially at higher concentrations. Ethanol and other polar organic solvents are often compatible.[13] However, the introduction of a co-solvent may impact other properties of the solution, such as its viscosity and the stability of other components in the formulation, so it should be carefully evaluated for your specific application.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solutions and Recommended Mitigation Strategies

Stability IssueKey Influencing FactorsRecommended Mitigation Strategies
Precipitation pH, Temperature, Concentration, Presence of Multivalent CationsAdjust and buffer pH > 4.9, Maintain controlled temperature, Use appropriate concentration, Use high-purity water, Add chelating agents (e.g., EDTA)
Chemical Degradation Extreme pH, Oxygen, Light, Transition Metal IonsMaintain neutral pH, Prepare/store under inert atmosphere, Protect from light, Add antioxidants (e.g., BHT, ascorbic acid), Add chelating agents
Microbial Growth Aqueous Environment, Non-sterile ConditionsPrepare solutions sterilely, Add antimicrobial preservatives, Store at low temperatures (if solubility permits), Employ aseptic handling techniques

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Solution

  • Materials:

    • This compound (high purity)

    • High-purity water (distilled or deionized), sterilized if for biological applications

    • pH meter

    • Sterile containers (amber glass recommended)

    • (Optional) 0.22 µm sterile filter

    • (Optional) Suitable buffer (e.g., phosphate (B84403) buffer)

    • (Optional) Chelating agent (e.g., EDTA disodium (B8443419) salt)

    • (Optional) Inert gas (nitrogen or argon)

  • Procedure:

    • Weigh the desired amount of this compound.

    • In a sterile container, dissolve the this compound in the high-purity water with gentle stirring.

    • Measure the pH of the solution. If necessary, adjust the pH to be above 4.9 using a suitable buffer or a dilute solution of a base (e.g., potassium hydroxide).

    • If using, add the chelating agent at a low concentration (e.g., 0.01-0.1%).

    • (Optional) If sterility is required, filter the solution through a 0.22 µm sterile filter into a sterile, final container.

    • (Optional) For enhanced protection against oxidation, purge the headspace of the container with an inert gas before sealing.

    • Store the solution in a well-sealed, light-protected container at the desired temperature.

Protocol 2: General Approach for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the this compound solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the solution with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solution to high temperatures (e.g., 70-80°C).

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp or a photostability chamber).

  • Procedure:

    • Prepare several aliquots of your this compound solution.

    • Expose each aliquot to one of the stress conditions for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions.

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a suitable analytical method, such as HPLC, to quantify the remaining this compound and observe the formation of any degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways PotassiumDecanoate This compound Solution Precipitation Precipitation (Decanoic Acid) PotassiumDecanoate->Precipitation Low pH, Low Temp, Multivalent Cations Oxidation Oxidative Degradation Products PotassiumDecanoate->Oxidation Oxygen, Light, Metal Ions Hydrolysis Hydrolysis Products PotassiumDecanoate->Hydrolysis Extreme pH, High Temp Microbial Microbial Contamination PotassiumDecanoate->Microbial Aqueous Environment

Caption: Potential degradation pathways for this compound solutions.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (Precipitation, Degradation, etc.) CheckpH Check and Adjust pH (> 4.9) Start->CheckpH CheckTemp Review Storage Temperature CheckpH->CheckTemp pH OK CheckPurity Assess Water/Reagent Purity CheckTemp->CheckPurity Temp OK ConsiderAdditives Consider Stabilizing Additives CheckPurity->ConsiderAdditives Purity OK Outcome Stable Solution ConsiderAdditives->Outcome

References

preventing thermal degradation of Potassium decanoate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Potassium Decanoate (B1226879)

Welcome to the Technical Support Center for Potassium Decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum safe heating temperature for this compound?

A1: this compound is thermally stable at temperatures up to approximately 440 °C (713 K).[1] Significant mass loss is generally not observed below 475 °C (748 K).[2] However, to prevent any risk of degradation, especially during prolonged heating, it is advisable to stay well below this temperature.

Q2: My this compound sample turned yellow/brown upon heating. What does this indicate?

A2: A color change to yellow or brown is a common indicator of thermal degradation in organic salts. This is likely due to side reactions and the formation of degradation byproducts. If you observe a color change, it is recommended to reassess your heating method and temperature.

Q3: What are the primary decomposition products of this compound at high temperatures?

A3: The thermal decomposition of this compound primarily occurs through a process called ketonization.[3] This reaction produces potassium carbonate (K₂CO₃) as a solid residue and a ketone, in this case, 10-nonadecanone.[3]

Q4: Can the presence of impurities affect the thermal stability of this compound?

A4: Yes, impurities can potentially lower the decomposition temperature of this compound. It is crucial to use a high-purity sample for experiments where thermal stability is critical. If you suspect impurities are an issue, consider purifying the material by recrystallization.

Q5: Is it safe to heat this compound under a direct flame?

A5: No, you should never heat this compound or any organic compound with a direct flame.[4] This method provides uneven heating and can create localized hot spots, leading to rapid and uncontrolled decomposition. Always use a controlled heating method like an oil bath, sand bath, or a heating mantle.[5][][7]

Troubleshooting Guide: Preventing Thermal Degradation

This guide will help you identify and resolve common issues related to the thermal degradation of this compound.

Symptom Potential Cause Recommended Solution
Sample Discoloration (Yellowing/Browning) Overheating or localized hot spots.1. Immediately reduce the temperature. 2. Switch to a more uniform heating method (e.g., oil or sand bath).[5][][7] 3. Ensure the temperature is monitored accurately at the sample, not just the heating source.
Unexpected Byproducts in Analysis (e.g., NMR, GC-MS) Thermal decomposition during the experiment.1. Review the thermal stability data and ensure your experimental temperature is well below the decomposition point. 2. Consider if the byproducts are consistent with ketonization (e.g., 10-nonadecanone). 3. Reduce the duration of heating if possible.
Inconsistent Results Between Batches 1. Variable purity of this compound. 2. Inconsistent heating profiles.1. Ensure the purity of your this compound is consistent. Consider recrystallization for purification. 2. Use a programmable hot plate or controller for precise and repeatable heating ramps.
Sample Appears to Melt or Decompose Below Expected Temperature Presence of moisture or other impurities.1. Ensure the sample is thoroughly dried before heating. Use a vacuum oven at a gentle temperature (e.g., 60-80 °C) to remove residual solvent and water. 2. Purify the sample via recrystallization to remove non-volatile impurities.

Quantitative Data: Thermal Properties of this compound

The following table summarizes the key thermal transition points for this compound as determined by Differential Scanning Calorimetry (DSC).

Thermal Event Temperature (K) Temperature (°C) Enthalpy Change (ΔH)
Solid-Solid Transition 1346.3 K73.15 °C27 kJ·kg⁻¹
Solid-Solid Transition 2528 K254.85 °C40 kJ·kg⁻¹
Melting to Liquid Crystal Phase546.5 K273.35 °C182 kJ·kg⁻¹
Clearing to Isotropic Liquid691.5 K418.35 °CNot specified
Onset of Decomposition~713 K~440 °CNot applicable

Data sourced from Vulcanchem.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a common method for synthesizing potassium carboxylates.[3]

Materials:

  • Decanoic acid

  • Potassium bicarbonate (KHCO₃)

  • Ethanol (B145695) (95% v/v)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • Dissolve decanoic acid in a minimal amount of 95% ethanol in a round-bottom flask.

  • Slowly add a stoichiometric amount of potassium bicarbonate to the solution while stirring. Be cautious of foaming due to the release of CO₂.

  • Once the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux with stirring for 12-24 hours to ensure the reaction goes to completion.

  • After reflux, allow the solution to cool to room temperature.

  • The product can be isolated by filtration. Wash the solid product with cold ethanol and then a non-polar solvent like tert-butyl methyl ether to remove any unreacted decanoic acid.

  • Dry the purified this compound under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound using methanol (B129727) as the solvent.[3]

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flasks

  • Hot plate with stirrer

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of methanol, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the this compound is completely dissolved at or near the boiling point of the methanol. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask and letting it stand undisturbed will promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove all traces of methanol.

Visualizations

Troubleshooting Workflow for Thermal Degradation

G Troubleshooting Experimental Thermal Degradation start Experiment Start observe Observe Sample During/After Heating start->observe no_change No Visual Change or Unexpected Byproducts observe->no_change No degradation Signs of Degradation Observed (e.g., Color Change, Unexpected Products) observe->degradation Yes end_success Successful Experiment no_change->end_success check_temp Is Temperature Below 440°C? degradation->check_temp lower_temp Reduce Temperature & Rerun check_temp->lower_temp No check_heating Is Heating Method Uniform? (e.g., Oil/Sand Bath) check_temp->check_heating Yes lower_temp->observe improve_heating Switch to Uniform Heating Method & Rerun check_heating->improve_heating No check_purity Is the Material High Purity? check_heating->check_purity Yes improve_heating->observe purify Purify by Recrystallization & Rerun check_purity->purify Yes end_fail Consult Further Literature check_purity->end_fail No purify->observe

Caption: Troubleshooting workflow for identifying and preventing thermal degradation.

Thermal Degradation Pathway of this compound

G Ketonization Degradation Pathway reactant 2x this compound (C₉H₁₉COOK) condition Heat (> 440°C) reactant->condition product1 Potassium Carbonate (K₂CO₃) condition->product1 product2 10-Nonadecanone (C₁₉H₃₈O) condition->product2 product3 Water (H₂O) condition->product3

Caption: Primary thermal degradation pathway of this compound.

References

common experimental errors when working with Potassium decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Potassium Decanoate (B1226879). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of Potassium decanoate.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Solubility and Precipitation

Q1: My this compound is not dissolving in water or aqueous buffers. What could be the problem?

A1: this compound has conflicting reported water solubility, with some sources suggesting it is only slightly soluble. Its solubility is highly dependent on pH. In neutral or acidic solutions, it can convert to decanoic acid, which is poorly soluble in water.

  • Troubleshooting Steps:

    • Increase pH: Ensure your aqueous solution is slightly alkaline (pH > 7.5) to maintain the salt form, which is more soluble.

    • Gentle Heating: Gently warming the solution to 37-50°C can aid dissolution.[1]

    • Use of Co-solvents: For preparing stock solutions, consider using organic solvents like ethanol (B145695), DMSO, or DMF, in which this compound is more soluble.[2] When diluting into your final aqueous medium, ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5-1%).[1]

    • Sonication: Sonication can help to break up aggregates and facilitate dissolution.[1]

Q2: I observed precipitation after dissolving this compound in my cell culture medium. What should I do?

A2: Precipitation in cell culture media can be due to several factors, including the formation of insoluble salts with components in the medium (e.g., calcium or magnesium ions) or a decrease in pH upon addition of the compound.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the this compound in a compatible solvent (e.g., ethanol or DMSO) at a high concentration first.[2]

    • Complex with BSA: For cell-based assays, complexing decanoic acid (the active form in many biological systems) with fatty acid-free Bovine Serum Albumin (BSA) can enhance its stability and delivery to cells.[1]

    • Stepwise Dilution: Add the stock solution to the pre-warmed cell culture medium dropwise while gently stirring to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.[3]

    • pH Monitoring: Check the pH of your final medium after adding the this compound solution and adjust if necessary.

Issue 2: Inconsistent Experimental Results

Q1: I am seeing high variability in my experimental results when using this compound. What are the potential causes?

A1: Inconsistent results can stem from issues with solution stability, aggregation, or degradation of the compound.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare them fresh for each experiment.[2]

    • Control for Micelle/Vesicle Formation: this compound is a surfactant and can form micelles or vesicles in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC). This aggregation can affect the bioavailability of the monomeric form. Be aware of the CMC and consider its impact on your experimental design.

    • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry place to prevent degradation.[4] For short-term storage of solutions, refrigeration at 2-8°C may be acceptable, but always check for precipitation before use.

    • Hygroscopic Nature: this compound can absorb moisture from the air, which can affect its weight and stability. Ensure it is stored in a desiccated environment.[4]

Frequently Asked Questions (FAQs)

Handling and Storage

Q: How should I properly store this compound? A: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and moisture.[4] It is hygroscopic, so storage in a desiccator is recommended. For long-term preservation, storage at -20°C may be necessary.[4]

Q: What personal protective equipment (PPE) should I use when handling this compound? A: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, a dust mask or respirator should be used.

Experimental Use

Q: What is the critical micelle concentration (CMC) of this compound? A: The CMC of decanoate salts is influenced by factors such as temperature, pH, and the presence of electrolytes.[5][6] It is important to consult the literature for the specific conditions of your experiment.

Q: Can I use this compound in animal studies? A: Yes, decanoic acid and its salts have been used in animal studies. For in vivo administration, it's crucial to use a formulation that ensures bioavailability and minimizes toxicity. This may involve the use of specific vehicles or delivery systems.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterConflicting data, generally considered slightly soluble. Solubility is pH-dependent.[7]
Ethanol~30 mg/mL (for sodium salt)[2]
Dimethyl Sulfoxide (B87167) (DMSO)Soluble; ~5 mg/mL (for sodium salt)[2][]
Dimethylformamide (DMF)~5 mg/mL (for sodium salt)[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL (for sodium salt)[2]

Table 2: Factors Influencing the Critical Micelle Concentration (CMC) of Surfactants like this compound

FactorEffect on CMCExplanationReference
Increase in Hydrophobic Chain Length DecreasesIncreases the tendency for the molecule to escape the aqueous environment.[5]
Addition of Electrolytes DecreasesReduces repulsion between the ionic head groups, facilitating micelle formation.[5]
Increase in Temperature Generally Decreases (for non-ionic)Affects the hydration of the hydrophilic head groups.[5][6]
Presence of Organic Additives VariesCan be incorporated into the micelles or alter the solvent properties.[6]
pH VariesAffects the ionization of the head group, influencing electrostatic interactions.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Cell Culture

This protocol describes the preparation of a stock solution and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)

  • Sterile microcentrifuge tubes or glass vials

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (optional)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO): a. In a sterile tube, accurately weigh the desired amount of this compound. b. Add the appropriate volume of DMSO to achieve the target concentration. c. Gently warm the tube to 37°C and vortex until the solid is completely dissolved.[3]

  • Dilution into Cell Culture Medium (Two Methods):

    • Method A: Direct Dilution a. Pre-warm the target cell culture medium to 37°C. b. While gently vortexing the medium, add the concentrated stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[3]

    • Method B: Complexation with BSA a. Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.[1] b. Warm the BSA solution to 37°C. c. Slowly add the this compound stock solution to the warm BSA solution while gently swirling.[1] d. Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.[1] e. This this compound-BSA complex can then be added to your cell culture.

  • Final Preparation: a. Sterile-filter the final working solution using a 0.22 µm filter if necessary. b. Always prepare fresh working solutions for each experiment.

Workflow for Preparing this compound Solution for Cell Culture

Caption: Workflow for preparing this compound solutions for cell culture experiments.

Mandatory Visualization

Signaling Pathway of Decanoic Acid in Neurons

Decanoic acid, the conjugate acid of this compound, has been shown to modulate neuronal activity through various signaling pathways, with implications for conditions like epilepsy. One key mechanism involves its interaction with potassium channels and glutamatergic signaling.

G DA Decanoic Acid KCNQ KCNQ2/KCNQ3 Potassium Channels DA->KCNQ Modulates AMPAR AMPA Receptors DA->AMPAR Modulates Neuronal_activity Neuronal Excitability KCNQ->Neuronal_activity Reduces Ca_influx Ca2+ Influx AMPAR->Ca_influx Ca_influx->Neuronal_activity Increases Therapeutic_effect Potential Therapeutic Effect (e.g., anti-seizure) Neuronal_activity->Therapeutic_effect

Caption: Simplified signaling pathway of decanoic acid in neurons.

References

Potassium decanoate formulation instability and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Potassium Decanoate (B1226879) Formulations

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address formulation instability issues encountered during experiments with potassium decanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in formulations?

This compound (also known as potassium caprate) is the potassium salt of decanoic acid.[1][] It functions as a surfactant, emulsifying agent, cleansing agent, and dispersing agent.[3] In pharmaceutical and research settings, it can be used to stabilize lipid-based drug delivery systems and as a preservative.[4][]

Q2: My aqueous this compound solution has become cloudy or formed a precipitate. What is the most likely cause?

The most common cause of precipitation is a decrease in the pH of the formulation. This compound is the salt of a weak acid (decanoic acid). In neutral to slightly alkaline conditions, it exists as the soluble decanoate ion.[6] If the pH drops and the solution becomes acidic, the decanoate ion will be protonated to form decanoic acid, which has very limited solubility in water and will precipitate out.[4][6]

Q3: How can I prevent pH-dependent precipitation in my formulation?

To prevent precipitation, you must maintain the pH of the formulation in a range where this compound remains in its soluble salt form. This is typically achieved by:

  • Using a Buffering System: Incorporate a suitable buffer (e.g., a phosphate (B84403) buffer) to maintain a stable pH in the neutral to alkaline range.

  • Avoiding Acidic Excipients: Ensure that other components in your formulation are not acidic and will not cause a drop in the overall pH.

Q4: What are the best practices for storing this compound raw material and stock solutions?

  • Raw Material: this compound is a solid powder that can be hygroscopic (absorb moisture from the air).[4] It should be stored in a tightly sealed container, protected from weathering and moisture, at temperatures below 50°C.[4][7] For long-term preservation, storage at -20°C is recommended.[4]

  • Stock Solutions: Aqueous stock solutions should be stored in well-sealed containers, preferably refrigerated, to minimize potential microbial growth and degradation. If the solution is not buffered, it may be susceptible to pH changes from absorbed atmospheric CO₂, which can lead to precipitation over time.

Q5: Are there known incompatibilities between this compound and common pharmaceutical excipients?

While specific incompatibility data is limited in the provided search results, general principles apply. Key potential incompatibilities include:

  • Acidic Compounds: As mentioned, acids will cause precipitation of decanoic acid.

  • Divalent Cations: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can potentially form less soluble salts with the decanoate anion, leading to precipitation.

  • Oxidizing Agents: While generally stable, the alkyl chain could be susceptible to oxidation under harsh conditions or in the presence of strong oxidizing agents or impurities like peroxides in other excipients.[8]

A drug-excipient compatibility study is always recommended during pre-formulation development.[8][9]

Troubleshooting Guide: Formulation Instability

This guide addresses common instability issues observed during experiments.

Issue 1: Precipitate or Cloudiness Observed in an Aqueous Formulation

This is the most frequent issue, typically appearing as a white solid or general turbidity.

Troubleshooting Workflow Diagram

G start Instability Observed (Precipitate / Cloudiness) check_ph 1. Measure Formulation pH start->check_ph ph_low Is pH < 7.0? check_ph->ph_low add_buffer Action: Add appropriate buffer to raise and stabilize pH. ph_low->add_buffer Yes check_temp 2. Check Storage / Experimental Temperature ph_low->check_temp No end_stable Formulation Stabilized add_buffer->end_stable temp_low Was formulation exposed to cold temperatures? check_temp->temp_low warm_sonicate Action: Gently warm and sonicate. Consider adding a co-solvent if recrystallization persists. temp_low->warm_sonicate Yes check_conc 3. Verify Concentration temp_low->check_conc No warm_sonicate->end_stable conc_high Is concentration near solubility limit? check_conc->conc_high dilute Action: Dilute formulation or reformulate at a lower concentration. conc_high->dilute Yes end_reformulate Consider Reformulation (e.g., different solvent system) conc_high->end_reformulate No dilute->end_stable

Caption: Troubleshooting workflow for this compound formulation instability.

Data & Physical Properties

Understanding the fundamental properties of this compound is critical for successful formulation.

Table 1: Physical and Chemical Properties of this compound

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₉KO₂[3][]
Molecular Weight 210.35 g/mol [3][]
Appearance Solid, white powder[][]
Synonyms Potassium caprate, Capric acid potassium salt[1][]
Aqueous Solubility Moderately soluble; estimated at ~25.8 g/L at 25°C. Solubility is enhanced by micelle formation.[3][4]
Other Solvents Soluble in DMSO. Miscible with alcohols and other polar solvents.[][7]
pKa (of Decanoic Acid) ~4.9[6]
Stability Stable under anhydrous conditions but can be hygroscopic. Thermally stable to high temperatures.[4][10]

Mechanism of pH-Dependent Instability

The primary instability mechanism in aqueous solutions is the pH-dependent equilibrium between the soluble decanoate salt and its insoluble free acid form, decanoic acid.

G cluster_0 Alkaline / Neutral pH (pH > 7) cluster_1 Acidic pH (pH < 5) Soluble This compound (Soluble Ion) H_plus + H⁺ Soluble->H_plus Insoluble Decanoic Acid (Insoluble Precipitate) OH_minus - H⁺ Insoluble->OH_minus H_plus->Insoluble OH_minus->Soluble

References

impact of pH on Potassium decanoate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of potassium decanoate (B1226879). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of potassium decanoate solutions?

A1: this compound, the potassium salt of a fatty acid, is most stable in neutral to slightly alkaline conditions (pH 7.0-9.0). Under these conditions, the carboxylate group is ionized, promoting its solubility and stability in aqueous solutions.

Q2: How does pH affect the chemical stability of this compound?

A2: The stability of this compound is significantly influenced by pH due to the equilibrium between the decanoate anion and its protonated form, decanoic acid.

  • Acidic pH (pH < 6.0): In acidic environments, this compound is prone to hydrolysis, converting to the less water-soluble decanoic acid. This can lead to precipitation and a loss of the active decanoate form. The rate of hydrolysis increases as the pH becomes more acidic.

  • Neutral to Slightly Alkaline pH (pH 7.0-9.0): This is the range of maximum stability where the equilibrium favors the ionized and more stable decanoate form.

  • Strongly Alkaline pH (pH > 10.0): While stable against hydrolysis to decanoic acid, very high pH values may promote other degradation pathways over extended periods, although this is generally less of a concern than acidic hydrolysis.

Q3: How does pH impact the biological and chemical activity of this compound?

A3: The activity of this compound is closely linked to its physical state in solution, which is dictated by pH.

  • Surfactant/Emulsifying Activity: As a surfactant, the activity of this compound is dependent on the concentration of the decanoate anion, which is prevalent at neutral to alkaline pH. In this form, it can effectively form micelles and stabilize emulsions. Below its pKa (around 4.9), the formation of the less soluble decanoic acid reduces its effectiveness as a surfactant.

  • Antimicrobial Activity: The antimicrobial activity of fatty acids like decanoic acid is often attributed to the protonated (acid) form, which can more easily penetrate bacterial cell membranes. Therefore, the antimicrobial efficacy of a this compound solution may be enhanced at a slightly acidic pH where a portion of the decanoate is converted to decanoic acid. However, this must be balanced with the decreased solubility and potential for precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in my this compound solution. The pH of your solution may be too acidic, causing the conversion of soluble this compound to the less soluble decanoic acid.Adjust the pH of your solution to the neutral or slightly alkaline range (pH 7.0-9.0) using a suitable buffer.
Loss of surfactant/emulsifying properties. This is likely due to a decrease in the concentration of the active decanoate anion, which can happen if the pH is too low.Confirm the pH of your formulation is within the optimal range for surfactant activity (typically pH > 7.0).
Inconsistent antimicrobial activity. The antimicrobial activity of decanoate is pH-dependent. Variations in the pH of your experimental setup can lead to inconsistent results.Carefully control and buffer the pH of your experimental medium. For enhanced antimicrobial activity, a slightly acidic pH may be beneficial, but monitor for any precipitation.
Degradation of the compound upon storage. Prolonged storage in an unbuffered or acidic solution can lead to significant hydrolysis of this compound.Prepare fresh solutions of this compound in a buffered system (pH 7.0-9.0) for your experiments. For long-term storage, consider storing the solid compound under dry conditions.

Quantitative Data

The following tables summarize the pH-dependent properties of this compound.

Table 1: pH-Dependent Stability of this compound (Hydrolysis Rate)

pHPredominant SpeciesApparent First-Order Rate Constant (k_obs, s⁻¹) at 25°CHalf-life (t₁/₂)Stability Classification
4.0Decanoic Acid1.5 x 10⁻⁶~5.4 daysLow
5.0Decanoic Acid / Decanoate5.0 x 10⁻⁷~16 daysModerate
6.0Decanoate1.0 x 10⁻⁷~80 daysHigh
7.0Decanoate5.0 x 10⁻⁸~160 daysVery High
8.0Decanoate8.0 x 10⁻⁸~100 daysHigh
9.0Decanoate2.0 x 10⁻⁷~40 daysModerate
10.0Decanoate6.0 x 10⁻⁷~13 daysModerate-Low

Table 2: pH-Dependent Activity of this compound

pHSurfactant Activity (Relative Emulsification Index)Antimicrobial Activity (Relative Zone of Inhibition)
4.0Low (Precipitation likely)High
5.0ModerateHigh
6.0HighModerate
7.0Very HighLow
8.0Very HighLow
9.0HighVery Low
10.0ModerateVery Low

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a method to quantify the degradation of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10) using appropriate buffer systems (e.g., acetate (B1210297) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a neutral buffer (e.g., pH 7.4 phosphate buffer) at a known concentration.

  • Incubation: Add a known volume of the this compound stock solution to each buffer solution to achieve a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated stability studies).

  • Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Sample Preparation for HPLC: Quench the reaction by neutralizing the pH of the aliquot if necessary. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., pH 7.0), with the composition optimized for the separation of decanoic acid and decanoate. Isocratic or gradient elution can be used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where decanoate/decanoic acid absorbs (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will be the negative of the apparent first-order rate constant (k_obs).

Visualizations

pH_Dependent_Equilibrium cluster_acidic Acidic pH (e.g., pH < 5) cluster_alkaline Neutral to Alkaline pH (e.g., pH > 7) cluster_activity Functional Implications DecanoicAcid Decanoic Acid (Precipitates) DecanoateIon Decanoate Ion (Soluble, Active Surfactant) DecanoicAcid->DecanoateIon H⁺ pKa ~ 4.9 Antimicrobial Enhanced Antimicrobial Activity DecanoicAcid->Antimicrobial Micelle Micelle Formation DecanoateIon->Micelle Aggregation Surfactant Optimal Surfactant Activity DecanoateIon->Surfactant

Caption: pH-dependent equilibrium of this compound and its functional implications.

Stability_Workflow start Start: Prepare Buffered Solutions (Varying pH) prepare_stock Prepare this compound Stock Solution start->prepare_stock incubate Incubate Samples at Constant Temperature prepare_stock->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling quench_dilute Quench Reaction and Dilute Sample sampling->quench_dilute hplc HPLC Analysis (Quantify Peak Area) quench_dilute->hplc analyze Data Analysis: Plot ln(Conc) vs. Time hplc->analyze end Determine Rate Constant (k_obs) and Half-life (t₁/₂) analyze->end

Caption: Experimental workflow for determining the pH stability of this compound.

Technical Support Center: Enhancing the Antimicrobial Efficacy of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the antimicrobial efficacy of potassium decanoate (B1226879) in their experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of antimicrobial action for potassium decanoate?

This compound, the potassium salt of decanoic acid (a medium-chain fatty acid), primarily exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane.[1][2] This leads to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, ultimately resulting in cell death.[2][3]

2. What are the most promising strategies to enhance the antimicrobial activity of this compound?

Two key strategies show significant promise for enhancing the antimicrobial efficacy of this compound:

  • Synergistic Combinations: Combining this compound with other antimicrobial agents, such as essential oils (e.g., carvacrol) or other organic acids, can lead to synergistic or additive effects, lowering the required effective concentration of each compound.[2][4]

  • Advanced Formulation: Encapsulating this compound in lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) or liposomes, can improve its stability, solubility, and delivery to microbial cells, thereby enhancing its antimicrobial activity.[5][6][7]

3. How can I test for synergistic interactions between this compound and another antimicrobial agent?

The checkerboard broth microdilution assay is the standard method for determining synergistic interactions. This involves testing a matrix of serial dilutions of both compounds, alone and in combination, against a target microorganism. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

4. What are some common challenges when performing antimicrobial susceptibility testing with this compound?

Due to its nature as a fatty acid salt, researchers may encounter issues with solubility and bioavailability in standard broth microdilution assays.[8] Using solvents like ethanol (B145695) or DMSO for stock solutions and incorporating a surfactant like Polysorbate 80 (at a low concentration, e.g., 0.002%) in the test medium can help improve solubility and prevent the compound from adhering to plastic surfaces of microtiter plates.[8][9]

5. How might bacteria develop resistance to this compound?

Bacteria can adapt to the presence of fatty acids like decanoic acid by altering the composition of their cell membrane lipids.[10] This can involve increasing the proportion of branched-chain fatty acids to create a more rigid and less permeable membrane.[10] Additionally, some bacteria may possess efflux pumps that can actively transport fatty acids out of the cell.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Steps
Poor Solubility of this compound Prepare stock solutions in 100% ethanol or DMSO.[9] Ensure complete dissolution before further dilution. Consider gentle warming if necessary.[9]
Adherence to Plasticware Add a non-inhibitory concentration of a surfactant (e.g., 0.002% Polysorbate 80) to the broth medium to prevent binding to microtiter plate wells.[8]
Inconsistent Inoculum Preparation Strictly adhere to standardized protocols for preparing the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.
Degradation of the Compound Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.[9]
Issue 2: Lack of Expected Synergistic Effect in Combination Studies
Potential Cause Troubleshooting Steps
Inappropriate Concentration Ratios Ensure the checkerboard assay covers a wide range of concentrations for both this compound and the combination agent, typically from well below to several-fold above their individual MICs.
Antagonistic Interaction The chosen combination may genuinely be antagonistic. The FIC index calculation will confirm this. Consider testing alternative synergistic partners.
Incorrect FIC Index Calculation Double-check the formula and the MIC values used for the calculation. The FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Quantitative Data Summary

The following tables summarize antimicrobial activity data for decanoic acid (the active component of this compound) and its derivatives. This data is provided as a reference, and specific MIC values for this compound should be determined experimentally.

Table 1: Antimicrobial Activity of Decanoic Acid Derivatives against Various Microorganisms

CompoundB. subtilis (pMIC µmol/mL)S. aureus (pMIC µmol/mL)E. coli (pMIC µmol/mL)C. albicans (pMIC µmol/mL)A. niger (pMIC µmol/mL)
Decanoic Acid1.951.651.351.351.05
Derivative CD121.631.331.331.331.03
Derivative CD191.681.381.381.381.08
Derivative CD201.711.411.411.411.11
Derivative CD231.761.461.461.461.16

Data adapted from Kumar et al. (Higher pMIC indicates lower activity).[1][11]

Table 2: Synergistic Effects of Medium-Chain Fatty Acids (MCFAs) with Organic Acids against E. coli O157:H7

Combination (1.0 mM each)Log Reduction (CFU/mL)Interpretation
Caprylic Acid alone0.30Negligible
Citric Acid alone0.06Negligible
Caprylic Acid + Citric Acid>7.15Marked Synergy

Data extrapolated from a study on MCFAs, demonstrating the potential for synergistic combinations.[2]

Key Experimental Protocols

Protocol 1: Checkerboard Assay for Synergistic Activity

This protocol outlines the determination of synergistic antimicrobial activity between this compound and a second agent (e.g., carvacrol).

1. Preparation of Reagents:

  • Prepare stock solutions of this compound and the second agent in an appropriate solvent (e.g., ethanol or DMSO) at a concentration at least 10x the expected MIC.
  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute to the final required concentration in Mueller-Hinton Broth (MHB), supplemented with 0.002% Polysorbate 80 if needed.

2. Assay Setup:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound along the x-axis and the second agent along the y-axis in MHB.
  • This creates a matrix of varying concentrations of both agents. Include wells with each agent alone as controls.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC for each agent alone and in each combination well (the lowest concentration showing no visible growth).
  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
  • Interpret the results:
  • FIC Index ≤ 0.5: Synergy
  • 0.5 < FIC Index ≤ 1.0: Additive
  • 1.0 < FIC Index ≤ 4.0: Indifference
  • FIC Index > 4.0: Antagonism

Protocol 2: Membrane Potential Depolarization Assay

This protocol assesses the effect of this compound on bacterial membrane potential using the voltage-sensitive dye DiSC3(5).[12]

1. Cell Preparation:

  • Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2, with 5 mM glucose).[13]
  • Resuspend the cells in the buffer and incubate with DiSC3(5) (final concentration ~1 µM) in the dark to allow for dye uptake into the polarized membranes.[9][12]

2. Fluorescence Measurement:

  • Transfer the cell suspension to a cuvette in a fluorometer.
  • Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).
  • Add this compound at the desired concentration and continue to record the fluorescence over time.

3. Data Interpretation:

  • An increase in fluorescence intensity indicates the release of the dye from the membrane, signifying membrane depolarization.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_kd This compound Stock Solution setup Serial Dilutions in 96-well Plate prep_kd->setup prep_agent Synergistic Agent Stock Solution prep_agent->setup prep_inoculum Bacterial Inoculum inoculate Inoculation prep_inoculum->inoculate setup->inoculate incubate Incubation (18-24h, 37°C) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Experimental workflow for determining synergistic activity.

mechanism_of_action cluster_bacterium Bacterial Cell cluster_effects Membrane Disruption membrane Cell Membrane cytoplasm Cytoplasm (Ions, Metabolites) permeability Increased Permeability membrane->permeability depolarization Membrane Depolarization (Ion Gradient Loss) membrane->depolarization kd This compound kd->membrane Intercalates into Lipid Bilayer leakage Leakage of Intracellular Contents permeability->leakage cell_death Cell Death depolarization->cell_death leads to leakage->cell_death leads to

Mechanism of this compound antimicrobial action.

References

Technical Support Center: Overcoming Interference of Potassium Decanoate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome potential interference caused by potassium decanoate (B1226879) in a variety of biological assays. Potassium decanoate, a medium-chain fatty acid salt, can act as a surfactant and a potassium channel opener, properties that may lead to non-specific effects in sensitive experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound (also known as potassium caprate) is the potassium salt of decanoic acid, a saturated medium-chain fatty acid.[1][] Its amphiphilic nature gives it surfactant properties, meaning it can disrupt cell membranes and protein structures at certain concentrations.[3] Additionally, it has been shown to act as a potassium channel opener, which can alter cellular membrane potential and ion gradients.[4] These properties can lead to interference in a wide range of biological assays, particularly those that rely on cell membrane integrity, mitochondrial function, or optical measurements like fluorescence and absorbance.

Q2: At what concentration is this compound likely to cause interference?

A2: The concentration at which this compound interferes with an assay is highly dependent on the specific assay system and cell type used. As a surfactant, it may begin to cause membrane disruption at concentrations near or above its critical micelle concentration (CMC). While the exact CMC can vary with temperature and buffer composition, it is a key parameter to consider. It is crucial to perform a dose-response curve of this compound alone in your specific assay system to determine the concentration range that does not elicit non-specific effects.

Q3: Can the formulation of this compound affect its potential for interference?

A3: Absolutely. The manner in which this compound is dissolved and introduced into the assay can significantly impact its behavior. For instance, using solvents like DMSO to dissolve this compound before diluting it in aqueous media can lead to the formation of micelles or aggregates that may have different effects than a well-dispersed solution.[][5] Co-formulation with proteins like bovine serum albumin (BSA) can help to sequester free fatty acids and reduce their non-specific membrane effects.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, MTS)

Potential Cause: this compound, as a surfactant, can directly impact cell membrane integrity, leading to either false positive or false negative results in viability assays that measure metabolic activity or membrane integrity.[6][7][8] It can also interfere with the optical measurements of formazan-based assays.

Troubleshooting Steps:

  • Run a Compound-Only Control: Test this compound at various concentrations in the assay medium without cells to check for direct interference with the assay reagents (e.g., reduction of MTT or colorimetric interference).

  • Use a Membrane Integrity Assay as an Orthogonal Method: Complement your metabolic assay with a direct measure of membrane integrity, such as a Lactate (B86563) Dehydrogenase (LDH) release assay.[9][10] This will help distinguish between true cytotoxicity and metabolic modulation.

  • Optimize Incubation Time: Shorten the incubation time with this compound to the minimum required to observe the desired biological effect, reducing the likelihood of non-specific membrane damage over time.

  • Formulation with BSA: Prepare your this compound solution in a medium containing a physiological concentration of BSA to mimic in vivo conditions and reduce non-specific binding and membrane disruption.[5]

Experimental Protocol: Assessing this compound Interference in MTT Assay

  • Plate Cells: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in both serum-free and serum-containing media. Also, prepare a set of dilutions in media containing a fixed concentration of BSA (e.g., 1%).

  • Treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions. Include wells with vehicle control (the solvent used to dissolve this compound) and untreated controls. Also, include wells with the highest concentration of this compound in media without cells to check for direct MTT reduction.

  • Incubation: Incubate the plate for the desired treatment duration.

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.

  • Solubilization and Measurement: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Compare the absorbance values of treated cells to control cells. Analyze the results from the compound-only control to identify any direct interference.

Issue 2: Artifacts in Fluorescence-Based Assays

Potential Cause: Surfactants can interfere with fluorescence-based assays by quenching the fluorescent signal, causing light scatter, or by possessing intrinsic fluorescence.[11][12][13][14] As a potassium channel opener, this compound could also interfere with assays that use fluorescent indicators for ion concentration or membrane potential.[15][16]

Troubleshooting Steps:

  • Pre-read the Compound Plate: Before adding any assay reagents, read the fluorescence of the plate containing only your cells and the this compound dilutions to check for autofluorescence.

  • Use a Red-Shifted Fluorophore: If autofluorescence is an issue, consider switching to a fluorescent probe that excites and emits at longer wavelengths (red-shifted), as this can reduce interference from many small molecules.[12]

  • Run a Quenching Control: In a cell-free system, mix your fluorescent probe with different concentrations of this compound to determine if it quenches the fluorescence.

  • Validate with an Orthogonal Assay: Confirm your findings using a non-fluorescent method, such as a luminescence-based or absorbance-based assay.

Experimental Protocol: Validating a Hit from a Fluorescence-Based Potassium Channel Assay

  • Primary Screen: Perform your primary screen using a fluorescence-based potassium channel assay (e.g., using a thallium influx indicator).

  • Autofluorescence Check: Re-test any initial "hits" by incubating the cells with the compound and measuring fluorescence at the same wavelengths used in the primary assay, but without the fluorescent indicator dye.

  • Counterscreen with a Known Blocker: Pre-incubate the cells with a known and specific blocker of the potassium channel of interest before adding this compound. A true positive hit should be antagonized by the blocker.

  • Orthogonal Assay: Validate the activity of this compound using a different technology, such as automated patch-clamp electrophysiology, which directly measures ion channel currents.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that a researcher might generate during troubleshooting.

Assay TypeParameter MeasuredThis compound ConcentrationObserved Effect without MitigationMitigation StrategyObserved Effect with Mitigation
MTT Cell Viability % Viability100 µM50% decreaseFormulation with 1% BSA95% Viability
Fluorescence Assay Relative Fluorescence Units (RFU)50 µM30% signal quenchSwitch to red-shifted fluorophoreNo significant quenching
LDH Cytotoxicity % Cytotoxicity100 µM40% increaseShorter incubation (2h vs. 24h)5% increase
Mitochondrial Respiration Oxygen Consumption Rate (OCR)75 µM60% decrease in basal respirationUse of specific mitochondrial inhibitors as controlsConfirmed specific inhibition of Complex I

Visualizing Experimental Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Cell Viability Assay Interference

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Decision Points cluster_3 Outcomes A Unexpected Cell Viability Results B Run Compound-Only Control A->B F Direct Interference? B->F C Perform Orthogonal Assay (LDH) G Results Correlate? C->G D Optimize Incubation Time H Interference Mitigated? D->H E Formulate with BSA E->H F->C No J Identify Artifact F->J Yes G->D No I Data is Valid G->I Yes H->J No, Re-evaluate K Refine Protocol H->K Yes

Caption: Workflow for troubleshooting this compound interference in cell viability assays.

Diagram 2: Potential Mechanisms of this compound Interference

G cluster_0 This compound Properties cluster_1 Cellular Effects cluster_2 Assay Interference A Surfactant Activity C Membrane Disruption A->C H Fluorescence Artifacts A->H B K+ Channel Opener D Altered Ion Homeostasis B->D E Mitochondrial Dysfunction C->E F False Cytotoxicity (LDH, PI) C->F I Erroneous Ion Channel Activity D->I G Altered Metabolic Readouts (MTT) E->G

Caption: Mechanisms by which this compound can interfere with biological assays.

References

Technical Support Center: Potassium Decanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from potassium decanoate (B1226879).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized potassium decanoate?

A1: Common impurities in this compound can include unreacted starting materials such as decanoic acid and potassium hydroxide (B78521) or potassium bicarbonate. Other potential impurities are residual solvents (e.g., ethanol, methanol (B129727), water), byproducts from side reactions, and other fatty acid salts if the starting decanoic acid was not pure. Free fatty acids and unsaponifiable matter are also common in fatty acid salts.

Q2: What is the most common and straightforward method for purifying this compound?

A2: Recrystallization is the most widely cited method for purifying this compound. It is an effective technique for removing a wide range of impurities. Recrystallization from methanol has been shown to yield high-purity this compound (>98%).[1] The principle of this method relies on the difference in solubility of this compound and its impurities in a given solvent at different temperatures.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at lower temperatures.[2] Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be filtered off from the hot solution).[2] For this compound, which is a salt of a carboxylic acid, polar solvents are generally good candidates.[3] Methanol is a commonly used and effective solvent.[1] Ethanol-water mixtures can also be considered, as they are used in its synthesis.[1]

Q4: My recrystallization attempt resulted in a poor yield. What are the possible reasons?

A4: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and may trap impurities.

  • Incomplete precipitation: The cooling time may have been insufficient, or the final temperature was not low enough to maximize crystal formation.

  • Premature crystallization: If the solution cools too much during hot filtration to remove insoluble impurities, the product may crystallize on the filter paper.

Q5: Can I use other purification methods besides recrystallization?

A5: Yes, other purification techniques can be employed, especially for specific types of impurities:

  • Liquid-Liquid Extraction: This method is useful for separating compounds based on their differential solubilities in two immiscible liquid phases. For instance, to remove non-polar impurities, you could dissolve the this compound in water and extract the impurities with a non-polar organic solvent.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. While less common for bulk purification of simple salts, it can be effective for removing impurities with different polarities.[4]

  • Adsorption: Specific impurities, such as free fatty acids, can sometimes be removed by treating a solution of the product with an adsorbent material.[5][6]

Q6: How can I remove unreacted decanoic acid from my this compound sample?

A6: Unreacted decanoic acid can be removed by washing the crude product with a non-polar organic solvent in which decanoic acid is soluble, but this compound is not. Alternatively, during a liquid-liquid extraction, dissolving the mixture in a suitable solvent system and washing with a mildly basic aqueous solution can help deprotonate the remaining decanoic acid, making it more water-soluble and separating it from a less polar phase containing other impurities. Recrystallization is also an effective method for separating the salt from the free acid.

Q7: How can I assess the purity of my this compound after purification?

A7: Several analytical methods can be used to determine the purity of your final product:

  • Titration: Acid-base titration can be used to quantify the amount of this compound. A non-aqueous titration using a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid is a common method for assaying salts of weak acids.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify the compound and detect the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity with a high degree of accuracy by integrating the signals of the compound against a known internal standard.[9][10][11]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) (after derivatization) can be used to separate and quantify impurities.

Troubleshooting Guides

This section provides detailed experimental protocols and troubleshooting for common issues encountered during the purification of this compound.

Method 1: Recrystallization

Experimental Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol (near its boiling point of 65°C) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for about 30 minutes to an hour.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Oily precipitate forms instead of crystals. The solution may be cooling too rapidly, or the concentration of impurities is too high.Allow the solution to cool more slowly. If the problem persists, consider a preliminary purification step like liquid-liquid extraction to reduce the impurity load before recrystallization.
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated enough.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Seeding the solution with a small crystal of pure this compound can also induce crystallization.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Method 2: Liquid-Liquid Extraction

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in deionized water in a separatory funnel.

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the this compound, while many organic impurities will partition into the organic layer.

  • Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of impurities.

  • Product Recovery: Remove the water from the aqueous solution by evaporation under reduced pressure or by freeze-drying to obtain the purified this compound.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
An emulsion forms between the two layers. Vigorous shaking or the presence of surfactants.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Poor separation of impurities. The chosen organic solvent has a similar polarity to water or does not effectively dissolve the impurities.Try a different organic solvent with a different polarity. Adjusting the pH of the aqueous layer can sometimes improve the partitioning of certain impurities.

Quantitative Data Summary

The following table summarizes the expected purity levels of this compound after applying different purification methods. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (%)Purity After 1st Pass (%)Purity After 2nd Pass (%)Typical Yield (%)Notes
Recrystallization (Methanol) 90>98>99.570-90Highly effective for removing a broad range of impurities.[1]
Liquid-Liquid Extraction 9095-97N/A85-95Best for removing impurities with significantly different polarity.
Column Chromatography 90>99N/A50-80Can achieve very high purity but is less practical for large quantities.

Visualizations

Below are diagrams illustrating the experimental workflow for the purification of this compound and a troubleshooting decision tree.

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Liquid-Liquid Extraction Workflow dissolve Dissolve Crude Product in Hot Methanol hot_filter Hot Filtration (if needed) dissolve->hot_filter Insolubles Present cool Cool to Crystallize dissolve->cool No Insolubles hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Methanol vacuum_filter->wash dry Dry Crystals wash->dry dissolve_aq Dissolve Crude Product in Water add_organic Add Organic Solvent dissolve_aq->add_organic shake_vent Shake and Vent add_organic->shake_vent separate Separate Layers shake_vent->separate collect_aq Collect Aqueous Layer separate->collect_aq recover Recover Product collect_aq->recover

Caption: Experimental workflows for recrystallization and liquid-liquid extraction.

troubleshooting_workflow start Start: Impure this compound check_impurities Identify Nature of Impurities (e.g., solid, colored, oily) start->check_impurities recrystallize Perform Recrystallization check_impurities->recrystallize Solid Impurities extraction Perform Liquid-Liquid Extraction check_impurities->extraction Oily/Non-polar Impurities charcoal Use Activated Charcoal during Recrystallization check_impurities->charcoal Colored Impurities purity_check Assess Purity (e.g., NMR, Titration) recrystallize->purity_check extraction->purity_check charcoal->recrystallize pure_product End: Pure this compound purity_check->pure_product Purity >98% repurify Re-purify or Use Alternative Method purity_check->repurify Purity <98% repurify->check_impurities

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

A Comparative Analysis of Potassium Decanoate and Sodium Decanoate as Surfactants for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Potassium decanoate (B1226879) and sodium decanoate, the potassium and sodium salts of decanoic acid respectively, are anionic surfactants with significant potential in pharmaceutical formulations, particularly as permeation enhancers. Their ability to modulate intestinal tight junctions makes them valuable candidates for improving the oral bioavailability of poorly absorbed drugs. This guide provides a comparative analysis of their physicochemical properties, surfactant performance, and biological effects, supported by available experimental data, to aid researchers in selecting the appropriate surfactant for their specific drug delivery applications.

Physicochemical Properties: A Tale of Two Cations

While both surfactants share the same hydrophobic decanoate tail, the difference in their counterion—potassium versus sodium—leads to subtle but potentially significant variations in their physical and chemical characteristics.

PropertyPotassium DecanoateSodium Decanoate
Molecular Formula C₁₀H₁₉KO₂C₁₀H₁₉NaO₂
Molecular Weight 210.35 g/mol 194.25 g/mol
Appearance White solid powderWhite to off-white powder[1]
Critical Micelle Concentration (CMC) 90 mM86 mM[2]

Surfactant Performance: A Look at Micellization and Surface Activity

The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, indicating the concentration at which self-assembly into micelles occurs. The CMC values for this compound and sodium decanoate are remarkably similar, suggesting comparable efficiencies in forming these nano-sized aggregates crucial for solubilizing hydrophobic drugs.

Biological Effects: Modulating Intestinal Permeability

Both potassium and sodium decanoate are recognized for their ability to enhance the absorption of drugs across the intestinal epithelium by modulating the permeability of tight junctions. However, the extent of available research on their specific mechanisms of action differs.

The Role of Sodium Decanoate in Tight Junction Modulation

Sodium decanoate has been shown to improve the intestinal barrier function by influencing the expression of key tight junction proteins. Research indicates that sodium decanoate can upregulate the expression of claudin-1, claudin-3, and occludin in intestinal epithelial cells[3]. This effect is mediated, at least in part, through the activation of G protein-coupled receptor 43 (GPR43)[4].

The proposed signaling pathway for sodium decanoate's action on tight junctions is as follows:

GPR43_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sodium Decanoate Sodium Decanoate GPR43 GPR43 Sodium Decanoate->GPR43 Binds to G_protein G-protein GPR43->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces PKC Protein Kinase C (PKC) Ca_release->PKC Activates TJ_Modulation Tight Junction Protein Modulation (Claudin-1, Claudin-3, Occludin) PKC->TJ_Modulation Leads to

Figure 1. Proposed signaling pathway for sodium decanoate-mediated tight junction modulation via GPR43 activation.

Furthermore, studies using sodium caprate (the common name for sodium decanoate) have demonstrated its ability to reversibly decrease transepithelial electrical resistance (TEER) and increase paracellular permeability. This effect is not associated with a decrease in the expression of tight junction-related proteins, suggesting a mechanism involving the physical disruption and reorganization of tight junction complexes[5].

This compound and Tight Junctions

While it is expected that this compound also modulates tight junctions, detailed studies elucidating its specific signaling pathways and comparative efficacy to sodium decanoate are not as readily available. Further research is needed to determine if it also interacts with GPR43 or utilizes a different mechanism to influence intestinal permeability.

Cytotoxicity Profile: A Critical Consideration for Drug Development

The potential for surfactants to cause cellular toxicity is a critical factor in their application as pharmaceutical excipients.

Cytotoxicity of Sodium Decanoate

Studies on Caco-2 cell monolayers have shown that high concentrations of sodium caprate (0.5% w/v) can be significantly cytotoxic to the plasma membrane[6]. At this concentration, it was also observed to cause severe nuclear membrane damage. However, at a concentration of 0.5% (w/v), it did not show any damaging effect on lysosomal membranes.

Cytotoxicity of this compound

Direct experimental data on the cytotoxicity of this compound on Caco-2 cells is not extensively available in the public domain. A comparative in-vitro cytotoxicity study is warranted to fully assess its safety profile relative to sodium decanoate.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by various methods, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. The general principle involves measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the measured property is observed corresponds to the CMC.

CMC_Determination_Workflow A Prepare Surfactant Solutions of Varying Concentrations B Measure Physical Property (e.g., Surface Tension, Conductivity) A->B C Plot Measured Property vs. Surfactant Concentration B->C D Identify Inflection Point in the Plot C->D E Concentration at Inflection Point = CMC D->E

Figure 2. General workflow for the experimental determination of the Critical Micelle Concentration (CMC) of a surfactant.
Surface Tension Measurement using the Du Noüy Ring Method

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid.

Protocol:

  • Preparation: A clean platinum-iridium ring is attached to a sensitive balance. The liquid sample is placed in a vessel on a movable platform.

  • Measurement: The ring is immersed into the liquid and then slowly pulled out. As the ring is withdrawn, it brings a lamella of the liquid with it.

  • Force Measurement: The force required to pull the ring from the liquid surface is measured by the tensiometer. The maximum force just before the lamella breaks is recorded.

  • Calculation: The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor.

Cytotoxicity Assessment using the MTT Assay on Caco-2 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Caco-2 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow to form a confluent monolayer.

  • Treatment: The cell monolayers are then treated with various concentrations of the surfactant (e.g., this compound or sodium decanoate) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial dehydrogenases of viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion and Future Directions

Both this compound and sodium decanoate are promising surfactants for enhancing drug delivery. Their similar CMCs suggest comparable micelle-forming capabilities. Sodium decanoate has been more extensively studied, with its mechanism of action on tight junctions partially elucidated through the GPR43 signaling pathway.

However, a significant data gap exists for this compound, particularly concerning its cytotoxicity on relevant cell lines like Caco-2 and its specific molecular mechanisms for modulating tight junctions. Direct comparative studies on surface tension are also needed for a complete performance evaluation.

Future research should focus on head-to-head comparative studies of these two surfactants to provide a clearer understanding of their relative efficacy and safety profiles. Such data will be invaluable for drug development professionals in making informed decisions for the formulation of next-generation oral drug delivery systems.

References

A Comparative Guide to Micelle Formation: Potassium Decanoate vs. Other Potassium Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the micellar properties of potassium decanoate (B1226879) and other potassium carboxylates, including potassium octanoate (B1194180) and potassium dodecanoate (B1226587). The information presented is supported by experimental data to assist researchers in selecting the appropriate surfactant for their specific applications, such as in drug delivery and formulation development.

Introduction to Micelle Formation

Potassium carboxylates are anionic surfactants that self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic alkyl chains of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic carboxylate head groups remain exposed to the aqueous environment. The CMC is a critical parameter as it marks the onset of micelle formation, which is accompanied by significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.

The structure of the potassium carboxylate, particularly the length of the alkyl chain, plays a crucial role in its micellization behavior. Generally, as the length of the hydrophobic tail increases, the surfactant becomes less soluble in water, leading to a lower CMC. This is because the entropic gain from releasing ordered water molecules around the longer hydrophobic chains is greater, thus favoring micelle formation at lower concentrations.

Comparison of Micellar Properties

The following tables summarize the key properties of potassium octanoate, potassium decanoate, and potassium dodecanoate related to micelle formation. The data has been compiled from various sources and normalized where possible for comparative purposes. It is important to note that absolute values can vary depending on the experimental conditions such as temperature, pressure, and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of Potassium Carboxylates
SurfactantChemical FormulaAlkyl Chain LengthCMC (mM) at 25°C
Potassium OctanoateC₇H₁₅COOK8~300-400
This compoundC₉H₁₉COOK10~80-100
Potassium DodecanoateC₁₁H₂₃COOK12~20-26[1]

Key Observation: As the alkyl chain length increases from 8 to 12 carbons, the CMC decreases significantly. This trend is a direct consequence of the increased hydrophobicity of the surfactant molecule.

Table 2: Aggregation Number (N_agg) of Potassium Carboxylate Micelles
SurfactantAlkyl Chain LengthAggregation Number (N_agg)
Potassium Octanoate820 - 30
This compound1030 - 50
Potassium Dodecanoate1250 - 70

Key Observation: The aggregation number, which represents the average number of surfactant molecules in a micelle, generally increases with the length of the alkyl chain. Longer chains can pack more efficiently into the micellar core, leading to the formation of larger micelles.

Table 3: Thermodynamics of Micellization for Potassium Carboxylates
SurfactantΔG°_mic (kJ/mol)ΔH°_mic (kJ/mol)TΔS°_mic (kJ/mol)
Potassium Octanoate~ -15 to -20Positive (Endothermic)Positive
This compound~ -20 to -25Positive (Endothermic)Positive
Potassium Dodecanoate~ -25 to -30Positive (Endothermic)Positive

Key Observation:

  • Gibbs Free Energy (ΔG°_mic): The standard Gibbs free energy of micellization is negative for all the carboxylates, indicating that micelle formation is a spontaneous process.[2] The value becomes more negative as the alkyl chain length increases, signifying a greater thermodynamic driving force for micellization.

  • Enthalpy (ΔH°_mic): The enthalpy of micellization for potassium carboxylates is typically positive (endothermic) at room temperature.[2] This suggests that the process requires energy, primarily to break the structured water molecules around the hydrophobic tails.

  • Entropy (TΔS°_mic): The entropy term is positive and is the main driving force for micellization.[2] This positive entropy change arises from the release of ordered water molecules from the hydrocarbon chains into the bulk water, leading to an overall increase in the disorder of the system.

Logical Relationship of Chain Length and Micelle Formation

The relationship between the alkyl chain length of potassium carboxylates and their micellar properties can be visualized as a clear trend. An increase in the number of carbon atoms in the hydrophobic tail leads to a logarithmic decrease in the CMC and a general increase in the aggregation number. This relationship is fundamental to understanding and predicting the self-assembly behavior of surfactants.

G cluster_0 Surfactant Property cluster_1 Micellar Properties Increase in Alkyl Chain Length (C8 -> C10 -> C12) Increase in Alkyl Chain Length (C8 -> C10 -> C12) Increased Hydrophobicity Increased Hydrophobicity Increase in Alkyl Chain Length (C8 -> C10 -> C12)->Increased Hydrophobicity Leads to Decreased CMC (Logarithmic) Decreased CMC (Logarithmic) Increased Hydrophobicity->Decreased CMC (Logarithmic) Results in Increased Aggregation Number Increased Aggregation Number Increased Hydrophobicity->Increased Aggregation Number Favors More Negative ΔG°_mic More Negative ΔG°_mic Increased Hydrophobicity->More Negative ΔG°_mic Causes

Caption: Relationship between alkyl chain length and micellar properties.

Experimental Protocols

Accurate determination of micellar properties is crucial for research and development. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like potassium carboxylates. The conductivity of the solution is measured as a function of surfactant concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity is lower because the newly added surfactants form micelles, which have a lower mobility than the individual ions.[3][4]

Experimental Workflow:

G A Prepare a stock solution of the potassium carboxylate B Prepare a series of dilutions of the stock solution A->B D Measure the conductivity of each dilution at a constant temperature B->D C Calibrate the conductivity meter with a standard KCl solution C->D E Plot conductivity vs. surfactant concentration D->E F Identify the intersection of the two linear portions of the plot E->F G The concentration at the intersection is the CMC F->G

Caption: Workflow for CMC determination by conductometry.

Detailed Steps:

  • Solution Preparation: Prepare a concentrated stock solution of the potassium carboxylate in deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

  • Instrumentation: Calibrate a conductivity meter using a standard potassium chloride solution of known conductivity. Ensure the temperature of the sample cell is maintained constant using a water bath.

  • Measurement: Measure the conductivity of each diluted solution. Allow the reading to stabilize before recording.

  • Data Analysis: Plot the measured conductivity (κ) as a function of the surfactant concentration (C). The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Determination of CMC by Surface Tensiometry

This technique measures the surface tension of the surfactant solution at various concentrations. Surfactant molecules accumulate at the air-water interface, reducing the surface tension. As the concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant minimum value because any additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.[5][6]

Experimental Workflow:

G A Prepare a series of surfactant solutions of varying concentrations C Measure the surface tension of each solution at a constant temperature A->C B Calibrate the surface tensiometer (e.g., with deionized water) B->C D Plot surface tension vs. the logarithm of surfactant concentration C->D E Identify the point of inflection in the plot D->E F The concentration at the inflection point is the CMC E->F

Caption: Workflow for CMC determination by surface tensiometry.

Detailed Steps:

  • Solution Preparation: Prepare a range of surfactant solutions with concentrations spanning the expected CMC.

  • Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the instrument is calibrated and the temperature is controlled.

  • Measurement: Measure the surface tension of each solution. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C). The point at which the slope of the curve changes sharply indicates the CMC.

Determination of Micelle Aggregation Number by Light Scattering

Dynamic Light Scattering (DLS) is a common technique used to determine the size of micelles, from which the aggregation number can be estimated. DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles. The Stokes-Einstein equation is then used to relate the diffusion coefficient of the micelles to their hydrodynamic radius.[7]

Experimental Workflow:

G A Prepare surfactant solutions at concentrations above the CMC B Filter the solutions to remove dust particles A->B C Place the sample in the light scattering instrument B->C D Measure the scattered light intensity fluctuations at a constant temperature C->D E Calculate the diffusion coefficient and hydrodynamic radius D->E F Estimate the micelle volume and aggregation number E->F

Caption: Workflow for micelle size determination by DLS.

Detailed Steps:

  • Sample Preparation: Prepare solutions of the potassium carboxylate at concentrations significantly above the CMC. Filter the solutions through a microporous filter to remove any dust or large aggregates.

  • Instrumentation: Use a dynamic light scattering instrument. Set the laser wavelength and scattering angle. Ensure the sample is thermostated.

  • Measurement: Place the filtered sample in a clean cuvette and perform the DLS measurement. The instrument's software will typically perform an autocorrelation analysis of the scattered light intensity fluctuations.

  • Data Analysis: The software calculates the translational diffusion coefficient (D) of the micelles. The hydrodynamic radius (R_h) is then determined using the Stokes-Einstein equation: R_h = k_B T / (6πηD), where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The aggregation number can be estimated from the hydrodynamic volume of the micelle and the volume of a single surfactant molecule.

Conclusion

The choice of a potassium carboxylate for a specific application depends on the desired properties of the resulting micelles. This compound represents a balance between the more soluble, higher-CMC potassium octanoate and the less soluble, lower-CMC potassium dodecanoate. Its intermediate chain length results in micelles with moderate size and stability. For applications requiring micelle formation at lower concentrations, longer-chain carboxylates like potassium dodecanoate are more suitable. Conversely, for systems where higher surfactant concentrations are permissible or desired before micellization occurs, shorter-chain options like potassium octanoate may be preferred. The provided experimental protocols offer a reliable framework for researchers to characterize and compare these surfactants in their own laboratories.

References

A Comparative Guide to Analytical Methods for the Quantification of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of potassium decanoate (B1226879), a potassium salt of the medium-chain fatty acid decanoic acid, is critical in various stages of drug development and manufacturing. Its role as an excipient, particularly as a permeation enhancer, necessitates robust and reliable analytical methods to ensure product quality and performance. This guide provides an objective comparison of various analytical techniques for the quantification of potassium decanoate, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

MethodPrincipleSample PreparationCommon DetectorKey AdvantagesKey Disadvantages
Titration Neutralization reaction between the basic decanoate and a standard acid.Simple dissolution in a suitable solvent.Potentiometric or colorimetric indicator.Cost-effective, simple, and provides high accuracy and precision for bulk material.Not suitable for complex matrices or trace-level analysis; lower specificity.
Gas Chromatography (GC) Separation of volatile or semi-volatile compounds based on their partitioning between a stationary and a mobile phase.Derivatization to a more volatile form (e.g., methyl ester) is typically required.Flame Ionization Detector (FID) or Mass Spectrometry (MS).High resolution and sensitivity; well-established for fatty acid analysis.Derivatization step can be time-consuming and introduce variability.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a stationary and a liquid mobile phase.Simple dissolution; derivatization can be used to enhance detection.UV/Vis, Refractive Index (RI), or Mass Spectrometry (MS).Versatile, high throughput, and can be used for a wide range of compounds without derivatization.Lower sensitivity for underivatized fatty acids with UV detection.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion exchanger.Simple dissolution and dilution.Conductivity Detector.Excellent for quantifying the potassium cation; can be used for simultaneous analysis of other ions.Indirectly quantifies the decanoate moiety by measuring the counter-ion.
Capillary Electrophoresis (CE) Separation of charged molecules in an electrolyte solution under the influence of an electric field.Simple dissolution and filtration.UV/Vis or Conductivity Detector.High separation efficiency, low sample and reagent consumption, and short analysis times.Can have lower reproducibility compared to HPLC; lower sensitivity for some applications.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of this compound and analogous fatty acid salts using the described methods. The data presented is a compilation from various studies and should be considered as a general guide. Method validation is essential for specific applications.

Table 1: Titration
ParameterTypical Performance
Linearity (R²) ≥ 0.999[1][2]
Accuracy (% Recovery) 98.0 - 102.0%[1][2]
Precision (RSD) ≤ 2%[1][2]
Limit of Detection (LOD) Not applicable for bulk assay
Limit of Quantification (LOQ) Not applicable for bulk assay
Table 2: Gas Chromatography (GC-FID)

Data is often for the derivatized decanoic acid (e.g., methyl decanoate).

ParameterTypical Performance
Linearity (R²) > 0.99[3]
Accuracy (% Recovery) 95 - 117%[3]
Precision (RSD) < 3%[3]
Limit of Detection (LOD) 1 - 30 µg/L (for fatty acid methyl esters)[3]
Limit of Quantification (LOQ) 0.003 - 0.72 µg/L (for fatty acid methyl esters)[3]
Table 3: High-Performance Liquid Chromatography (HPLC-UV/Vis)

Performance can vary significantly based on the need for derivatization.

ParameterTypical Performance (for related potassium salts)
Linearity (R²) > 0.999[4][5]
Accuracy (% Recovery) 98.0 - 102.0%[4]
Precision (RSD) < 2%[4]
Limit of Detection (LOD) ~0.5 µg/mL[6]
Limit of Quantification (LOQ) ~1.5 µg/mL[6]
Table 4: Ion Chromatography (IC)

Primarily for the quantification of the potassium ion.

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 95 - 105%
Precision (RSD) < 5%
Limit of Detection (LOD) 20 - 60 µg/L[7]
Limit of Quantification (LOQ) 80 - 240 µg/L[7]
Table 5: Capillary Electrophoresis (CE)

Data is for short-chain fatty acids, which are analogous to decanoic acid.

ParameterTypical Performance
Linearity (R²) > 0.98[8]
Accuracy (% Recovery) 74.1 - 109.8%[8]
Precision (RSD) < 10%[8]
Limit of Detection (LOD) 0.03 - 0.13 mM[8]
Limit of Quantification (LOQ) 0.09 - 0.43 mM[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound.

Non-Aqueous Titration

This method is suitable for the assay of bulk this compound.

  • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Titrant: Use a standardized 0.1 M solution of perchloric acid in glacial acetic acid.

  • Endpoint Detection: A potentiometric endpoint is determined using a suitable electrode system. Alternatively, a visual endpoint can be determined using a crystal violet indicator, titrating to a blue-green endpoint.[1]

  • Calculation: The amount of this compound is calculated from the volume of titrant consumed.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Potassium Decanoate dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with 0.1 M Perchloric Acid dissolve->titrate endpoint Detect Endpoint (Potentiometric/Visual) titrate->endpoint calculate Calculate Purity endpoint->calculate

Titration Workflow
Gas Chromatography (GC-FID)

This method requires derivatization to convert the non-volatile this compound into a volatile derivative.

  • Sample Preparation (Derivatization):

    • Accurately weigh a sample containing this compound.

    • Acidify the sample to convert this compound to decanoic acid.

    • Extract the decanoic acid with an organic solvent.

    • Evaporate the solvent and add a derivatizing agent (e.g., BF₃-methanol or diazomethane) to form the fatty acid methyl ester (FAME).[3]

  • GC-FID Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-FFAP).[9]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the FAMEs.

    • Detector Temperature: 260 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: The concentration of methyl decanoate is determined by comparing its peak area to that of a calibration curve prepared from a certified reference standard.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis weigh Weigh Sample acidify Acidify to Decanoic Acid weigh->acidify extract Extract with Organic Solvent acidify->extract derivatize Derivatize to FAME extract->derivatize inject Inject into GC derivatize->inject separate Separate on Capillary Column inject->separate detect Detect by FID separate->detect quantify Quantify using Calibration Curve detect->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separate on Reversed-Phase Column inject->separate detect Detect by UV/Vis separate->detect quantify Quantify using Calibration Curve detect->quantify

References

Characterization of Potassium Decanoate Micelles: A Comparative Guide Using Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potassium decanoate (B1226879) micelles with commonly used alternatives, focusing on their characterization by light scattering techniques. The information presented herein is intended to assist researchers in selecting the appropriate surfactant system for their specific applications, particularly in drug delivery and formulation development.

Introduction to Micellar Systems and Light Scattering

Surfactants, such as potassium decanoate, are amphiphilic molecules that, above a certain concentration in a solvent, self-assemble into organized structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC). Micelles typically consist of a hydrophobic core, formed by the surfactant's nonpolar tails, and a hydrophilic shell, composed of the polar head groups, which is in contact with the aqueous environment. This unique structure allows micelles to encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.

Dynamic Light Scattering (DLS) is a non-invasive optical technique extensively used to characterize the size and size distribution of nanoparticles, including micelles, in a solution. DLS measures the intensity fluctuations of scattered light caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which, in turn, is used to calculate the hydrodynamic radius (R h) of the micelles via the Stokes-Einstein equation. Static Light Scattering (SLS) can also be employed to determine the weight-average molecular weight of the micelles, from which the aggregation number (the number of surfactant molecules per micelle) can be derived.

Comparative Analysis of Micellar Properties

This section compares the key physicochemical properties of this compound micelles with three widely used surfactants: Sodium Dodecyl Sulfate (SDS), an anionic surfactant; Cetyltrimethylammonium Bromide (CTAB), a cationic surfactant; and Triton X-100, a non-ionic surfactant. The data presented has been compiled from various scientific sources.

Note on this compound Data: Direct experimental data for the hydrodynamic radius of this compound micelles determined by DLS is limited in publicly available literature. Therefore, data for sodium decanoate, a closely related C10 fatty acid salt, is used as a reasonable proxy and is noted accordingly. The properties of potassium and sodium salts of the same fatty acid are generally very similar in aqueous solution.

PropertyThis compound (as Sodium Decanoate)Sodium Dodecyl Sulfate (SDS)Cetyltrimethylammonium Bromide (CTAB)Triton X-100
Chemical Structure CH₃(CH₂)₈COO⁻K⁺CH₃(CH₂)₁₁SO₄⁻Na⁺CH₃(CH₂)₁₅N(CH₃)₃⁺Br⁻t-Oct-C₆H₄-(OCH₂CH₂)ₓOH (x≈9.5)
Critical Micelle Concentration (CMC) (mM) ~868.20.920.24
Aggregation Number (N) ~3460 - 10060 - 130100 - 155
Hydrodynamic Radius (Rₕ) (nm) by DLS Estimated ~2-3*2 - 33 - 54 - 5
Charge AnionicAnionicCationicNon-ionic
  • Based on typical sizes of other fatty acid salt micelles and being slightly smaller than SDS (a C12 derivative).

Experimental Protocol: Characterization of Micelles using Dynamic Light Scattering

This section outlines a detailed methodology for the characterization of surfactant micelles using Dynamic Light Scattering.

Materials and Equipment
  • Surfactant (e.g., this compound)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Dynamic Light Scattering (DLS) instrument with a temperature-controlled sample holder

  • Low-volume disposable or quartz cuvettes

  • Syringe filters (0.22 µm pore size)

  • Precision balance

  • Volumetric flasks and pipettes

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in high-purity water. For example, to prepare a 200 mM stock solution of this compound (Molar Mass: 210.35 g/mol ), dissolve 4.207 g of this compound in water and bring the final volume to 100 mL in a volumetric flask.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected Critical Micelle Concentration (CMC). For this compound, a range from 1 mM to 150 mM would be appropriate.

  • Filtration: Filter each sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any particulate contaminants that could interfere with the light scattering measurements.

  • Equilibration: Allow the samples to equilibrate at the desired measurement temperature within the DLS instrument for at least 10-15 minutes before analysis. This ensures thermal stability and minimizes temperature gradients.

DLS Measurement
  • Instrument Setup: Set the measurement parameters on the DLS instrument. This typically includes the laser wavelength, scattering angle (often 90° or 173° for backscatter detection), and the temperature. For micelle characterization, a temperature of 25°C is commonly used.

  • Data Acquisition: For each concentration, perform multiple measurements (e.g., 3-5 runs of 10-20 seconds each) to ensure reproducibility. The instrument's software will record the intensity correlation function.

  • Data Analysis:

    • Hydrodynamic Radius (Rₕ): The software analyzes the correlation function to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius is then calculated using the Stokes-Einstein equation: Rₕ = (kₛT) / (6πηD) where kₛ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • Critical Micelle Concentration (CMC) Determination: Plot the scattering intensity (or count rate) as a function of surfactant concentration. A distinct break in the slope of the plot indicates the onset of micelle formation, and the concentration at this inflection point is the CMC. Below the CMC, the scattering intensity will be low and relatively constant, similar to that of the pure solvent. Above the CMC, the intensity will increase linearly with concentration due to the presence of micelles.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the characterization of surfactant micelles using light scattering.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep1 Prepare Surfactant Stock Solution prep2 Perform Serial Dilutions prep1->prep2 prep3 Filter Samples (0.22 µm) prep2->prep3 meas1 Equilibrate Sample in DLS Instrument prep3->meas1 meas2 Acquire Scattering Data meas1->meas2 an1 Calculate Hydrodynamic Radius (Rₕ) meas2->an1 an2 Plot Intensity vs. Concentration meas2->an2 an3 Determine Critical Micelle Concentration (CMC) an2->an3

Experimental workflow for micelle characterization.

Conclusion

The choice of surfactant for a particular application depends on a variety of factors, including the desired micelle size, charge, and the chemical nature of the molecule to be encapsulated. This compound, being a fatty acid salt, offers a biocompatible and biodegradable option. Its micellar properties, as inferred from its sodium salt, are comparable to those of the widely used anionic surfactant SDS, though with a significantly higher CMC. This higher CMC may be advantageous in applications where dilution below the CMC is a concern, as it would require a greater dilution factor for the micelles to dissociate. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers working on the formulation and characterization of micellar systems for drug delivery and other applications.

A Comparative Analysis of the Antimicrobial Activity of Potassium Decanoate and Other Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of potassium decanoate (B1226879) against other salt-based antimicrobial agents, supported by experimental data. Detailed methodologies for key experiments are presented, alongside visual representations of critical pathways and workflows to facilitate a deeper understanding of their mechanisms of action.

Introduction

The escalating threat of antimicrobial resistance has intensified the search for novel antimicrobial agents. Fatty acid salts, such as potassium decanoate, have garnered significant interest due to their broad-spectrum activity and low propensity for inducing resistance.[1] This document aims to collate and present data comparing the antimicrobial efficacy of this compound with other fatty acid salts and conventional antimicrobial salts.

The primary mechanism of action for fatty acids and their salts involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death.[1][2] Their effectiveness is influenced by factors such as carbon chain length, degree of saturation, and concentration.[1]

Performance Comparison: this compound vs. Other Salts

The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[2] The following tables summarize the available quantitative data comparing this compound with other salts against various microorganisms.

Table 1: Antibacterial Activity of Saturated Fatty Acid Potassium Salts against Bacillus subtilis
CompoundCarbon Chain LengthLog Reduction after 10 minLog Reduction after 180 min
Potassium Caproate (C6K)C6IneffectiveIneffective
Potassium Caprylate (C8K)C8-~4.0
This compound (C10K) C10 -~5.0
Potassium Laurate (C12K)C12~5.0-
Potassium Myristate (C14K)C14-~4.0

Data sourced from a study on the antibacterial activity of saturated fatty acid salts.[3]

Table 2: Antifungal Activity of Saturated Fatty Acid Potassium Salts against Rhizopus oryzae
CompoundCarbon Chain LengthLog Reduction after 10 min
This compound (C10K) C10 ~2.0
Potassium Laurate (C12K)C12~4.0

Data sourced from a study on the antifungal activity of saturated fatty acid salts.[3]

Table 3: Antibacterial Activity of Various Potassium Salts against Streptococcus mutans
CompoundCarbon Chain LengthMinimum Inhibitory Concentration (MIC) (mM)
Potassium Caprylate (C8K)C8-
This compound (C10K) C10 -
Potassium Laurate (C12K)C1221.9
Potassium Myristate (C14K)C14-
Potassium Oleate (C18:1K)C18:1-
Potassium Linoleate (C18:2K)C18:25.5
Potassium Linolenate (C18:3K)C18:35.5

At a concentration of 175 mM, this compound (C10K) resulted in a 7-log unit reduction of S. mutans after a 10-minute incubation.[4]

Table 4: General Comparison of Inhibitory Effects of Aliphatic and Aromatic Carboxylic Acid Salts
Salt TypeGeneral Inhibitory Effect Ranking (by anion)General Cation Comparison
Aliphatic SaltsButanoic > Hexanoic > Octanoic > DecanoicSodium salts > Potassium salts (p≤0.05)
Aromatic SaltsBenzoic > Gallic > CaffeicSodium salts > Potassium salts (p≤0.05)

This table provides a general trend observed in a study comparing sodium and potassium salts of various carboxylic acids.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antimicrobial activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method to establish the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Preparation of Antimicrobial Stock Solutions:

    • Weigh a precise amount of the fatty acid salt.

    • Dissolve in an appropriate solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL).[1]

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.[1]

    • Store at -20°C in aliquots to prevent repeated freeze-thaw cycles.[1]

  • Broth Microdilution Assay:

    • Prepare a 96-well microtiter plate.

    • Dispense culture broth into all wells.

    • Perform a two-fold serial dilution of the antimicrobial stock solution across the wells.[1]

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).[1]

    • Prepare a standardized microbial inoculum and add it to each well (except the negative control).

    • Incubate the plate at the appropriate temperature and duration (e.g., 16-20 hours).[1]

    • The MIC is determined as the lowest concentration where no visible turbidity is observed.[1]

Time-Kill Assay

This assay measures the rate at which an antimicrobial agent kills a microorganism over time.

  • Procedure:

    • Prepare tubes containing culture broth with varying concentrations of the antimicrobial agent.

    • Inoculate each tube with a standardized microbial suspension.

    • Incubate the tubes under appropriate conditions.

    • At predetermined time points (e.g., 0, 10, 60, 180 minutes), withdraw an aliquot from each tube.[3]

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar (B569324) plates and incubate.

    • Count the number of colony-forming units (CFU) to determine the viable microbial count at each time point.[1]

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Fatty acid salts primarily exert their antimicrobial effects through the disruption of the cell membrane and interference with cellular processes.[2]

cluster_0 This compound Action Fatty Acid Salt Fatty Acid Salt Bacterial Cell Membrane Bacterial Cell Membrane Fatty Acid Salt->Bacterial Cell Membrane Inserts into Metabolic Inhibition Metabolic Inhibition Fatty Acid Salt->Metabolic Inhibition Inhibits Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leads to Leakage Leakage Membrane Disruption->Leakage Causes Cell Death Cell Death Leakage->Cell Death Metabolic Inhibition->Cell Death

Caption: Mechanism of fatty acid salt antimicrobial action.

Experimental Workflow

The general workflow for evaluating the antimicrobial activity of a compound is as follows:

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution MIC Assay MIC Assay Prepare Stock Solution->MIC Assay Time-Kill Assay Time-Kill Assay MIC Assay->Time-Kill Assay Data Analysis Data Analysis Time-Kill Assay->Data Analysis End End Data Analysis->End

Caption: Overall experimental workflow for antimicrobial testing.

References

validation of experimental results using Potassium decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Potassium Decanoate's performance against other alternatives, supported by experimental data. This document details the methodologies for key experiments and visualizes complex biological interactions to aid in the validation of experimental results.

This compound, the potassium salt of decanoic acid, is a medium-chain fatty acid that has garnered significant interest in the scientific community for its diverse biological activities. This guide explores its validated effects, particularly in the context of oncological research, and compares its performance with relevant alternatives.

Performance Comparison

The biological activity of this compound is primarily attributed to decanoic acid. The following tables summarize quantitative data from various studies, offering a comparative perspective against other medium-chain fatty acids and a known c-Met inhibitor.

CompoundAssay TypeTarget Cell LineIC50 / Effect ConcentrationReference
Decanoic Acid Cell Viability (MTT Assay)Huh-7 (HCC)~1 mM[1]
Decanoic Acid c-Met PhosphorylationSNU-449 (HCC)Inhibition at 0.5-1 mM[1]
Lauric Acid (C12)Cell ViabilityCaco-2 (Colon)Not specified[1]
Caprylic Acid (C8)Antimicrobial (MIC)S. aureusNot specified[2]
Decanoic Acid Antimicrobial (MIC)S. aureusPotent activity[2]
Crizotinibc-Met Kinase InhibitionVariousLow nM range[3][4]

Note: HCC stands for Hepatocellular Carcinoma. IC50 is the half maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of this compound.

Cell Viability MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Plate cells (e.g., Huh-7, SNU-449) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of the c-Met receptor, a key step in its activation.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: c-Met Phosphorylation Assay A Hepatocellular Carcinoma (HCC) Cells B Treatment with this compound A->B C HGF Stimulation B->C D Cell Lysis C->D E Western Blot D->E F Detection of p-c-Met E->F

Workflow for assessing c-Met phosphorylation.

G cluster_1 Decanoic Acid's Inhibition of the HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Phosphorylation PI3K_Akt PI3K/Akt Pathway p_cMet->PI3K_Akt MAPK MAPK Pathway p_cMet->MAPK Proliferation Cell Proliferation, Migration, Invasion PI3K_Akt->Proliferation MAPK->Proliferation DA Decanoic Acid DA->p_cMet Inhibits

Inhibition of the c-Met signaling pathway.

Discussion and Alternatives

Experimental evidence strongly suggests that decanoic acid, the active component of this compound, exerts anti-tumor effects in hepatocellular carcinoma by inhibiting the HGF/c-Met signaling cascade.[1][5] This inhibition leads to reduced cell proliferation, migration, and invasion. In addition to its anti-cancer properties, decanoic acid has demonstrated antimicrobial and anti-inflammatory activities.[2][6]

When considering alternatives to this compound, several factors come into play, including the specific application and desired outcome.

  • Sodium Decanoate: As another salt of decanoic acid, Sodium Decanoate is expected to have very similar biological activity. The choice between the potassium and sodium salt may be influenced by formulation requirements, such as solubility and stability, or by considerations of the physiological effects of the respective cations.

  • Other Medium-Chain Fatty Acids (MCFAs): While other MCFAs like caprylic acid (C8) and lauric acid (C12) also exhibit biological activities, the potency and spectrum of these effects can vary. For instance, while all have some antimicrobial properties, the specific efficacy against different microbial strains can differ.[2] In the context of anti-cancer activity, lauric acid has been shown to induce apoptosis in colon cancer cells, but its mechanism may differ from the c-Met inhibition observed with decanoic acid.[1]

  • Targeted c-Met Inhibitors: For research focused specifically on the c-Met pathway, highly potent and selective small molecule inhibitors like Crizotinib represent a different class of alternatives.[3][4] These compounds typically have much lower IC50 values (in the nanomolar range) compared to decanoic acid. However, they are synthetic molecules and may have different off-target effects and toxicity profiles.

References

A Comparative Analysis of Potassium Decanoate Properties Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise data on the physicochemical properties of chemical compounds is paramount. This guide provides a comprehensive cross-reference of the properties of potassium decanoate (B1226879), comparing them with established literature values. The information is presented to facilitate easy comparison and is supported by detailed experimental protocols for key measurements.

Physicochemical Properties of Potassium Decanoate

This compound, also known as potassium caprate, is the potassium salt of decanoic acid. It is utilized in various applications, including as a surfactant and in the formulation of pharmaceuticals. An accurate understanding of its properties is crucial for its effective application.

PropertyReported ValueLiterature Reference
Molecular Formula C₁₀H₁₉KO₂[1][][3][]
Molecular Weight 210.35 g/mol [][3][]
210.355 g/mol [1]
211.36 g/mol [5]
210.35813 g/mol [6]
Melting Point 271 °C (544.15 K)[1]
273.4 °C (546.5 K) (to liquid crystal)[5]
Solubility in Water Very soluble[1]
2.587e+004 mg/L @ 25 °C (estimated)[3][6][7]
Solubility in other solvents Soluble in DMSO[][]
Critical Micelle Concentration (CMC) Varies depending on conditions such as temperature and presence of other electrolytes.[8] A study on mixtures of potassium alkanoates provides comparative CMC data.[9][8][9][10]
Appearance Solid Powder[][]
IUPAC Name potassium;decanoate[][3][5][11]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited.

Determination of Solubility

The solubility of an ionic compound like this compound in a solvent can be determined by the following method:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a container.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient period to ensure the solution is saturated and equilibrium is reached.

  • Separation of Undissolved Solute: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification of Dissolved Solute: Take a known volume of the clear, saturated solution and evaporate the solvent to dryness. The mass of the remaining solid represents the amount of this compound that was dissolved.

  • Calculation: The solubility is then calculated as the mass of the dissolved solute per volume of the solvent (e.g., g/100 mL).[12][13][14]

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, marking the concentration at which micelles begin to form.[8] Several methods can be employed for its determination:

  • Surface Tension Method: This is a primary and widely used technique. The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point. This inflection point corresponds to the CMC.[15][16]

  • Conductivity Method: This method is suitable for ionic surfactants like this compound. The electrical conductivity of the surfactant solutions is measured as a function of concentration. The formation of micelles leads to a change in the mobility of the charge carriers, resulting in a distinct break in the plot of conductivity versus concentration, which indicates the CMC.[17][18][19]

  • Spectroscopic Methods (UV-Vis and Fluorescence): These techniques utilize probe molecules whose spectral properties (e.g., absorbance or fluorescence intensity) are sensitive to the microenvironment. A change in the spectral properties of the probe upon partitioning into the micelles is observed. Plotting the spectral property against the surfactant concentration reveals the CMC.[15][17][20]

Visualizing Experimental Workflows

Diagrams are essential for representing complex experimental workflows and relationships. The following diagram, generated using Graphviz, illustrates the workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_start Start prep_solutions Prepare series of This compound solutions of varying concentrations prep_start->prep_solutions measure_st Measure Surface Tension of each solution prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_inflection Identify inflection point in the plot plot_data->find_inflection analysis_end End determine_cmc Concentration at inflection point = CMC find_inflection->determine_cmc determine_cmc->analysis_end

Workflow for CMC determination via surface tension.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative thermal analysis of potassium decanoate (B1226879) and a series of related potassium n-alkanoates. The data presented is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal behavior of these compounds. The guide summarizes quantitative data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.

Quantitative Thermal Analysis Data

The thermal properties of potassium decanoate and its homologues are characterized by a series of phase transitions. Upon heating, these compounds typically exhibit one or more solid-solid transitions before melting into a liquid crystal phase. Further heating leads to a clearing point where the liquid crystal phase transitions to an isotropic liquid. The thermal stability and decomposition are assessed by TGA.

The following table summarizes the key thermal events for a range of potassium n-alkanoates. All temperatures are reported in Kelvin (K).

Compound NameChain LengthSolid-Solid Transition Onset Temp. (K)Melting to Liquid Crystal Peak Temp. (K)Clearing of Liquid Crystal Peak Temp. (K)Decomposition Onset Temp. (K)
Potassium Acetate (B1210297)C2-577.2-~593 - 823
Potassium PropanoateC3532.4636.9-~713 - 748
Potassium ButanoateC4537.5623.1715.0~713 - 748
Potassium PentanoateC5336.1594.0716.0~713 - 748
Potassium HexanoateC6-563.6723.0~713 - 748
Potassium Heptanoate (B1214049)C7333.7571.0722.0~693
Potassium OctanoateC8332.1554.0714.0~713 - 748
Potassium NonanoateC9335.7549.0709.0~713 - 748
This compound C10 338, 352, 364, 386 546.5 691.5 ~713 - 748
Potassium UndecanoateC11354.6, 410542.5693.0~713 - 748
Potassium DodecanoateC12328.1, 359.2, 365.5, 405.5 538.0 682.0 ~713 - 748
Potassium Stearate (B1226849)C18-513.0--

Note: Data for C3-C12 compounds are primarily sourced from a comprehensive study on potassium n-alkanoates.[1] The decomposition onset for C2-C12 compounds is reported as a range, with significant mass loss not observed below 748 K.[1] Potassium heptanoate has a more specific reported decomposition onset.[2] Data for potassium acetate and stearate are compiled from various sources and may have been determined under different experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key thermal analysis techniques used to characterize potassium carboxylates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions (solid-solid, melting, clearing).

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 1 or equivalent).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the potassium carboxylate salt into an alumina (B75360) (Al₂O₃) or aluminum (Al) crucible.

  • Crucible Sealing: Hermetically seal the crucible to prevent any loss of sample due to sublimation or decomposition.

  • Reference: An empty, hermetically sealed crucible of the same type is used as a reference.

  • Instrument Setup:

    • Place the sample and reference crucibles in the DSC measurement cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected thermal event (e.g., 298 K).

    • Heat the sample at a constant, controlled rate (a typical rate is 10 K/min) to a temperature above the final clearing point (e.g., 773 K).

    • Hold the sample at the final temperature for a few minutes to ensure all transitions are complete.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 K/min). A second heating run may be performed to check for reproducibility and eliminate the effects of the sample's prior thermal history.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature, peak temperature, and enthalpy (by integrating the peak area) for each endothermic (melting, clearing) and exothermic (crystallization) event observed in the thermogram.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the potassium carboxylate salt into a ceramic (e.g., alumina) or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 298 K).

    • Heat the sample at a constant, linear rate (a typical rate is 10 K/min) to a high temperature where complete decomposition is expected (e.g., 873 K or higher).

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.

    • Quantify the percentage of mass loss at each step and the final residual mass.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the comparative thermal analysis process.

G Experimental Workflow for Comparative Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation Potassium_Decanoate This compound DSC Differential Scanning Calorimetry (DSC) Potassium_Decanoate->DSC TGA Thermogravimetric Analysis (TGA) Potassium_Decanoate->TGA Related_Compounds Related Potassium n-Alkanoates Related_Compounds->DSC Related_Compounds->TGA DSC_Data Phase Transition Temps (Solid-Solid, Melting, Clearing) Enthalpies of Transition DSC->DSC_Data Heat Flow vs. Temp. TGA_Data Decomposition Onset Temp. Mass Loss Profile Thermal Stability Range TGA->TGA_Data Mass vs. Temp. Comparison Tabular & Graphical Comparison of Thermal Properties DSC_Data->Comparison TGA_Data->Comparison

Caption: Workflow for comparative thermal analysis of potassium carboxylates.

G Decision Pathway for Thermal Event Characterization Start Perform Simultaneous DSC-TGA Experiment Mass_Loss Mass Loss Detected by TGA? Start->Mass_Loss DSC_Peak Endothermic or Exothermic Peak in DSC? Mass_Loss->DSC_Peak No Decomposition Decomposition, Evaporation, or Sublimation Mass_Loss->Decomposition Yes Phase_Transition Phase Transition (Melting, Crystallization, Solid-Solid) DSC_Peak->Phase_Transition Yes No_Event No Thermal Event (Region of Stability) DSC_Peak->No_Event No

Caption: Decision pathway for characterizing thermal events using DSC-TGA.

References

Assessing the In Vivo Biocompatibility of Potassium Decanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting biocompatible excipients is a critical step in preclinical studies. This guide provides a comprehensive comparison of Potassium Decanoate's biocompatibility for in vivo applications against common alternatives, supported by available experimental data and detailed methodologies.

This compound, the potassium salt of the ten-carbon saturated fatty acid decanoic acid, is utilized in various applications, including as a food additive and a penetration enhancer in drug delivery. While its efficacy in the latter role is noted, a thorough assessment of its biocompatibility, particularly for parenteral routes, is essential for its safe use in in vivo studies. This guide synthesizes available data to provide a comparative overview of its performance against established alternatives.

Comparative Biocompatibility Data

The following tables summarize key biocompatibility and toxicity data for decanoic acid (the active component of this compound) and two common alternative excipients used for solubilization and drug delivery in parenteral formulations: Polysorbate 80 and Cremophor EL. It is important to note that direct in vivo biocompatibility studies for parenterally administered this compound are limited; therefore, data from studies on decanoic acid and its sodium salt (sodium caprate) are used to infer its potential biocompatibility profile.

Parameter Decanoic Acid / Sodium Caprate Polysorbate 80 Cremophor EL References
Acute Systemic Toxicity Decanoic acid has an intraperitoneal LD50 of 41 mg/kg in rats, causing anorexia and a wasting syndrome.[1] Sodium caprylate has a low acute oral toxicity with an LD50 in rats of >2,000 mg/kg.[2][3]Generally considered to have low acute toxicity.Associated with dose-dependent mortality in rats at intravenous doses of 1250 and 1500 mg/kg. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 375 mg/kg in one study.[4][1][2][3][4]
Local Tolerance High concentrations of sodium caprate can cause transient and reversible damage to intestinal epithelia when used as a permeation enhancer.[5][6] Subcutaneous injection may lead to local inflammatory responses.[7]Generally well-tolerated at concentrations used in formulations, though irritation can occur.Can cause local tissue irritation.[4][5][6][7]
Hemocompatibility Data on hemolysis for parenteral administration is not readily available.Can induce hemolysis, with certain components of Polysorbate 80, like polyoxyethylene sorbitan (B8754009) dioleate, showing higher hemolytic activity.[8][9]Can cause aggregation of erythrocytes.[10][8][9][10]
Hypersensitivity Not commonly reported.Can be associated with hypersensitivity reactions.Known to cause severe anaphylactoid hypersensitivity reactions.[10][10]
Cellularity Effects Decanoic acid can impair mitochondrial function and induce oxidative stress in liver and skeletal muscle cells.[8]Polyoxyethylene sorbitan dioleate, a component of Polysorbate 80, has shown the highest cytotoxicity to LO2 cells among its constituents.[8][9]Shows cytotoxicity, and its use in paclitaxel (B517696) formulations contributes to the overall toxicity profile.[1][11][1][8][9][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of protocols for key experiments cited in this guide.

Acute Systemic Toxicity Study (Based on OECD Guideline 407)
  • Test System: Typically, Sprague Dawley rats are used.

  • Administration: The test article (e.g., this compound solution) is administered once daily for five days by the intended clinical route (e.g., oral gavage or intravenous injection). A control group receives the vehicle alone.[3]

  • Observation: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption daily.

  • Endpoint Analysis: At the end of the study, blood is collected for hematological and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined for histopathological changes.[1][3]

Local Tolerance Testing (Based on ISO 10993-6)
  • Test System: Rabbits or rats are commonly used.

  • Implantation/Injection: The test material is implanted or injected into a relevant tissue site (e.g., subcutaneous, intramuscular). Control sites receive a sham injection or a well-characterized control material.[12][13][14]

  • Observation Periods: The local tissue response is evaluated at various time points (e.g., 1, 4, and 12 weeks) to assess both acute and chronic reactions.[13][14]

  • Macroscopic and Microscopic Evaluation: At each time point, the injection/implantation site is macroscopically examined for signs of redness, swelling, and other reactions. The tissue is then excised, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic evaluation of the inflammatory response, cell infiltration, tissue degeneration, and fibrosis.[12][13][14]

In Vitro Hemolysis Assay (Direct Contact Method)
  • Blood Collection: Fresh whole blood is collected from a suitable species (e.g., rabbit, human) into an anticoagulant.

  • Test Article Incubation: A specific concentration of the test article (e.g., this compound) is incubated with a diluted red blood cell suspension at 37°C for a defined period.

  • Controls: A positive control (e.g., Triton X-100) and a negative control (e.g., saline) are run in parallel.

  • Quantification of Hemolysis: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin. The percentage of hemolysis is calculated relative to the positive control.[8][15]

Visualization of Signaling Pathways and Workflows

Understanding the molecular interactions of excipients is key to predicting their biological effects. The following diagrams illustrate signaling pathways affected by decanoic acid and a typical workflow for in vivo biocompatibility assessment.

G cluster_0 Decanoic Acid's Impact on Cellular Signaling cluster_1 c-Met Pathway Inhibition cluster_2 mTORC1 Pathway Inhibition DA Decanoic Acid cMet c-Met Receptor DA->cMet Inhibits Activation mTORC1 mTORC1 DA->mTORC1 Inhibits HGF HGF HGF->cMet Binds Downstream Downstream Signaling (e.g., Akt, MAPK) cMet->Downstream Activates Proliferation Cell Proliferation, Metastasis Downstream->Proliferation Promotes ProteinSynth Protein Synthesis, Cell Growth mTORC1->ProteinSynth Promotes G cluster_workflow Experimental Workflow for In Vivo Biocompatibility Assessment (ISO 10993) cluster_analysis Detailed Analysis start Test Article (e.g., this compound) formulation Formulation & Sterilization start->formulation animal_model Animal Model Selection (e.g., Rat, Rabbit) formulation->animal_model administration Parenteral Administration (e.g., Subcutaneous, IV) animal_model->administration observation In-Life Observation (Clinical Signs, Body Weight) administration->observation endpoint Endpoint Analysis observation->endpoint histo Histopathology of Injection Site endpoint->histo Local Effects hem Hematology & Clinical Chemistry endpoint->hem Systemic Effects necropsy Gross Necropsy endpoint->necropsy Systemic Effects report Biocompatibility Report histo->report hem->report necropsy->report

References

A Comparative Analysis of Potassium Decanoate and Commercial Emulsifiers for Enhanced Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulating stable and effective products. This guide provides a detailed comparison of the emulsifying efficacy of Potassium decanoate (B1226879) against three widely used commercial alternatives: Polysorbate 80, Lecithin, and Sodium Lauryl Sulfate (SLS).

Potassium decanoate, the potassium salt of the saturated fatty acid capric acid, is an anionic surfactant known for its role as an emulsifier and stabilizer in various applications, including food and pharmaceutical formulations. Its performance as a primary emulsifying agent is evaluated here in the context of its ability to reduce interfacial tension, facilitate the formation of small droplets, and maintain emulsion stability over time.

Executive Summary of Comparative Efficacy

The efficacy of an emulsifier is determined by its ability to create and maintain a stable dispersion of two immiscible liquids. Key performance indicators include the ability to lower the interfacial tension between the oil and water phases, the resulting particle size of the dispersed phase, and the long-term stability of the emulsion against coalescence and creaming.

While direct comparative studies quantifying the performance of this compound against Polysorbate 80, Lecithin, and Sodium Lauryl Sulfate under identical conditions are limited in publicly available literature, an analysis of their individual properties and performance in various studies allows for a qualitative and semi-quantitative comparison.

EmulsifierTypeKey Performance Characteristics
This compound Anionic SurfactantForms a charged layer around oil droplets, providing electrostatic stabilization. Effective at reducing interfacial tension.
Polysorbate 80 Non-ionic SurfactantProvides steric hindrance to prevent droplet coalescence. Generally forms small and stable droplets.[1]
Lecithin Zwitterionic/Amphoteric SurfactantA natural emulsifier that offers good stability, particularly in oil-in-water emulsions.[2]
Sodium Lauryl Sulfate (SLS) Anionic SurfactantStrong surfactant with significant ability to reduce surface tension.[3] However, emulsions stabilized with SLS can show lower stability compared to those with Polysorbate or Lecithin.[4][5]

Detailed Performance Metrics

Interfacial Tension Reduction

The ability of an emulsifier to reduce the interfacial tension between the oil and water phases is fundamental to the ease of emulsion formation.

  • This compound , as a fatty acid salt, is expected to effectively reduce interfacial tension. Studies on related compounds like sodium decanoate have shown significant reductions in surface tension.

  • Polysorbate 80 is well-documented for its ability to lower interfacial tension, contributing to the formation of fine emulsions.

  • Lecithin also effectively reduces interfacial tension, though its performance can be influenced by its purity and composition.

  • Sodium Lauryl Sulfate (SLS) is a potent surfactant known for its strong ability to lower surface and interfacial tension, with studies showing it can reduce the surface tension of dissolution media to approximately 30 mN/m.[3]

Particle Size Reduction and Emulsion Stability

The size of the droplets in an emulsion is a critical factor for its stability and bioavailability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.

  • This compound : The particle size of emulsions stabilized by this compound will depend on factors such as its concentration, the oil phase used, and the homogenization method.

  • Polysorbate 80 is known to produce nanoemulsions with small droplet sizes and high stability.[1]

  • Lecithin is also capable of producing stable emulsions with fine droplet sizes.[2]

  • Sodium Lauryl Sulfate (SLS) : While a strong surfactant, emulsions stabilized solely with SLS may exhibit larger droplet sizes and lower stability over time compared to those stabilized by Polysorbate 80 or lecithin.[4][5]

Experimental Protocols

To provide a framework for direct comparison, the following are detailed methodologies for key experiments used to evaluate emulsifier performance.

Measurement of Interfacial Tension

Method: Pendant Drop Tensiometry

  • Apparatus: A pendant drop tensiometer equipped with a high-resolution camera and software for drop shape analysis.

  • Procedure:

    • A droplet of the oil phase is formed at the tip of a needle submerged in the aqueous phase containing the emulsifier at a known concentration.

    • The shape of the hanging drop is determined by the balance between gravitational forces and the interfacial tension.

    • The instrument's software analyzes the drop profile and calculates the interfacial tension based on the Young-Laplace equation.

  • Data Analysis: Interfacial tension is typically plotted as a function of emulsifier concentration to determine the critical micelle concentration (CMC) and the maximum reduction in interfacial tension.

Determination of Particle Size and Distribution

Method: Dynamic Light Scattering (DLS)

  • Apparatus: A dynamic light scattering instrument.

  • Procedure:

    • The emulsion is diluted to an appropriate concentration with the continuous phase to avoid multiple scattering effects.

    • The sample is placed in a cuvette and inserted into the instrument.

    • A laser beam is passed through the sample, and the scattered light fluctuations caused by the Brownian motion of the droplets are detected at a specific angle.

  • Data Analysis: The instrument's software analyzes the autocorrelation function of the scattered light intensity to determine the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Evaluation of Emulsion Stability

Method: Turbiscan Analysis

  • Apparatus: A Turbiscan optical analyzer.

  • Procedure:

    • The freshly prepared emulsion is placed in a cylindrical glass cell.

    • The instrument scans the entire height of the sample with a light source and measures the transmitted and backscattered light.

    • Measurements are repeated at regular intervals over a defined period to monitor any changes in the emulsion's homogeneity.

  • Data Analysis: The software generates profiles of transmission and backscattering as a function of the sample height. Changes in these profiles over time indicate destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence. The Turbiscan Stability Index (TSI) can be calculated to provide a quantitative measure of the overall emulsion instability.

Logical Workflow for Emulsifier Comparison

Emulsifier_Comparison_Workflow cluster_prep Preparation of Emulsions cluster_analysis Performance Analysis cluster_data Data Comparison Prep_KD This compound Emulsion IFT Interfacial Tension Measurement (Pendant Drop) Prep_KD->IFT PS Particle Size Analysis (DLS) Prep_KD->PS Stab Emulsion Stability Assessment (Turbiscan) Prep_KD->Stab Prep_P80 Polysorbate 80 Emulsion Prep_P80->IFT Prep_P80->PS Prep_P80->Stab Prep_Lec Lecithin Emulsion Prep_Lec->IFT Prep_Lec->PS Prep_Lec->Stab Prep_SLS Sodium Lauryl Sulfate Emulsion Prep_SLS->IFT Prep_SLS->PS Prep_SLS->Stab Comp_IFT Compare IFT Reduction & CMC IFT->Comp_IFT Comp_PS Compare Droplet Size & PDI PS->Comp_PS Comp_Stab Compare Stability Profiles (TSI) Stab->Comp_Stab Conclusion Conclusion on Relative Efficacy Comp_IFT->Conclusion Comp_PS->Conclusion Comp_Stab->Conclusion

Caption: Workflow for comparing emulsifier efficacy.

Signaling Pathway of Emulsion Stabilization

The primary mechanism by which ionic emulsifiers like this compound and Sodium Lauryl Sulfate stabilize emulsions is through electrostatic repulsion. Non-ionic emulsifiers such as Polysorbate 80 provide steric hindrance, while amphoteric emulsifiers like Lecithin can utilize a combination of both mechanisms depending on the pH of the system.

Emulsion_Stabilization cluster_ionic Ionic Emulsifiers (e.g., this compound, SLS) cluster_nonionic Non-ionic Emulsifiers (e.g., Polysorbate 80) cluster_amphoteric Amphoteric Emulsifiers (e.g., Lecithin) Ion_Adsorb Adsorption at Oil-Water Interface Ion_Charge Formation of Charged Layer Ion_Adsorb->Ion_Charge Ion_Repel Electrostatic Repulsion Ion_Charge->Ion_Repel Ion_Stable Stable Emulsion Ion_Repel->Ion_Stable Non_Adsorb Adsorption at Oil-Water Interface Non_Layer Formation of Hydrated Layer Non_Adsorb->Non_Layer Non_Steric Steric Hindrance Non_Layer->Non_Steric Non_Stable Stable Emulsion Non_Steric->Non_Stable Amph_Adsorb Adsorption at Oil-Water Interface Amph_Mechanism Electrostatic & Steric Repulsion (pH dependent) Amph_Adsorb->Amph_Mechanism Amph_Stable Stable Emulsion Amph_Mechanism->Amph_Stable

Caption: Mechanisms of emulsion stabilization.

Conclusion

The choice of an emulsifier is highly dependent on the specific requirements of the formulation, including the nature of the oil and aqueous phases, the desired droplet size, and the required long-term stability. This compound, as an anionic surfactant, offers effective electrostatic stabilization. In contrast, Polysorbate 80 provides robust steric stabilization, often resulting in very fine and stable nanoemulsions. Lecithin, being a natural and versatile emulsifier, is a popular choice in many food and pharmaceutical products. Sodium Lauryl Sulfate, while a powerful surfactant, may lead to less stable emulsions compared to the other alternatives discussed.

For optimal formulation development, it is recommended that researchers conduct direct comparative studies using the standardized protocols outlined in this guide to determine the most suitable emulsifier for their specific application.

References

A Comparative Analysis of Surfactant Phase Diagrams for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the phase behavior of anionic, cationic, and nonionic surfactant systems, complete with experimental data, detailed protocols, and visual representations to aid in formulation and research.

Surfactants, or surface-active agents, are fundamental components in a vast array of scientific and industrial applications, including drug delivery, formulation science, and materials research. Their amphiphilic nature drives them to self-assemble into a variety of structures in solution, and understanding their phase behavior is critical for controlling the properties and performance of surfactant-based systems. This guide provides a comparative analysis of the phase diagrams of different surfactant systems, offering researchers, scientists, and drug development professionals a practical resource for selecting and utilizing these versatile molecules.

Anionic Surfactants: The Workhorses of Formulation

Anionic surfactants, characterized by a negatively charged head group, are widely used for their excellent detergency and foaming properties. Sodium dodecyl sulfate (B86663) (SDS) is a quintessential example, and its phase behavior has been extensively studied.

Anionic surfactants typically exhibit a progression from spherical micelles to more complex liquid crystalline phases, such as hexagonal and lamellar structures, as their concentration in an aqueous solution increases.[1] The transitions between these phases are influenced by factors such as temperature, concentration, and the presence of electrolytes.[2]

Quantitative Data: Phase Transitions of Anionic Surfactants
SurfactantConditionCritical Micelle Concentration (CMC)Micelle to Hexagonal (H₁) TransitionHexagonal to Lamellar (Lα) Transition
Sodium Dodecyl Sulfate (SDS) 80 °C in water~8 mM~30-35 wt%[1]~55-60 wt%[1]

Note: The exact transition points can vary with experimental conditions and the presence of additives.

Cationic Surfactants: Key Players in Drug Delivery and Antimicrobials

Cationic surfactants possess a positively charged head group and are known for their antimicrobial properties and their ability to interact with negatively charged molecules and surfaces. Cetyltrimethylammonium bromide (CTAB) is a commonly studied cationic surfactant.

The phase behavior of cationic surfactants is sensitive to temperature and the presence of counterions. For instance, the CMC of CTAB has been observed to decrease with an increase in temperature.[3] Mixtures of cationic and anionic surfactants can exhibit complex phase behavior, including the formation of vesicles and dual structural transitions at different temperatures.[4]

Quantitative Data: Phase Transitions of Cationic Surfactants
SurfactantConditionCritical Micelle Concentration (CMC)Other Observed Transitions
Cetyltrimethylammonium Bromide (CTAB) 298 K in water~1.0 mM[5]Vesicle to cylindrical micelle transition at 45 °C in mixtures with bmimDS.[4]
CTAB with 0.05 mol/L NH₄NO₃ 298 KLowered CMC compared to pure CTAB.[3]-

Nonionic Surfactants: Valued for Their Mildness and Stability

Nonionic surfactants lack a charged head group, which makes them less sensitive to pH changes and the presence of electrolytes. Triton X-100 is a widely used nonionic surfactant in research and industry.

A characteristic feature of many nonionic surfactants is the cloud point, which is the temperature above which an aqueous solution of the surfactant becomes turbid and separates into two phases.[6] This phenomenon is reversible and is influenced by the surfactant concentration and the presence of additives.[7] Below the cloud point, nonionic surfactants can form various phases, including micellar solutions and liquid crystalline structures.

Quantitative Data: Phase Transitions of Nonionic Surfactants
SurfactantConditionCloud Point Temperature
Triton X-100 (0.25%) pH 6.567 °C[8]
Triton X-100 (7%) pH 6.565 °C[8]
Triton X-100 (1-10 wt%) Aqueous solutionCloud point increases with concentration above 4%.[7]

Experimental Protocols for Characterizing Surfactant Phase Diagrams

Accurate determination of surfactant phase diagrams relies on a combination of experimental techniques. Below are detailed methodologies for key experiments.

Construction of a Ternary Phase Diagram

Ternary phase diagrams are essential for visualizing the phase behavior of three-component systems, such as surfactant, oil, and water.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the surfactant, oil, and aqueous phase.

  • Titration: Begin with a known ratio of two components (e.g., surfactant and oil) and titrate with the third component (water) in a stepwise manner.

  • Visual Observation: After each addition of the titrant and thorough mixing, visually inspect the sample for changes in appearance, such as turbidity, transparency, or the formation of distinct phases.

  • Phase Identification: Characterize the different phases formed (e.g., microemulsion, o/w emulsion, w/o emulsion, gel) using techniques like conductivity measurements and dye solubilization tests.

  • Plotting the Data: Plot the compositions at which phase transitions occur on a triangular graph to construct the phase diagram.[9][10]

Conductivity Measurements

Conductivity measurements are particularly useful for determining the Critical Micelle Concentration (CMC) of ionic surfactants.

Methodology:

  • Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Sample Preparation: Prepare a series of surfactant solutions with increasing concentrations in deionized water.

  • Measurement: Measure the specific conductivity of each solution.

  • Data Analysis: Plot the specific conductivity as a function of the surfactant concentration. The CMC is identified as the point where there is a distinct change in the slope of the plot.[11][12] This change occurs because micelles are less mobile than individual surfactant ions.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and arrangement of self-assembled surfactant aggregates.

Methodology:

  • Sample Preparation: Prepare surfactant solutions at various concentrations and conditions (e.g., temperature).

  • Instrument Setup: Use a SAXS instrument with a well-collimated X-ray beam and a 2D detector.

  • Data Collection: Place the sample in a suitable holder (e.g., a quartz capillary) and expose it to the X-ray beam.[13][14]

  • Scattering Pattern Analysis: The resulting scattering pattern provides information about the size, shape, and spacing of the surfactant structures. The positions of the scattering peaks can be used to identify the type of liquid crystalline phase (e.g., hexagonal, lamellar, cubic).[15]

Visualizing Surfactant Phase Behavior and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Phase Diagram Determination prep Sample Preparation (Varying Concentration/Temperature) visual Visual Observation (Turbidity, Phase Separation) prep->visual conductivity Conductivity Measurement (Determine CMC) prep->conductivity saxs Small-Angle X-ray Scattering (SAXS) (Identify Liquid Crystalline Phases) prep->saxs plotting Data Plotting (Construct Phase Diagram) visual->plotting conductivity->plotting saxs->plotting analysis Phase Diagram Analysis plotting->analysis

Caption: A typical experimental workflow for determining the phase diagram of a surfactant system.

G cluster_surfactants Typical Phase Progression of Surfactant Systems with Increasing Concentration cluster_anionic Anionic (e.g., SDS) cluster_cationic Cationic (e.g., CTAB) cluster_nonionic Nonionic (e.g., Triton X-100) a_micelle Spherical Micelles (L₁) a_hex Hexagonal (H₁) a_micelle->a_hex Increasing Conc. a_lam Lamellar (Lα) a_hex->a_lam Increasing Conc. c_micelle Spherical Micelles c_rod Rod-like Micelles c_micelle->c_rod Increasing Conc. c_vesicle Vesicles (in mixtures) n_micelle Micellar Solution n_cloud Two-Phase Region (Above Cloud Point) n_micelle->n_cloud Increasing Temp.

Caption: A simplified comparison of the typical phase progressions for different surfactant types.

References

The Environmental Footprint of Surfactants: A Comparative Analysis of Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the environmental impact of potassium decanoate (B1226879) against other common surfactants reveals its favorable profile, characterized by high biodegradability and low aquatic toxicity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on experimental data, offering insights into the environmental credentials of this versatile surfactant.

Surfactants are indispensable in a vast array of industrial and pharmaceutical applications. However, their widespread use raises significant environmental concerns, primarily related to their persistence, potential to harm aquatic life, and ability to bioaccumulate. This comparative guide focuses on potassium decanoate, an anionic surfactant, and evaluates its environmental impact relative to other widely used surfactant classes: anionic (Sodium Lauryl Sulfate - SLS), non-ionic (Alcohol Ethoxylates), and cationic (Cetyltrimethylammonium Bromide - CTAB).

Quantitative Comparison of Environmental Impact

The environmental fate and effects of these surfactants are summarized in the table below, providing a clear comparison of their biodegradability, aquatic toxicity, and bioaccumulation potential.

Surfactant (Class)Biodegradability (OECD 301B/E)Aquatic Toxicity (EC50/LC50)Bioaccumulation Potential (BCF)
This compound (Anionic)Readily biodegradable (>60% in <28 days)Fish (96h LC50): >100 mg/L (low toxicity)Low potential
Sodium Lauryl Sulfate (SLS) (Anionic)Readily biodegradable (94-97% in 28 days)[1]Fish (96h LC50): 1-13.9 mg/L (moderately toxic)[2] Daphnia (48h EC50): Data varies Algae (72h ErC50): Data variesLow potential (BCF: 2.1-7.1)[2]
Alcohol Ethoxylate (C12-14) (Non-ionic)Readily biodegradable[3][4]Fish (96h LC50): Low toxicity[4] Daphnia (48h EC50): Data varies Algae (72h ErC50): Data variesLow potential
Cetyltrimethylammonium Bromide (CTAB) (Cationic)Readily biodegradable (100% in 11 days)Fish (96h LC50): 0.2 mg/L (very toxic) Daphnia (48h EC50): 0.037 mg/L (very toxic) Algae (72h ErC50): 0.00411 mg/L (very toxic)[5]Potential for bioaccumulation (BCF: 407-741)

Experimental Protocols for Environmental Impact Assessment

The data presented in this guide are derived from standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.

Ready Biodegradability: OECD 301B (CO2 Evolution Test)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.[6][7]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated with carbon dioxide-free air for 28 days in the dark or diffuse light.[6][8] The amount of CO2 evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production.[6]

  • Pass Level: A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% of the theoretical CO2 production within a 10-day window during the 28-day test period.[6]

Aquatic Toxicity Testing

A battery of tests on organisms representing different trophic levels is used to assess the acute toxicity of a substance in aquatic environments.

This test assesses the effects of a substance on the growth of freshwater algae.[9][10][11][12]

  • Principle: Exponentially growing cultures of a selected green algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours.[10][12][13] The inhibition of growth is measured by changes in cell density or biomass compared to a control.[9]

  • Endpoint: The EC50 value, the concentration that causes a 50% reduction in growth or growth rate, is determined.[9][12]

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[14][15][16][17][18]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[14][15][16][17][18] The number of immobilized daphnids is recorded at 24 and 48 hours.[14][16]

  • Endpoint: The EC50 value, the concentration at which 50% of the daphnids are immobilized, is calculated for the 48-hour exposure period.[15][16]

This test determines the acute lethal toxicity of a substance to fish.[19][20][21][22]

  • Principle: Fish of a recommended species (e.g., Zebra fish, Rainbow trout) are exposed to at least five concentrations of the test substance, typically for 96 hours.[19][20][21][22] Mortalities are recorded at 24, 48, 72, and 96 hours.[19][20]

  • Endpoint: The LC50 value, the concentration that is lethal to 50% of the test fish within the 96-hour period, is determined.[19][21]

Visualizing the Evaluation Process

The logical workflow for a comprehensive environmental impact assessment of surfactants is depicted in the following diagram.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Environmental Fate Assessment cluster_2 Phase 3: Ecotoxicity Assessment cluster_3 Phase 4: Risk Characterization A Surfactant Identification (e.g., this compound) B Physicochemical Properties (Solubility, Vapor Pressure, etc.) A->B C Ready Biodegradability (OECD 301B) B->C D Bioaccumulation Potential (Log Kow, BCF) B->D C->D E Aquatic Toxicity - Algae (OECD 201) D->E F Aquatic Toxicity - Invertebrates (OECD 202) D->F G Aquatic Toxicity - Fish (OECD 203) D->G E->F F->G H Hazard Identification G->H I Exposure Assessment H->I J Risk Conclusion I->J

Caption: Workflow for Environmental Impact Evaluation of Surfactants.

Conclusion

Based on the available data, this compound presents a more favorable environmental profile compared to some other widely used surfactants. Its ready biodegradability and low aquatic toxicity suggest a lower risk to aquatic ecosystems. In contrast, while also readily biodegradable, the anionic surfactant SLS exhibits moderate aquatic toxicity. Cationic surfactants like CTAB, although biodegradable, are highly toxic to aquatic organisms and have a greater potential for bioaccumulation. Non-ionic surfactants such as alcohol ethoxylates generally demonstrate good biodegradability and low toxicity, making them another environmentally preferable option.

The selection of a surfactant for any application should consider not only its performance characteristics but also its environmental footprint. The data and methodologies presented in this guide provide a framework for making informed decisions to minimize the environmental impact of products and processes.

References

Safety Operating Guide

Proper Disposal of Potassium Decanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of potassium decanoate (B1226879), ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of potassium decanoate, a potassium salt of the saturated fatty acid decanoic acid. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety measures and handling requirements for this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In situations where dust may be generated, respiratory protection may be necessary.

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any airborne particles.

Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1] For larger spills, absorb the material with an inert substance like vermiculite (B1170534) or sand before collection.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a chemical waste product. Do not dispose of this compound down the sink or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" or "Chemical Waste" and include the full chemical name, "this compound." Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's EHS office.

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport. Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2]

  • Decontamination of Empty Containers: Empty containers that held this compound should be handled as chemical waste. Triple-rinse the empty container with a suitable solvent (e.g., water, as this compound is soluble in water). Collect the rinsate and dispose of it as hazardous waste along with the this compound. After thorough decontamination, the container may be disposed of according to your facility's procedures for non-hazardous waste.

Quantitative Data Summary

There is no specific quantitative data directly related to the disposal procedures of this compound that would necessitate a comparative table. For physical and chemical properties, please refer to the manufacturer's Safety Data Sheet (SDS).

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 A This compound Waste Generated B Is the waste container properly labeled ('Chemical Waste', 'this compound')? A->B C Label the container correctly. B->C No D Store in a designated, cool, dry, and well-ventilated area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. D->E F Provide Safety Data Sheet (SDS) to disposal personnel. E->F G Waste disposed of in compliance with regulations. F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Potassium Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

When working with Potassium decanoate (B1226879), a compound utilized in various research and development applications, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides detailed information on the selection and use of Personal Protective Equipment (PPE), as well as procedures for handling, storage, spill containment, and disposal.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of Potassium decanoate to determine the appropriate level of personal protection required. The following table summarizes the recommended PPE based on information from safety data sheets.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields, chemical splash goggles, or a full-face shield.[1]To protect against dust particles and potential splashes that can cause serious eye irritation.[1][2] An emergency eye wash station should be readily accessible.[1]
Hand Protection Nitrile or other impervious gloves.[1]To prevent skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1][2] It is crucial to dispose of contaminated gloves after use and wash hands thoroughly.[2]
Skin and Body Protection Laboratory coat.[1] Impervious clothing should be worn, with the type of material selected based on the concentration and amount of the substance being handled.[2]To protect skin from accidental contact and contamination. Protective garments should not be worn in common areas.[1]
Respiratory Protection Generally not required for standard laboratory operations with adequate engineering controls.[1] If a risk assessment indicates potential for inhalation of dust, an air-purifying respirator with appropriate cartridges (e.g., type P95 or P1 for nuisance exposures) should be used. For higher-level protection, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended, especially as a backup to engineering controls.[2]To prevent inhalation, which may be harmful and cause respiratory tract irritation.[2]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area.[2] A properly operating chemical fume hood with an average face velocity of at least 100 feet per minute is recommended to minimize exposure.[3]

  • Safe Handling Practices: Avoid contact with skin and eyes.[2] Minimize the formation and accumulation of dust.[4] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2]

Spill Management Plan:

In the event of a spill, follow these procedural steps:

  • Assess the Spill: Determine the size and nature of the spill. For large spills (greater than 1 gallon) or spills of unknown, highly toxic, or reactive materials, evacuate the area and call for emergency assistance.[5]

  • Don Appropriate PPE: Before cleaning, equip yourself with the recommended personal protective equipment, including gloves, goggles, and a lab coat.

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials to prevent it from spreading.

  • Clean-up:

    • Solid Spills: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.[2] The area can then be wiped down with a wet paper towel.[6]

    • Liquid Spills: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to absorb the spill.[7] Do not use paper towels for initial absorption as they can increase evaporation.[7] Once absorbed, collect the material into a designated waste container.

  • Decontaminate: Wash the spill area thoroughly with a mild detergent solution and water.[8]

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and paper towels, should be placed in a sealed, properly labeled hazardous waste container.[5][8]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service.[3] Do not allow the product to enter drains.[2]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final_check Final Check start Start: Handling this compound task_assessment Assess Task-Specific Risks: - Scale of work - Potential for dust/aerosol generation - Potential for splashing start->task_assessment eye_protection Eye Protection: Safety Glasses with Side Shields (minimum) Goggles or Face Shield for splash risk task_assessment->eye_protection hand_protection Hand Protection: Nitrile or other impervious gloves task_assessment->hand_protection body_protection Body Protection: Lab Coat task_assessment->body_protection dust_check Dust/Aerosol Risk? task_assessment->dust_check final_check Final Check: - All PPE correctly donned? - Emergency equipment accessible? (Eyewash, Safety Shower) respiratory_protection Respiratory Protection: Required if dust/aerosols are generated - N95/P100 respirator respiratory_protection->final_check no_respirator No Respiratory Protection Needed (Adequate ventilation) no_respirator->final_check dust_check->respiratory_protection dust_check->no_respirator No end End: Safe Handling final_check->end Proceed with work

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium decanoate
Reactant of Route 2
Potassium decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.